(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXKHIPPSTYCKO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426587 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252990-05-9 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 252990-05-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperazine scaffold, combined with the versatile Boc protecting group and a reactive methyl ester, makes it a valuable building block for the synthesis of complex biologically active molecules.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, enabling precise control over reaction conditions, purification, and formulation. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this important synthetic intermediate, supported by experimental protocols and data interpretation.
I. Core Physicochemical Properties
A foundational understanding of the basic physical constants of this compound is essential for its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 252990-05-9 | [3] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [3] |
| Molecular Weight | 244.29 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or oily substance | [3][4] |
| Melting Point | 62-65 °C | American Elements |
| Boiling Point | 321.3 ± 37.0 °C (Predicted) | [3] |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [3] |
The physical state of this compound at ambient temperature can be ambiguous. While often described as a liquid or oil, the reported melting point of 62-65 °C suggests that it can exist as a low-melting solid. This characteristic is crucial for handling and storage considerations, as temperature fluctuations can induce phase changes.
II. Chirality and Optical Activity
The presence of a stereocenter at the C2 position of the piperazine ring confers chirality to the molecule. The "(R)" designation specifies the absolute configuration at this center. A key physical property arising from this chirality is its optical activity, the ability to rotate the plane of polarized light.
While a specific experimental value for the optical rotation of this compound is not widely reported in readily available literature, the optical rotation of a closely related compound, (R)-1-Boc-2-benzyl-piperazine, has been documented as [α]D²⁰ = +28 ± 2º (c=1 in CHCl₃).[5] It is important to note that the sign and magnitude of optical rotation are highly dependent on the specific substituents and the conditions of measurement (solvent, concentration, temperature, and wavelength). Therefore, experimental determination for the title compound is essential for its unambiguous characterization.
III. Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic data for this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.[1]
-
~4.43 ppm (m, 1H): This multiplet corresponds to the proton at the chiral center (C2-H).
-
~3.67 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl ester (-OCH₃) protons.
-
~2.50-3.65 ppm (m, 6H): A complex series of multiplets arising from the protons on the piperazine ring (CH₂ groups).
-
~2.10 ppm (bs, 1H): A broad singlet corresponding to the N-H proton of the piperazine ring.
-
~1.40 ppm (s, 9H): A prominent singlet integrating to nine protons, indicative of the tert-butyl group (-C(CH₃)₃) of the Boc protecting group.[4]
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected chemical shifts include:
-
~170-175 ppm: Carbonyl carbon of the methyl ester (C=O).
-
~155 ppm: Carbonyl carbon of the Boc group (N-C=O).
-
~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
~50-60 ppm: Carbon of the chiral center (C2) and the methyl ester (-OCH₃).
-
~40-50 ppm: Carbons of the piperazine ring (CH₂ groups).
-
~28 ppm: Carbons of the methyl groups of the tert-butyl group (-C(CH₃)₃).
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation.
The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.
-
~3320 cm⁻¹: N-H stretching vibration of the secondary amine in the piperazine ring.[6]
-
~2970 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the alkyl groups (piperazine ring, Boc group, and methyl ester).
-
~1740 cm⁻¹: C=O stretching vibration of the methyl ester.[7]
-
~1690 cm⁻¹: C=O stretching vibration of the urethane carbonyl in the Boc protecting group.[6]
-
~1240 cm⁻¹ and ~1160 cm⁻¹: C-O stretching vibrations associated with the ester and the Boc group.[7]
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 244. However, in many ionization techniques, the protonated molecule [M+H]⁺ is observed at m/z = 245 .[4] Common fragmentation patterns would involve the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu).
IV. Solubility Profile
The solubility of a compound is a critical physical property that dictates its utility in various solvent systems for reactions and purification. While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment based on its structure can be made.
The presence of the large, nonpolar Boc group and the overall alkyl character suggests good solubility in a range of common organic solvents.
-
High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.
-
Moderate Solubility: Methanol, Ethanol.
-
Low to Insoluble: Hexane, Water.
The N-H group and the carbonyl oxygens can participate in hydrogen bonding, which may contribute to some solubility in polar protic solvents. However, the dominant nonpolar character of the molecule will likely limit its solubility in highly polar solvents like water.
V. Experimental Protocols
The following section outlines standardized experimental procedures for the determination of the key physical properties discussed.
A. Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is T₁ - T₂.
B. Optical Rotation Measurement
Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a standardized value calculated from the observed rotation.
Apparatus:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh a known mass (m) of the compound.
-
Dissolve the compound in a specific volume (V) of a suitable solvent (e.g., chloroform) in a volumetric flask to obtain a known concentration (c = m/V).
-
Fill the polarimeter cell with the solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters.
C. Spectroscopic Analysis
1. NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
2. FT-IR Spectroscopy:
-
For a liquid or oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal sample preparation.
-
Obtain the spectrum and identify the characteristic absorption bands.
3. Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.
VI. Conclusion
The physical properties of this compound are integral to its successful application in synthetic organic chemistry. This guide has provided a detailed overview of its key physicochemical and spectroscopic characteristics, along with standardized protocols for their determination. A comprehensive understanding of these properties allows researchers to optimize reaction conditions, ensure the purity of their materials, and ultimately accelerate the drug discovery and development process.
VII. Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
VIII. References
-
How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used?. (URL not available)
-
tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. ([Link])
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. ([Link])
-
(PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate - ResearchGate. ([Link])
-
Tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate - SpectraBase. ([Link])
-
FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram - ResearchGate. ([Link])
-
Table of Characteristic IR Absorptions. (URL not available)
-
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem. ([Link])
-
Interpreting Infrared Spectra - Specac Ltd. ([Link])
-
N- BOC Piperazine - Intersperse Industries. ([Link])
-
4-N-Boc-piperazine-2-carboxylic acid methyl ester-hcl, 95%+ Purity, C11H21ClN2O4, 5 grams - CP Lab Safety. ([Link])
Sources
- 1. Buy this compound | 252990-05-9 [smolecule.com]
- 2. Buy (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5 [smolecule.com]
- 3. 252990-05-9 CAS MSDS ((R)-N-Boc-piperazine-2-carboxylic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
synthesis pathway of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
An In-Depth Technical Guide to the Synthesis of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of FDA-approved drugs.[1] Its prevalence is due to the two nitrogen atoms which can be functionalized to modulate physicochemical properties such as solubility and basicity, and to interact with biological targets. The introduction of chirality into the piperazine ring, particularly at the C-2 position, opens up three-dimensional chemical space, allowing for more specific and potent interactions with chiral biological macromolecules.[1]
This compound is a key chiral building block, valued for its orthogonally protected nitrogens and a readily modifiable ester group.[2][3] The tert-butoxycarbonyl (Boc) group at the N-1 position and the methyl ester at the C-2 carboxylate allow for sequential and selective chemical transformations, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents, including those targeting the central nervous system.[4][5] This guide provides an in-depth exploration of a robust and widely applicable synthetic pathway to this important molecule, starting from a readily available chiral precursor.
Primary Synthetic Pathway: A Chiral Pool Approach from (R)-Alanine
A reliable and scalable method for the synthesis of enantiomerically pure 2-substituted piperazines begins with natural or unnatural α-amino acids.[1][6] This "chiral pool" strategy leverages the inherent stereochemistry of the starting material to construct the chiral piperazine core. The following pathway details the synthesis starting from (R)-alanine.
Logical Workflow of the Chiral Pool Synthesis
Below is a DOT language script that generates a diagram illustrating the overall synthetic workflow.
Caption: Synthetic workflow from (R)-alanine to the target compound.
Part 1: Synthesis of the Key 1,2-Diamine Precursor
The initial phase of the synthesis focuses on converting the starting amino acid into a differentially protected 1,2-diamine, which is the essential precursor for the subsequent cyclization step.
Step 1: Masamune Condensation to form a β-Ketoester
The synthesis commences by converting N-Boc protected (R)-alanine into a β-ketoester. This transformation is efficiently achieved using a Masamune condensation.[1] This reaction involves activating the carboxylic acid of the amino acid, often with a reagent like carbonyldiimidazole (CDI), followed by reaction with the magnesium salt of a mono-ester of malonic acid.
Experimental Protocol:
-
To a solution of N-Boc-(R)-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF), add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
In a separate flask, prepare a solution of potassium mono-methyl malonate (1.5 eq) and magnesium chloride (1.5 eq) in anhydrous THF and stir for 3 hours.
-
Add the activated N-Boc-(R)-alanine solution to the magnesium salt suspension and stir overnight at room temperature.
-
Quench the reaction with 1 M HCl and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield the desired β-ketoester.
Step 2: Reductive Amination
The resulting β-ketoester undergoes reductive amination to introduce the second nitrogen atom, forming the 1,2-diamine. This reaction typically produces a mixture of diastereomers, which can be carried through to a later step before separation.[1]
Experimental Protocol:
-
Dissolve the β-ketoester (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and dichloromethane (DCM).
-
Dry the organic layer over sodium sulfate and concentrate to yield the crude 1,2-diamine as a diastereomeric mixture.
Step 3: Orthogonal Protection
To differentiate the two newly introduced amino groups for the subsequent cyclization, the primary amine is selectively protected. A common choice for this is the 2-nitrobenzenesulfonyl (nosyl) group, which is stable under the conditions required for Boc-deprotection but can be removed under specific conditions.[1]
Experimental Protocol:
-
Dissolve the crude 1,2-diamine (1.0 eq) in DCM.
-
Add triethylamine (2.5 eq) and cool the mixture to 0 °C.
-
Add 2-nitrobenzenesulfonyl chloride (2-NsCl) (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Dry the organic layer and purify by column chromatography to obtain the N-nosyl protected diamine.
Part 2: Piperazine Ring Construction and Final Derivatization
With the key diamine precursor in hand, the next phase involves the formation of the piperazine ring and subsequent functional group manipulations to arrive at the final product.
Step 4: Aza-Michael Annulation for Ring Formation
The piperazine ring is constructed via an aza-Michael addition. The nosyl-protected amine is reacted with an in-situ generated vinyl diphenyl sulfonium salt, which serves as a two-carbon electrophile, to form the six-membered ring.[6]
Experimental Protocol:
-
To a solution of the N-nosyl protected diamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-bromoethyl-diphenylsulfonium triflate (1.2 eq) and stir the mixture at 60 °C for 16 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
The crude product is then taken to the next step without further purification.
Step 5: Deprotection and Cyclization
The Boc group is removed under acidic conditions, and the resulting free amine undergoes intramolecular cyclization to yield the nosyl-protected piperazine. The nosyl group is then removed to give the N-Boc piperazine.
Experimental Protocol:
-
Dissolve the crude product from the previous step in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the mixture, then dissolve the residue in methanol and add potassium carbonate to neutralize.
-
To remove the nosyl group, add thiophenol (3.0 eq) and potassium carbonate (3.0 eq) and stir overnight.
-
Filter the reaction mixture and concentrate. Purify by column chromatography to separate the diastereomers and obtain the desired (R)-N-Boc-piperazine.
Step 6: Esterification
The final step is the esterification of the carboxylic acid. A mild and effective method for this transformation is the use of trimethylsilyldiazomethane.[7]
Experimental Protocol:
-
Dissolve (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in a mixture of methanol and DCM.[7]
-
Cool the solution to 0 °C and add trimethylsilyldiazomethane (2.0 M solution in hexanes, 1.5 eq) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir for 16 hours.[7]
-
Remove the solvent under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography to yield this compound as an oil.[7]
Alternative Synthetic Strategy: Asymmetric Hydrogenation
A more convergent and modern approach to chiral piperazines involves the asymmetric hydrogenation of pyrazine derivatives.[8] This method can offer high enantioselectivity and is potentially more efficient for large-scale synthesis.[9]
Conceptual Pathway of Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation route to the target compound.
This strategy involves the direct hydrogenation of a prochiral pyrazine substrate using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands).[8][9] The resulting chiral piperazine ester can then be selectively protected at the N-1 position with a Boc group. While conceptually simpler, this method requires specialized catalysts and careful optimization of reaction conditions (pressure, temperature, solvent) to achieve high enantiomeric excess.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield | Reference |
| 1 | N-Boc-(R)-alanine | CDI, Potassium mono-methyl malonate | 70-85% | [1] |
| 2 | β-Ketoester | NH₄OAc, NaBH₃CN | 80-90% (crude) | [1] |
| 3 | 1,2-Diamine | 2-NsCl, Et₃N | 75-85% | [1] |
| 4-5 | N-Nosyl Protected Diamine | 2-bromoethyl-diphenylsulfonium triflate, TFA, Thiophenol | 40-50% over 2 steps | [1][6] |
| 6 | (R)-1-N-Boc-piperazine-2-carboxylic acid | (CH₃)₃SiCHN₂ | ~48% | [7] |
Conclusion and Future Perspectives
The synthesis of this compound is a critical process for the advancement of medicinal chemistry programs. The chiral pool approach, while multi-step, is robust, reliable, and builds upon well-understood organic chemistry principles. For larger-scale industrial applications, the development of efficient asymmetric catalytic methods, such as the hydrogenation of pyrazines, holds significant promise for reducing step count and improving overall process efficiency.[8][9] The choice of synthetic route will ultimately depend on factors such as scale, cost, and available expertise, but the methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals.
References
-
Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[8] Source: Organic Letters - ACS Publications. URL: [Link]
-
Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[10][11] Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]
-
Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.[6] Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[1] Source: PubMed Central (PMC). URL: [Link]
-
Title: Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.[9] Source: Google Patents. URL:
-
Title: Common methods for the selective asymmetric preparation of substituted piperazines.[12] Source: NIH. URL: [Link]
-
Title: Process for preparing 2-piperazine carboxylic acid derivatives.[13][14] Source: Google Patents. URL:
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 4. Buy this compound | 252990-05-9 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 14. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
chemical structure and stereochemistry of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
An In-depth Technical Guide to (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
Executive Summary
This compound is a chiral heterocyclic compound that has emerged as a cornerstone in modern medicinal chemistry. Its unique structural architecture, featuring a piperazine core with orthogonal protecting groups and a defined stereocenter, renders it an exceptionally versatile building block for the synthesis of complex, high-value pharmaceutical agents. The piperazine moiety is a recognized "privileged scaffold," frequently found in molecules targeting the central nervous system (CNS) and other biological systems.[1][2] This guide provides an in-depth analysis of the compound's chemical structure, stereochemistry, a validated synthesis protocol with mechanistic insights, and its critical applications in drug discovery, tailored for researchers and drug development professionals.
The Strategic Importance in Drug Discovery
The piperazine ring is a ubiquitous structural motif in a vast array of marketed drugs, valued for its favorable pharmacokinetic properties, including its potential to cross the blood-brain barrier.[2] The strategic functionalization of this core is paramount for modulating biological activity. This compound (CAS No: 252990-05-9) represents a sophisticated intermediate where key reactive sites are selectively masked or presented.[3] The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a stable, yet readily cleavable, protecting group, while the methyl ester at the C2 position provides a handle for further elaboration, typically through amide bond formation.[1][4] The absolute stereochemistry at the C2 position is critical, as the biological activity of chiral molecules is often confined to a single enantiomer.[2] This compound thus provides a direct route to enantiomerically pure targets, streamlining complex synthetic campaigns.
Molecular Architecture and Stereochemical Profile
Core Chemical Structure
The fundamental structure consists of a six-membered piperazine ring. The nitrogen at position 1 is protected by a bulky tert-butoxycarbonyl (Boc) group, and the carbon at position 2 bears a methyl carboxylate group. The second nitrogen at position 4 remains a free secondary amine, providing a nucleophilic site for subsequent chemical modification.
Caption: Chemical structure of this compound.
The (R)-Stereocenter: A Gateway to Enantioselective Synthesis
The absolute configuration at the C2 carbon is designated as (R) according to Cahn-Ingold-Prelog priority rules. This defined stereochemistry is the most critical feature of the molecule, as it allows for the construction of enantiomerically pure final products. Biological systems are inherently chiral, and often only one enantiomer of a drug molecule will exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] Utilizing a chiral building block like this one obviates the need for costly and often low-yielding chiral resolution steps later in the synthesis.
Conformational Considerations
The piperazine ring typically adopts a chair conformation to minimize steric strain. The large N-Boc group is sterically demanding and will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference can influence the reactivity of the other positions on the ring, providing a degree of conformational locking that can be exploited in stereoselective downstream reactions.
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is most efficiently achieved by the esterification of its carboxylic acid precursor. The following protocol is based on established methods and includes in-process controls for a self-validating workflow.[5][6]
Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL three-neck flask, add (R)-N-Boc-2-piperazinecarboxylic acid (5 g, 21.7 mmol). Dissolve the starting material in a solvent mixture of methanol (100 mL) and dichloromethane (115 mL). Stir the mixture at room temperature for 10 minutes until a clear solution is obtained.[5][6]
-
Expert Insight: The use of a DCM/MeOH co-solvent system ensures the solubility of both the polar starting material and the less polar diazomethane reagent. Methanol also serves as the methyl source for the esterification.
-
-
Esterification: Slowly add trimethylsilyldiazomethane (TMSCHN2, 14 mL of a 2.0 M solution in hexanes, 28 mmol) dropwise to the stirred solution.[5][6]
-
Causality: TMSCHN2 is the reagent of choice for this transformation due to its high efficiency and exceptionally mild reaction conditions. It avoids the use of strong acids (e.g., Fischer esterification) which could inadvertently cleave the acid-labile Boc protecting group. It is also a safer alternative to the highly explosive diazomethane.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 16 hours.[5][6] Progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/methanol eluent. The disappearance of the polar carboxylic acid spot at the baseline and the appearance of a higher Rf product spot indicates reaction completion.
-
Work-up: Concentrate the reaction mixture under reduced pressure at a temperature not exceeding 35-40°C to obtain the crude product as an oily substance.[5]
-
Purification: Purify the crude oil by silica gel column chromatography.
-
Self-Validation: First, elute the column with pure ethyl acetate to remove non-polar impurities. Subsequently, switch the eluent to a solution of 5% methanol containing 7N ammonia in ethyl acetate to elute the desired product.[5][6] The basic ammonia in the eluent is critical to prevent the amine product from streaking on the acidic silica gel, ensuring a clean separation and high purity.
-
-
Product Isolation: Combine the product-containing fractions (identified by TLC) and concentrate under reduced pressure to afford the pure this compound as an oil (Expected yield: ~2.55 g, 48%).[5]
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound are confirmed by analytical data.
| Property | Value | Source |
| CAS Number | 252990-05-9 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1][3] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | Oily substance / Viscous liquid | [3][5] |
| ¹H NMR (DMSO-d₆) | δ 1.40 (s, 9H), 2.10 (bs, 1H), 2.52 (m, 1H), 2.72 (dd, 1H), 2.82 (d, 1H), 2.97 (m, 1H), 3.29 (d, 1H), 3.61 (d, 1H), 3.67 (s, 3H), 4.43 (m, 1H) | [5][6] |
| Mass Spectrum (MH⁺) | m/z 245 | [5][6] |
Applications in Medicinal Chemistry
The utility of this compound lies in its role as a bifunctional scaffold. The unprotected N4 amine is a potent nucleophile, readily participating in reactions such as palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or reductive amination to introduce aryl or heteroaryl substituents. The methyl ester can then be further modified.
Case Study: Synthesis of a Pyridinyl-Piperazine Intermediate
A common application is the coupling of the piperazine with heteroaryl halides, a key step in the synthesis of various kinase inhibitors and CNS-active agents.[2][5]
Caption: Application as a building block in a Palladium-catalyzed cross-coupling reaction.[5]
In a typical procedure, the piperazine is coupled with an aryl or heteroaryl halide, such as 2-bromo-5-trifluoromethyl-pyridine, using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) and a suitable ligand and base.[5] This reaction specifically functionalizes the N4 position, leaving the Boc-protected N1 and the C2 ester untouched for subsequent transformations. This orthogonal reactivity is the hallmark of a well-designed synthetic building block.
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic tool for the efficient and stereocontrolled synthesis of complex pharmaceutical candidates. Its carefully designed structure, featuring a chiral center and orthogonal protecting groups, allows for sequential and selective functionalization. The validated synthesis protocol provided herein, grounded in an understanding of the underlying chemical principles, ensures reliable access to this high-purity building block. For drug development professionals, mastery of the properties and reactivity of this compound is a key enabler for accelerating discovery timelines and constructing novel molecular architectures with therapeutic potential.
References
-
Qiyan. (n.d.). 1,4-Bis-Boc-piperazine-2-carboxylic acid. Available at: [Link]
-
American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate | CAS 252990-05-9. Available at: [Link]
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]
-
PubChem. (n.d.). (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid. Available at: [Link]
- Google Patents. (n.d.). EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.
-
Lookchem. (n.d.). Cas 117744-75-9,1-methyl-2,5-bis(trimethylaminomethyl)pyrrole diiodide. Available at: [Link]
-
The Good Scents Company. (n.d.). tetrahydrodimethyl naphthyl propan-1-one, 74499-60-8. Available at: [Link]
-
PubChem. (n.d.). US10174016, Example 119. Available at: [Link]
Sources
- 1. Buy this compound | 252990-05-9 [smolecule.com]
- 2. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 3. CAS 252990-05-9: (R)-N-Boc-piperazine-2-carboxylic acid me… [cymitquimica.com]
- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (R)-N-Boc-piperazine-2-carboxylic acid methyl ester | 252990-05-9 [chemicalbook.com]
A Comprehensive Technical Guide to (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester: Synthesis, Characterization, and Application
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The definitive Chemical Abstracts Service (CAS) number for this compound is 252990-05-9 .[1][2][3] This document details its chemical and physical properties, provides validated protocols for its synthesis and purification, outlines comprehensive methods for its analytical characterization, and discusses its applications, particularly in the synthesis of complex bioactive molecules. The guide is structured to provide not only procedural steps but also the underlying scientific principles, ensuring that researchers can confidently utilize this versatile intermediate in their drug discovery programs.
Introduction: The Strategic Importance of Chiral Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs targeting a wide array of biological targets.[1][4][5] Introducing chirality into the piperazine core, as seen in this compound, offers a powerful strategy to enhance biological activity, selectivity, and pharmacokinetic properties.[6][7] The (R)-configuration at the 2-position provides a defined three-dimensional vector for interaction with chiral biological macromolecules like enzymes and receptors.
The tert-butyloxycarbonyl (Boc) protecting group at the N1 position and the methyl ester at the C2 carboxylate are crucial for its utility as a synthetic intermediate.[1][8] The Boc group provides robust protection under a variety of reaction conditions yet can be cleanly removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations.[1] The methyl ester serves as a versatile handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse libraries of compounds.[1] This guide will serve as a comprehensive resource for the effective use of this valuable synthetic building block.
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's properties is fundamental for its effective use and characterization.
Core Properties
| Property | Value | Source |
| CAS Number | 252990-05-9 | [1][2][3] |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1][3] |
| Molecular Weight | 244.29 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid/oil | [3][8] |
| Storage | 2-8°C, protect from light | [3] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
| Technique | Key Features and Expected Values |
| ¹H NMR | The proton NMR spectrum provides a clear signature for the molecule. The nine protons of the Boc group typically appear as a sharp singlet around δ 1.45 ppm. The methyl ester protons present as a singlet at approximately δ 3.75 ppm. The protons on the piperazine ring will appear as a series of multiplets in the δ 2.5-4.5 ppm range, with their specific shifts and coupling patterns reflecting the ring conformation and the stereochemistry at C2.[1][9] |
| ¹³C NMR | The carbon spectrum is equally informative, showing characteristic peaks for the carbonyls of the Boc group and the ester, the quaternary carbon of the Boc group, the methoxy carbon, and the distinct carbons of the piperazine ring. |
| Mass Spec. | Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z 245. |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The most common route involves the esterification of the corresponding carboxylic acid.
Synthesis Workflow
The following diagram illustrates the standard synthetic pathway.
Caption: Synthetic workflow for the esterification of the Boc-protected piperazine carboxylic acid.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating through in-process checks and final analytical confirmation.
Materials:
-
(2R)-1-N-Boc-piperazine-2-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve (2R)-1-N-Boc-piperazine-2-carboxylic acid (1 equivalent) in anhydrous methanol (approx. 10-20 mL per gram of starting material).[9]
-
Esterification: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C. Causality Note: The slow addition of SOCl₂ is crucial to control the exothermic reaction and prevent side product formation. SOCl₂ reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the esterification.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.
-
Neutralization: Dissolve the resulting residue in dichloromethane. Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until effervescence ceases. Trustworthiness Check: Ensure the aqueous layer is basic (pH > 8) using pH paper. This step is critical to remove all acidic components before extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Drying and Filtration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, typically as an oil.[9]
-
Purification: Purify the crude oil by silica gel column chromatography.[9] A gradient elution starting with 10% ethyl acetate in hexanes and gradually increasing to 50% is typically effective. Collect fractions and analyze by TLC. Combine the pure fractions and concentrate to yield the final product as a clear, viscous oil.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Quality Control Workflow
Caption: A comprehensive workflow for the analytical characterization of the final compound.
Methodologies
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for purity assessment. A reversed-phase C18 column with a gradient of water and acetonitrile (both typically containing 0.1% formic acid) is standard. The UV detector will quantify purity, while the mass spectrometer confirms the mass of the desired product (m/z 245 [M+H]⁺).[10]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To ensure enantiomeric purity, analysis on a chiral stationary phase is mandatory. This technique can separate the (R) and (S) enantiomers, confirming that the desired (R)-enantiomer is present and quantifying any of the undesired (S)-enantiomer.
-
Nuclear Magnetic Resonance (NMR): As detailed in Section 2.2, ¹H and ¹³C NMR are used to confirm the chemical structure and rule out the presence of impurities.
Applications in Drug Discovery and Development
This compound is a versatile building block used in the synthesis of a wide range of pharmaceutical candidates.[1] Its bifunctional nature—a nucleophilic secondary amine (after Boc deprotection) and an electrophilic ester—allows for diverse synthetic manipulations.
Key Applications Include:
-
Scaffold Decoration: Following Boc deprotection, the secondary amine can be functionalized via reductive amination, acylation, or arylation to explore structure-activity relationships (SAR).
-
Peptide Synthesis: The carboxylic acid (after ester hydrolysis) or the amine can be incorporated into peptide chains to create peptidomimetics with constrained conformations.[8]
-
CNS-Active Agents: The piperazine scaffold is a common feature in drugs targeting central nervous system (CNS) disorders. This chiral intermediate is used in the synthesis of novel agents for conditions like depression and psychosis.[1][11]
-
Antimicrobial and Anticancer Agents: The structural and electronic properties of piperazine derivatives make them effective components in the design of new antimicrobial and anticancer drugs.[4][5]
Conclusion
This compound (CAS: 252990-05-9) is a high-value intermediate for pharmaceutical research and development. Its well-defined stereochemistry and orthogonal protecting groups provide a reliable and versatile platform for the synthesis of complex molecular architectures. The protocols and analytical methods detailed in this guide offer a robust framework for its synthesis, characterization, and implementation in drug discovery workflows, enabling scientists to accelerate the development of novel therapeutics.
References
- This compound | 252990-05-9. Smolecule.
- How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used?. Google AI Search.
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate. MySkinRecipes. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]
Sources
- 1. Buy this compound | 252990-05-9 [smolecule.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 252990-05-9 CAS MSDS ((R)-N-Boc-piperazine-2-carboxylic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. CAS 252990-05-9: (R)-N-Boc-piperazine-2-carboxylic acid me… [cymitquimica.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate [myskinrecipes.com]
A Technical Guide to the Molecular Weight and Characterization of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
Intended for: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, medicinal chemistry, and quality control.
Section 1: Core Physicochemical Identity
(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a chiral heterocyclic compound extensively used as a building block in organic synthesis, particularly in the development of novel therapeutics.[1] The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active molecules due to its favorable pharmacokinetic properties.[2][3][4] The precise molecular weight and structure are foundational to its application, ensuring stoichiometric accuracy in reactions and correct identification of resulting products.
The defining physicochemical properties are summarized below. These values are critical for analytical characterization, reaction planning, and quality control.[1][5][6][7]
| Property | Value | Source |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate | [1][5] |
| CAS Number | 252990-05-9 | [1][5][6] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1][5][6][7] |
| Average Molecular Weight | 244.29 g/mol | [1][5][6][7] |
| Monoisotopic Mass | 244.142307 Da | Calculated |
| Appearance | Colorless to light yellow liquid or low-melting solid | [7] |
The structure features a piperazine ring with stereochemistry fixed in the (R)-configuration at the C2 position. One nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is functionalized as a methyl ester. This orthogonal protection scheme allows for selective chemical manipulation at the unprotected secondary amine (N4) without disturbing the rest of the molecule.[1][8]
Caption: Molecular structure of this compound.
Section 2: The Imperative of Accurate Mass Determination
In drug discovery and development, confirming the molecular weight of a synthetic building block is a non-negotiable quality control step. It serves as the primary verification of chemical identity. An incorrect molecular weight indicates either a structural misassignment, the presence of impurities, or unexpected salt forms, any of which can derail a multi-step synthesis, compromise biological data, and lead to significant resource loss. Accurate mass determination, typically via mass spectrometry, provides the confidence needed to proceed with subsequent synthetic transformations.
Section 3: A Self-Validating System for Identity and Purity Confirmation
A robust analytical workflow does not rely on a single technique. Instead, it integrates orthogonal methods to create a self-validating system where each result corroborates the others. For a chiral building block like this, the workflow must confirm not only the molecular weight but also the structural integrity and purity.
Caption: Integrated analytical workflow for compound validation.
Mass Spectrometry (MS) Protocol for Molecular Weight Verification
Mass spectrometry is the definitive technique for determining molecular weight. Electrospray Ionization (ESI) is the preferred method for this class of compound due to its soft ionization nature.
Experimental Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source.
-
Analysis Mode: Operate in positive ion mode. The secondary amine and ester functionalities readily accept a proton.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.
-
Interpretation: The primary ion expected is the protonated molecule [M+H]⁺. Other potential adducts include [M+Na]⁺ and [M+K]⁺. The Boc group is known to be labile and can fragment, especially with harsher ionization conditions or in-source fragmentation, leading to a characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][10][11] The presence of the correct molecular ion peak is the primary confirmation.[1]
| Ion Species | Theoretical Monoisotopic Mass (Da) | Expected m/z |
| [M] | 244.1423 | - |
| [M+H]⁺ | 245.1496 | 245.15 |
| [M+Na]⁺ | 267.1315 | 267.13 |
| [M-C₄H₈+H]⁺ (Loss of isobutylene) | 189.0870 | 189.09 |
Note: The lability of the Boc group can sometimes make the molecular ion peak less intense than fragment ions.[1] Using soft ionization settings is crucial.[12]
NMR Spectroscopy for Structural Elucidation
While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the atomic connectivity, validating the structure that corresponds to that mass. For this compound, both ¹H and ¹³C NMR are required.
Key ¹H NMR Signatures (in CDCl₃):
-
Boc Group: A sharp singlet at ~1.46 ppm, integrating to 9 protons.[13]
-
Methyl Ester: A sharp singlet at ~3.7 ppm, integrating to 3 protons.
-
Piperazine Ring Protons: A complex series of multiplets between ~2.7 and 4.5 ppm, showing distinct signals due to the chiral center and conformational restrictions.
-
NH Proton: A broad singlet, often exchangeable with D₂O.
The complexity in the piperazine region arises from restricted rotation around the N-Boc amide bond and chair-chair interconversion of the ring, providing a unique fingerprint for the molecule.[1]
HPLC/UPLC for Purity Assessment
Chromatographic methods are essential for determining the purity of the compound. Impurities will affect reaction yields and can introduce confounding variables in biological assays.
Experimental Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is standard.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detection at 210-220 nm (for the carbamate and ester chromophores) coupled with a mass spectrometer (LC-MS).
-
Analysis: The primary peak should correspond to the target compound's retention time and mass. Purity is calculated based on the relative area of the main peak versus any impurity peaks.
This LC-MS approach is powerful because it simultaneously provides purity data and mass confirmation for the main peak and any impurities.[11][14]
Section 4: Significance in Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, found in drugs targeting a wide range of diseases.[2][15] Its ability to engage in hydrogen bonding and its favorable ADME (absorption, distribution, metabolism, and excretion) properties make it a valuable scaffold.[16] The introduction of a chiral center, as in this molecule, allows for three-dimensional exploration of binding pockets in biological targets like enzymes and receptors, which is critical for developing potent and selective drugs.[17][18][19] The Boc-protected, esterified form of (R)-piperazine-2-carboxylic acid is a versatile starting material, enabling chemists to build molecular complexity through reactions at the free amine, ultimately leading to novel drug candidates.[1][20]
References
-
Ingenta Connect. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]
-
ResearchGate. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
-
American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate | CAS 252990-05-9. Available at: [Link]
-
Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Available at: [Link]
-
ResearchGate. (2022). Piperazine: the molecule of diverse pharmacological importance. Available at: [Link]
-
PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available at: [Link]
-
Bentham Science. (2017). Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Available at: [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available at: [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]
-
National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Available at: [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
PubChem. (n.d.). Methyl Piperazine-2-carboxylate. Available at: [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
Thieme. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]
Sources
- 1. Buy this compound | 252990-05-9 [smolecule.com]
- 2. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. americanelements.com [americanelements.com]
- 6. This compound - [sigmaaldrich.com]
- 7. 252990-05-9 CAS MSDS ((R)-N-Boc-piperazine-2-carboxylic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 20. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Piperazine Synthesis: The Indispensable Role of the Boc Protecting Group
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its ability to enhance critical properties like aqueous solubility and oral bioavailability.[1][2] However, the symmetrical nature of piperazine, with its two reactive secondary amines, presents a significant synthetic challenge: achieving selective mono-functionalization while preventing the formation of undesired 1,4-disubstituted byproducts.[1][3]
This guide, written from the perspective of a Senior Application Scientist, delves into the core strategy that has become the gold standard for overcoming this hurdle: the use of the tert-butyloxycarbonyl (Boc) protecting group. We will explore the causality behind its widespread adoption, detail field-proven protocols for its application, and provide a framework for troubleshooting common challenges.
The Strategic Advantage of the Boc Group
The choice of a protecting group is dictated by its stability under a range of reaction conditions and the ease of its selective removal. The Boc group excels in this regard, making it a cornerstone of modern synthetic chemistry.[4] Its primary advantages are:
-
Robust Stability: The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenation), allowing for a wide variety of chemical transformations to be performed on the unprotected nitrogen of the piperazine ring without premature cleavage.[4][5]
-
Facile, Orthogonal Removal: It is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][6] This acid lability is orthogonal to many other common protecting groups, like the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, enabling complex, multi-step syntheses with differential protection.[4][5][7]
This strategic combination of stability and selective removal is the foundation of its utility in piperazine chemistry.
Caption: General strategy for monosubstituted piperazine synthesis.[1]
Synthesis of the Key Intermediate: Mono-Boc-Piperazine
The primary challenge in preparing tert-butyl 1-piperazinecarboxylate (N-Boc-piperazine) is achieving selective mono-protection due to the similar reactivity of the two nitrogen atoms.[8] Several methods have been developed, with the choice for industrial applications depending on factors like cost, yield, and scalability.[6]
| Parameter | Route 1: Direct Protection of Piperazine | Route 2: From Diethanolamine |
| Starting Material | Piperazine | Diethanolamine |
| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Thionyl chloride, Boc₂O, Ammonia |
| Selectivity Control | In-situ salt formation (e.g., with acetic acid) to deactivate one nitrogen.[6][9] | Stepwise synthesis avoids symmetry issues. |
| Typical Yield | Moderate to Good | High (>93%).[10][11] |
| Purity | Can contain di-Boc byproduct, requiring careful purification.[6][9] | High purity achievable.[12] |
| Scalability & Cost | Higher raw material cost (anhydrous piperazine).[9][10] | Uses inexpensive, readily available raw materials; suitable for industrial scale.[6][12] |
The protection reaction proceeds via nucleophilic attack of the piperazine nitrogen on an electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O) reagent. The resulting unstable intermediate collapses, eliminating carbon dioxide and tert-butoxide, to form the stable carbamate.[13]
Caption: Simplified mechanism of Boc protection of a piperazine nitrogen.[8]
This method leverages the in-situ formation of a piperazine salt to deactivate one nitrogen atom, favoring mono-protection.[6][8]
-
Salt Formation: Dissolve piperazine (1.0 equiv.) in a suitable solvent such as methanol or acetic acid in a reaction vessel.[6] Cool the solution to 0°C.
-
Acid Addition (Optional but Recommended): To enhance selectivity, an acid like acetic acid or trifluoroacetic acid (1.0 equiv.) can be added to form the piperazine mono-salt.[6][8] Stir for 15-30 minutes at 0°C.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in the same solvent to the cooled mixture.[6][8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product, a mixture of mono- and di-Boc-piperazine, can then be purified by column chromatography or distillation to isolate the desired mono-protected product.[6][14]
Selective Functionalization of N-Boc-Piperazine
With one nitrogen atom masked, the free secondary amine of N-Boc-piperazine serves as a versatile nucleophile for a wide range of C-N bond-forming reactions.[1][8]
-
N-Alkylation: A robust method for introducing alkyl groups by reacting N-Boc-piperazine with an alkyl halide in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the acid generated.[1][15]
-
Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form N-alkyl derivatives. This is a milder alternative to direct alkylation.[15][16]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-arylpiperazines, a common motif in drug candidates.[6][9][17]
-
N-Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.
This protocol describes a standard procedure for introducing an alkyl substituent onto the piperazine core.
-
Setup: Dissolve N-Boc-piperazine (1.0 equiv.) and a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).
-
Reagent Addition: Add the alkyl halide (R-X, 1.0-1.2 equiv.) to the mixture at room temperature.[1]
-
Reaction: Stir the mixture, potentially with gentle heating (e.g., 60-80°C), until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., dichloromethane - DCM) and water.[1]
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure N-alkyl-N'-Boc-piperazine.[15]
Caption: Experimental workflow for the N-alkylation of N-Boc-piperazine.[15]
The Final Step: Boc Group Deprotection
The facile removal of the Boc group under acidic conditions is its defining feature. The choice of acid and solvent depends on the substrate's sensitivity to other functional groups.[18]
The reaction is initiated by protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the carbamate C-O bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide.
Two methods are overwhelmingly prevalent in the literature and practice.
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) This is a highly effective and common method.[18]
-
Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM).
-
Reagent Addition: Add a solution of 25-50% TFA in DCM to the substrate solution at room temperature.[19] If the substrate is sensitive to alkylation by the released tert-butyl cation, a scavenger (e.g., triisopropylsilane - TIS) should be added.[19]
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Remove the DCM and excess TFA under reduced pressure. To obtain the free base, dissolve the resulting TFA salt residue in water and carefully add a base (e.g., saturated aqueous NaHCO₃) until the pH is basic.[18] Extract the product with an organic solvent, dry, and concentrate.
Protocol 2: Deprotection with HCl in Dioxane This method is an excellent alternative to TFA and directly yields the hydrochloride salt, which often precipitates and can be easily isolated.[18][19]
-
Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[19]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).[19]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours, often indicated by the formation of a precipitate (the HCl salt).[18][19]
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[19]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield / Incomplete Reaction | Insufficient acid; Short reaction time; Product loss during work-up. | Increase acid concentration (e.g., up to 50% TFA).[19] Increase reaction time and monitor progress. Gently warm the reaction (e.g., to 40°C) with caution.[19] Ensure complete basification and extraction during work-up.[19] |
| Side Product Formation (t-butylation) | The liberated t-butyl cation is captured by a nucleophilic site on the substrate. | Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture to trap the t-butyl cation.[19] |
| Degradation of Other Functional Groups | Other acid-labile groups (e.g., esters, acetals) are present. | Use milder deprotection conditions (lower acid concentration, lower temperature). Consider an alternative protecting group strategy if degradation is severe.[18] |
Conclusion
N-Boc-piperazine is an indispensable tool in the modern chemist's arsenal.[2] Its strategic use provides a robust and reliable pathway for the synthesis of monosubstituted piperazines, which are critical components of many therapeutic agents.[1] The Boc group's unique combination of stability and facile, orthogonal removal allows for precise and selective molecular construction. By understanding the principles behind its application, from the synthesis of the mono-protected intermediate to its selective functionalization and final deprotection, researchers can effectively leverage this powerful strategy to accelerate the discovery and development of the next generation of innovative therapeutics.[2][20]
References
- Troubleshooting N-Boc-piperazine deprotection side reactions. (2025). BenchChem.
- Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applic
- Technical Support Center: N-Boc Deprotection of Piperazine Deriv
- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. (2025). BenchChem.
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025). Various.
- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. (2025). BenchChem.
- 1-BOC-Piperazine synthesis. (n.d.). ChemicalBook.
- The synthesis method of 1-BOC-Piperazine. (2024). ChemicalBook.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2020). Organic & Biomolecular Chemistry (RSC Publishing).
- A Comparative Guide to N-Boc-piperazine and Fmoc-piperazine in Synthetic Applic
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
- 1-Boc-Piperazine: A Versatile Intermedi
- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
- BOC protecting groups have become a crucial tool in accelerating the development of innov
- Protecting Groups for Amines: Carbam
- Advantages of using a Boc protecting group over other amine protecting groups. (2025). BenchChem.
- Synthesis method of N-Boc piperazine. (2020).
- Boc Protection Mechanism (Boc2O + Base). (n.d.). Common Organic Chemistry.
- Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (2025). BenchChem.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 13. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 14. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
The Decisive Role of the (R)-Enantiomer: A Guide to Stereoselective Synthesis and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental property of molecular systems that governs interactions within the inherently chiral environment of biology. Consequently, the stereochemical identity of a molecule, particularly in pharmaceuticals and agrochemicals, is not a trivial detail but a critical determinant of its efficacy and safety.[1][2] This technical guide delves into the significance of the (R)-enantiomer in chiral synthesis. Moving beyond a basic acknowledgment of stereoisomerism, we will explore the profound impact of selecting the correct enantiomer, with a specific focus on the (R)-configuration in various contexts. This guide will elucidate the causal drivers behind stereoselective biological activity, detail the primary synthetic strategies for accessing enantiopure (R)-isomers, and provide actionable, field-proven protocols for their preparation and analysis. Our objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of chiral synthesis and harness the therapeutic potential of single-enantiomer compounds.
The Principle of Chirality: Why Stereochemistry Dictates Biology
Chirality, derived from the Greek word for "hand," describes molecules that are non-superimposable on their mirror images.[1] These mirror-image isomers are known as enantiomers. In an achiral environment, enantiomers possess identical physical and chemical properties, such as melting point, boiling point, and solubility.[1] However, the vast majority of biological systems—receptors, enzymes, and nucleic acids—are composed of chiral building blocks (L-amino acids, D-sugars) and are, therefore, exquisitely sensitive to the three-dimensional arrangement of interacting molecules.[1][3]
This biological stereoselectivity means that the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] One enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects or toxicity.[6][7] The tragic case of thalidomide in the 1960s serves as a stark reminder of this principle; while the (R)-enantiomer possessed sedative properties, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[7][8] Although complicated by in-vivo racemization, this event catalyzed a paradigm shift, compelling regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish policies emphasizing the importance of characterizing the activity of individual stereoisomers.[9][10][11]
The following diagram illustrates the fundamental concept of enantiomers using a generic chiral molecule.
Caption: Catalytic cycle for Noyori asymmetric hydrogenation.
Protocol 3.1.1: Asymmetric Hydrogenation of Acetophenone to (R)-1-Phenylethanol
This protocol is a representative example of a transition-metal-catalyzed reaction to produce an (R)-alcohol with high enantiomeric excess.
I. Materials & Reagents:
-
Acetophenone (Substrate)
-
(R)-RuCl[(p-cymene)][(BINAP)]Cl (Noyori-type catalyst)
-
Isopropanol (Solvent and hydrogen source)
-
Potassium tert-butoxide (Base)
-
High-purity Hydrogen (H₂) gas or use of isopropanol as transfer hydrogenation source
-
Inert atmosphere reaction vessel (e.g., Schlenk flask or autoclave)
-
Argon or Nitrogen gas
-
Standard workup and purification reagents (diethyl ether, saturated aq. NH₄Cl, anhydrous MgSO₄)
II. Methodology:
-
Vessel Preparation: Thoroughly dry the reaction vessel under vacuum and heat. Backfill with an inert atmosphere (Argon).
-
Reagent Addition: To the vessel, add the (R)-Ru catalyst (e.g., 0.005 mol%). Add degassed isopropanol under inert atmosphere.
-
Activation: Add potassium tert-butoxide (0.05 mol%) to the solution and stir for 15 minutes to generate the active catalytic species. The causality here is the base is required to form the ruthenium hydride intermediate.
-
Substrate Addition: Add acetophenone (1.0 equivalent) to the activated catalyst solution.
-
Reaction: Pressurize the vessel with H₂ gas (if not using transfer hydrogenation) to the recommended pressure (e.g., 10 atm) or heat the isopropanol mixture to reflux (approx. 82°C) for transfer hydrogenation. Monitor the reaction by TLC or GC for the disappearance of the starting material (typically 2-12 hours).
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary. Determine the enantiomeric excess (ee) of the resulting (R)-1-Phenylethanol using chiral HPLC or GC.
III. Self-Validating Trustworthiness:
-
Expected Outcome: The reaction should yield (R)-1-Phenylethanol with >99% conversion and an enantiomeric excess of >98%.
-
Verification: The stereochemical outcome is dictated by the (R)-BINAP ligand. Running an identical reaction with the (S)-BINAP ligand should produce the (S)-alcohol, confirming the integrity of the catalytic system.
Chiral Resolution: Separating What Nature Mixes
Chiral resolution is a classical yet powerful technique for separating a racemic mixture into its constituent enantiomers. [4][]While it has the inherent disadvantage of a maximum theoretical yield of 50% for the desired enantiomer, it remains a viable and cost-effective method, especially for large-scale industrial processes. [4][13] The most common method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. [13][14]Diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. [4][14]
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol 3.2.1: Resolution of Racemic 1-Phenylethylamine
This protocol details the separation of a racemic amine using a chiral acid as the resolving agent.
I. Materials & Reagents:
-
(±)-1-Phenylethylamine (Racemate)
-
L-(+)-Tartaric acid (Chiral resolving agent)
-
Methanol (Solvent)
-
5M NaOH solution
-
Diethyl ether
-
Standard laboratory glassware
II. Methodology:
-
Salt Formation: Dissolve L-(+)-tartaric acid in methanol (e.g., 200 mL for 15g of acid) with gentle heating in a flask. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol (e.g., 12.1g of amine in 50 mL).
-
Crystallization: Slowly add the amine solution to the warm tartaric acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to induce crystallization. The causality is that one diastereomeric salt, in this case, the (R)-amine-(+)-tartrate, is less soluble in methanol and will preferentially crystallize.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the diastereomerically enriched salt.
-
Recrystallization (Purity Enhancement): To achieve high diastereomeric purity, recrystallize the collected solid from a minimum amount of hot methanol. This step is critical for obtaining high enantiomeric excess in the final product.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add 5M NaOH solution until the solution is strongly basic (pH > 12). This deprotonates the amine, breaking the salt.
-
Extraction: Extract the liberated (R)-1-phenylethylamine with diethyl ether (3x).
-
Isolation & Analysis: Combine the ether layers, dry over anhydrous K₂CO₃, filter, and carefully remove the solvent by rotary evaporation to yield the enantiomerically pure (R)-amine. Confirm purity and enantiomeric excess via chiral GC or by measuring the specific rotation with a polarimeter.
Conclusion and Future Outlook
The synthesis of single-enantiomer compounds, with a significant focus on accessing specific (R)-enantiomers, is a cornerstone of modern chemical and pharmaceutical development. [15][16]The choice between asymmetric catalysis and chiral resolution is dictated by factors including scale, cost, and the specific molecular target. Asymmetric catalysis offers an elegant and efficient route, while classical resolution remains a robust tool for specific applications. [4]The continued evolution of catalytic systems, including novel organocatalysts and engineered enzymes, promises even greater efficiency and selectivity. [17][18]For professionals in drug development, a deep understanding of these principles and methodologies is not merely advantageous; it is essential for the creation of safer, more effective therapeutics in a competitive and stringently regulated landscape.
References
-
Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024). Chiralpedia. [Link]
-
FDA issues flexible policy on chiral drugs. (1992). C&EN Global Enterprise. [Link]
-
Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development. (1994). Marcel Dekker, Inc.[Link]
-
Understanding the Fundamentals of Asymmetric Synthesis. (2024). Chiralpedia. [Link]
-
Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (2024). Molecules. [Link]
-
Biaxially chiral compounds: research and development of synthesis. (2021). Chemical Communications. [Link]
-
Chiral resolution. chemeurope.com. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Development of New Stereoisomeric Drugs. (1992). FDA. [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry. [Link]
-
Catalytic Methods in Asymmetric Synthesis: Advanced Materials, Techniques, and Applications. Wiley. [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. (1992). Chirality. [Link]
-
Enantioselective synthesis. Wikipedia. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]
-
CHIRAL SYNTHESIS: AN OVERVIEW. (2015). ResearchGate. [Link]
-
Enantiopure drug. Wikipedia. [Link]
-
Asymmetric Synthesis. University of Windsor. [Link]
-
Introduction to Industrial Applications of Asymmetric Synthesis. (2012). ResearchGate. [Link]
-
Asymmetric Synthesis. Chiralpedia. [Link]
-
Enantiomerism. (2024). Deranged Physiology. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2020). Molecules. [Link]
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS. [Link]
-
The tale of chiral switches. (2004). Australian Prescriber. [Link]
-
Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. (2021). Symmetry. [Link]
-
Stereochemistry in Pharmaceuticals: Beyond the shape of the pill. (2018). Blogs@NTU. [Link]
-
Chiral drugs. Wikipedia. [Link]
-
Catalyzed Enantioselective Organic Synthesis. (2025). ACS Central Science. [Link]
-
Special Issue: Development of Asymmetric Synthesis. (2020). Molecules. [Link]
-
The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2023). Pharma Focus America. [Link]
-
Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO. PharmaCompass. [Link]
-
Stereochemistry in Drug Action. (2003). Primary Care Companion to The Journal of Clinical Psychiatry. [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. (1992). Semantic Scholar. [Link]
-
Introduction: Enantioselective Catalysis. (2005). Chemical Reviews. [Link]
-
Modern Enantioselective Catalysis in Organic Chemistry. (2023). The Journal of Organic Chemistry. [Link]
-
Enzyme-catalyzed regio- and enantioselective ketone reductions. (2005). Current Opinion in Chemical Biology. [Link]
-
Biological significance of the enantiomeric purity of drugs. (1987). Pharmacology & Toxicology. [Link]
-
The Significance of Chirality in Drug Design and Development. (2016). Clinical and Translational Science. [Link]
Sources
- 1. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 8. Stereochemistry in Pharmaceuticals: Beyond the shape of the pill | Stereochemistry [blogs.ntu.edu.sg]
- 9. tandfonline.com [tandfonline.com]
- 10. fda.gov [fda.gov]
- 11. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral_resolution [chemeurope.com]
- 14. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 15. Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO [pharmacompass.com]
- 16. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 17. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 18. wiley.com [wiley.com]
An In-depth Technical Guide to Piperazine Derivatives in Medicinal Chemistry
Introduction: The Ubiquitous Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold."[2][3] This guide delves into the multifaceted role of piperazine derivatives in drug discovery, exploring their synthesis, structure-activity relationships (SAR), and therapeutic applications across various disease areas.
The unique physicochemical properties of the piperazine moiety contribute significantly to its utility in drug design. The two nitrogen atoms provide sites for hydrogen bond acceptance and donation, which can enhance water solubility and oral bioavailability.[4][5][6] Furthermore, the relative rigidity of the ring structure and its ability to be readily modified at the nitrogen positions allow for precise tuning of a molecule's pharmacological and pharmacokinetic profiles.[4][5][6] These attributes make piperazine a versatile building block for developing novel therapeutic agents.[7]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic application of piperazine derivatives in medicinal chemistry. We will explore the causality behind experimental choices in their synthesis and optimization, grounded in authoritative scientific literature.
The Versatility of Piperazine: A Privileged Scaffold in Drug Design
The piperazine nucleus is a fundamental component in a wide range of pharmaceuticals, demonstrating its remarkable versatility. Its derivatives have been successfully developed into drugs for a multitude of therapeutic applications, including:
-
Central Nervous System (CNS) Disorders: Piperazine derivatives are prominent in the treatment of various CNS conditions. They are found in antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[1] Many of these compounds exert their effects by modulating monoamine pathways in the brain.[1][8]
-
Antimicrobial Agents: The piperazine scaffold is a key feature in several antimicrobial drugs. This includes antibacterial agents like ciprofloxacin and antifungal medications such as itraconazole.[3][9] The global challenge of antimicrobial resistance continues to drive research into novel piperazine-containing compounds with different modes of action.[9]
-
Anticancer Therapeutics: A significant number of anticancer drugs incorporate the piperazine moiety. For instance, imatinib, a blockbuster drug for chronic myeloid leukemia, features a piperazine ring that is crucial for its activity.[10] Researchers are actively exploring new piperazine derivatives for their potential to inhibit cancer cell growth, with some compounds showing potent antiproliferative effects in preclinical studies.[11]
-
Other Therapeutic Areas: The applications of piperazine derivatives extend to various other fields. They are found in antihistamines (e.g., cyclizine), anti-inflammatory agents, and cardiovascular drugs like sildenafil.[3][12] This broad spectrum of activity underscores the adaptability of the piperazine core in targeting diverse biological pathways.[12][13]
The widespread success of piperazine-containing drugs can be attributed to the scaffold's ability to be readily functionalized, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[4][5][13]
Synthetic Strategies for Piperazine Derivatives
The synthesis of piperazine derivatives is a well-established area of organic chemistry, with numerous methods available to introduce diverse substituents onto the piperazine core. The choice of synthetic route often depends on the desired substitution pattern and the overall complexity of the target molecule.
Core Synthetic Approaches
A common strategy involves utilizing a pre-formed piperazine ring as a starting material. Many N-alkyl, N-acyl, and N-protected piperazines are commercially available, providing a convenient entry point for further elaboration.[14] Key reactions for modifying the piperazine nitrogens include:
-
N-Alkylation: This can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. Reductive amination is another widely used method for introducing alkyl groups.[14]
-
N-Arylation: The formation of N-arylpiperazines is often accomplished via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. The Mizoroki-Heck reaction also provides a viable route.
-
N-Acylation: The reaction of piperazine with acyl chlorides or carboxylic acids (using coupling agents) readily forms N-acyl derivatives.
Representative Synthetic Protocol: Synthesis of a Pyrimidine-Incorporated Piperazine Derivative
This protocol outlines a typical multi-step synthesis to generate a biologically active piperazine derivative, adapted from the literature.[15] This example illustrates the integration of different synthetic methodologies to build a complex molecule around the piperazine core.
Scheme 1: Synthesis of 4-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine
Caption: Synthetic workflow for a pyrimidine-linked piperazine derivative.
Step-by-Step Methodology:
-
Chalcone Synthesis (1a-e): 2-Acetylthiophene is reacted with various aromatic aldehydes in the presence of potassium hydroxide in ethanol to yield the corresponding chalcones.
-
Pyrimidine Thiol Formation (2a-e): The synthesized chalcones are then cyclized with thiourea in the presence of potassium hydroxide to form 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols.[15]
-
S-Methylation (3a-e): The pyrimidine-2-thiols are subsequently treated with methyl iodide to afford 4-substituted-2-(methylsulfanyl)(thiophen-2-yl)pyrimidines.[15]
-
Piperazine Incorporation (5a-e): Finally, the 2-(methylsulfanyl)pyrimidine derivatives are refluxed with N-phenylpiperazine in the presence of a catalytic amount of potassium hydroxide in dry ethanol.[15] The reaction mixture is then poured into ice water, and the resulting solid is filtered, dried, and recrystallized to yield the pure pyrimidine-incorporated piperazine derivatives.[15]
This synthetic sequence highlights how the piperazine moiety can be introduced late in a synthetic route, allowing for the rapid generation of a library of analogs for SAR studies.
Structure-Activity Relationship (SAR) of Piperazine Derivatives
The remarkable therapeutic diversity of piperazine derivatives stems from the ability to fine-tune their biological activity through structural modifications.[12] Even minor changes to the substituents on the piperazine ring can lead to significant differences in pharmacological properties.[12]
Key Structural Modifications and Their Impact
The two nitrogen atoms of the piperazine ring are the primary points for structural diversification.
-
Substituents at the N1 and N4 Positions: The nature of the groups attached to the nitrogen atoms is a critical determinant of biological activity. For example, in the context of antipsychotic agents, different heterocyclic groups attached to the piperazine ring can greatly potentiate the activity.[16]
-
Introduction of Aromatic and Heterocyclic Rings: The incorporation of aryl or heteroaryl groups at the N1 or N4 position is a common strategy in the design of piperazine-based drugs. These groups can engage in various interactions with the target protein, such as pi-stacking and hydrogen bonding, thereby influencing binding affinity and selectivity.
-
Linker Modification: In many piperazine derivatives, a linker connects the piperazine ring to another pharmacophoric element. The length, flexibility, and chemical nature of this linker can have a profound impact on the overall activity of the molecule.
-
Substitution on the Piperazine Ring Carbons: While less common than N-substitution, modification of the carbon atoms of the piperazine ring can also be used to modulate activity. Recent advances in C-H functionalization are opening up new avenues for creating more structurally diverse piperazine derivatives.[10]
Case Study: SAR of Piperazine-Containing Anticancer Agents
In the development of novel anticancer agents, the piperazine scaffold has been extensively explored. For instance, in a series of vindoline-piperazine derivatives, the nature of the substituent on the piperazine nitrogen was found to be crucial for antiproliferative activity.[11]
| Compound | Substituent on Piperazine Nitrogen | Cancer Cell Line | Growth Percent (%) |
| 17 | 4-trifluoromethylphenyl | Colon (KM12) | -84.40 |
| 17 | 4-trifluoromethylphenyl | CNS (SF-539) | > -80 |
| 17 | 4-trifluoromethylphenyl | CNS (SNB-75) | > -80 |
| 23 | 4-(trifluoromethyl)benzyl | Various | > -60 |
| 25 | bis(4-fluorophenyl)methyl | Various | > -60 |
Data adapted from a study on novel piperazine derivatives of vindoline as anticancer agents.[11]
The data clearly indicates that the presence of electron-withdrawing groups, such as trifluoromethyl, on the aromatic ring attached to the piperazine nitrogen significantly enhances the anticancer activity. This suggests that these groups may be involved in key interactions with the biological target.
Conclusion and Future Perspectives
The piperazine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have led to its incorporation into a wide range of successful drugs. The ongoing exploration of novel synthetic methodologies, particularly in the area of C-H functionalization, promises to further expand the chemical space accessible for piperazine derivatives.
As our understanding of disease biology deepens, the rational design of piperazine-containing molecules targeting novel biological pathways will undoubtedly lead to the development of the next generation of innovative medicines. The ability to precisely modulate the properties of these derivatives through subtle structural modifications ensures that the piperazine ring will remain a privileged scaffold in the drug discovery landscape for the foreseeable future.
References
-
de Oliveira, R., de Freitas, R. M., & de Oliveira, L. D. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(19), 6049. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design, 103(6), e14537. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). ResearchGate. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). Scilit. [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2016). Der Pharma Chemica, 8(1), 387-401. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry, 20(8), 753-780. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]
-
Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. [Link]
-
Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009). European Journal of Medicinal Chemistry, 44(11), 4367-4375. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals, 16(11), 1583. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. (2022). RSC Advances, 12(38), 24599-24621. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2013). International Journal of Pharmaceutical Sciences and Research, 4(11), 4293-4299. [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Current Bioactive Compounds, 16(7), 967-982. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Organic Communications, 10(3), 194-205. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 32(6), 599-611. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). International Journal of Molecular Sciences, 25(14), 7929. [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Structural Elucidation of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid piperazine core, combined with the versatile Boc protecting group and a reactive methyl ester, makes it a valuable building block for the synthesis of complex pharmaceutical agents.[1] The precise stereochemistry and functional group arrangement necessitate a thorough and unambiguous structural characterization, which is paramount for ensuring the integrity and reproducibility of subsequent synthetic transformations and biological evaluations.
This technical guide provides a detailed exploration of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating empirical data with fundamental principles, this document serves as a practical reference for the identification, characterization, and quality control of this important synthetic intermediate.
Molecular Structure and Conformation
The structure of this compound features a piperazine ring in a chair conformation, with the bulky N-Boc and the methyl carboxylate groups occupying specific spatial arrangements. The presence of the Boc group introduces a significant steric hindrance that influences the conformational dynamics of the piperazine ring.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their connectivity.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ at δ 7.26 ppm.
-
Integrate the signals to determine the relative number of protons represented by each peak.
-
¹H NMR Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.43 | m | 1H | H-2 (methine) |
| ~3.67 | s | 3H | -OCH₃ (methyl ester) |
| ~3.61 | d | 1H | Piperazine ring proton |
| ~3.29 | d | 1H | Piperazine ring proton |
| ~2.97 | m | 1H | Piperazine ring proton |
| ~2.82 | d | 1H | Piperazine ring proton |
| ~2.72 | dd | 1H | Piperazine ring proton |
| ~2.52 | m | 1H | Piperazine ring proton |
| ~2.10 | bs | 1H | -NH |
| 1.40 | s | 9H | -C(CH₃)₃ (Boc) |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency. The data presented is a compilation from available literature.[1]
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum exhibits several key features that confirm the structure of this compound:
-
Boc Group: A sharp singlet at approximately 1.40 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group of the Boc protecting group. Its high integration value and singlet nature are unambiguous indicators of a successful N-Boc protection.
-
Methyl Ester: A singlet at around 3.67 ppm, integrating to three protons, corresponds to the methyl group of the ester functionality.
-
Piperazine Ring Protons: The protons on the piperazine ring appear as a series of multiplets, doublets, and doublet of doublets in the region of approximately 2.52 to 4.43 ppm. The complexity of these signals is due to the restricted rotation and the diastereotopic nature of the methylene protons in the chiral environment. The methine proton at the C-2 position (adjacent to the ester) is typically found further downfield around 4.43 ppm.
-
NH Proton: A broad singlet around 2.10 ppm is attributed to the proton on the unprotected nitrogen of the piperazine ring. The broadness of this signal is due to quadrupole broadening and potential chemical exchange.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
Procedure: The sample preparation and instrument setup are similar to the ¹H NMR protocol.
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
Data Processing:
-
Process the spectrum using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak of CDCl₃ at δ 77.16 ppm.
Expected ¹³C NMR Chemical Shifts
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~171-175 | C=O (Ester) | The ester carbonyl carbon is typically found in this downfield region. |
| ~154-156 | C=O (Boc) | The carbamate carbonyl of the Boc group appears at a slightly higher field than the ester carbonyl. |
| ~79-81 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is a characteristic signal for the Boc protecting group. |
| ~55-60 | C-2 (methine) | The chiral carbon attached to the ester and nitrogen is expected in this region. |
| ~52-54 | -OC H₃ (methyl ester) | The methyl carbon of the ester is typically found in this range. |
| ~40-50 | Piperazine ring carbons | The methylene carbons of the piperazine ring will appear in this region, with variations due to their proximity to the substituents. |
| ~28 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give a strong signal in the aliphatic region. |
Interpretation of the ¹³C NMR Spectrum
The key diagnostic signals in the ¹³C NMR spectrum are:
-
The two carbonyl signals for the ester and the Boc group.
-
The characteristic signals for the quaternary and methyl carbons of the Boc group.
-
The signals corresponding to the carbons of the piperazine ring and the methyl ester.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
Objective: To obtain an IR spectrum to identify the key functional groups.
Method: Attenuated Total Reflectance (ATR) is a common and convenient method. A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR crystal.
Expected IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H stretch | Secondary amine (piperazine) |
| ~2975, 2870 | C-H stretch | Aliphatic (Boc, piperazine, methyl) |
| ~1745 | C=O stretch | Ester |
| ~1695 | C=O stretch | Carbamate (Boc) |
| ~1240, 1160 | C-O stretch | Ester and Carbamate |
Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups:
-
N-H Stretch: A peak around 3350 cm⁻¹ indicates the presence of the N-H bond of the secondary amine in the piperazine ring.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.
-
Carbonyl Stretches: Two distinct and strong absorption bands in the carbonyl region are crucial for identification. The peak at a higher wavenumber (~1745 cm⁻¹) is attributed to the ester carbonyl, while the peak at a lower wavenumber (~1695 cm⁻¹) corresponds to the carbamate carbonyl of the Boc group. This difference in frequency is due to the electronic effects of the adjacent oxygen and nitrogen atoms.
-
C-O Stretches: Strong absorptions in the fingerprint region, typically between 1300 and 1100 cm⁻¹, are due to the C-O stretching vibrations of the ester and carbamate groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
Mass Spectrometry Data
-
Molecular Formula: C₁₁H₂₀N₂O₄
-
Molecular Weight: 244.29 g/mol
-
Expected [M+H]⁺: 245.15
Interpretation of the Mass Spectrum
The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 245. The fragmentation pattern will be influenced by the presence of the Boc group and the piperazine ring. Common fragmentation pathways for N-Boc protected compounds include the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Cleavage of the piperazine ring can also lead to characteristic fragment ions.
Fragmentation Workflow
Caption: Expected fragmentation pathways in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating system for its structural elucidation and purity assessment. The characteristic signals in each spectrum, particularly the distinct resonances of the Boc group, the carbonyl absorptions, and the molecular ion peak, serve as reliable fingerprints for this important synthetic building block. This guide provides researchers and drug development professionals with the necessary data and protocols to confidently identify and utilize this compound in their synthetic endeavors.
References
- How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used?.
Sources
Revolutionizing CNS Drug Discovery: An In-depth Guide to Advanced In Vitro Models
Introduction: Overcoming the CNS Conundrum
The development of effective therapeutics for Central Nervous System (CNS) disorders has historically been fraught with challenges. The sheer complexity of the brain, the protective blood-brain barrier, and the poor translatability of traditional animal models to human disease have contributed to high attrition rates for drug candidates.[1][2] Many CNS diseases, such as Alzheimer's, Parkinson's, and schizophrenia, involve uniquely human behavioral and cognitive phenotypes that are difficult to replicate in animals.[2] This has created a critical need for more predictive, human-relevant model systems to bridge the gap between preclinical discovery and clinical success.
This guide delves into a suite of transformative technologies that are reshaping the landscape of CNS drug discovery. By leveraging patient-derived induced pluripotent stem cells (iPSCs), precision gene editing with CRISPR-Cas9, high-content phenotypic screening, and complex 3D brain organoids, researchers can now create sophisticated in vitro models that more faithfully recapitulate the intricate biology of human neurological diseases.[3][4][5] We will explore the core principles of these technologies, provide field-proven insights into their application, and present a unified workflow that integrates these powerful tools to accelerate the identification of novel therapeutic strategies.
Part 1: The Foundation - Patient-Derived iPSCs as Disease-Relevant Models
The advent of iPSC technology has been a watershed moment for disease modeling.[5] By reprogramming somatic cells (e.g., skin fibroblasts or blood cells) from patients, we can generate a virtually limitless supply of pluripotent stem cells that carry the unique genetic background of the individual.[5][6] These iPSCs can then be differentiated into any CNS cell type, including neurons, astrocytes, microglia, and oligodendrocytes, providing an unparalleled window into patient-specific disease mechanisms.[6][7]
The fundamental value of this approach lies in its ability to capture the genetic complexity that underpins many neurological disorders. Unlike immortalized cell lines or animal models, iPSC-derived cells from patients with sporadic or familial forms of a disease inherently contain the causative mutations and risk alleles, offering a more precise model for studying pathophysiology and evaluating drug efficacy.[5]
Protocol: Directed Differentiation of iPSCs into a Neuron-Astrocyte Co-Culture
A co-culture system provides a more physiologically relevant environment, as astrocytes play crucial roles in supporting neuronal function, synaptic transmission, and homeostasis.[8]
Step-by-Step Methodology:
-
Independent Differentiation: Differentiate patient-derived iPSCs into forebrain-type neurons and astrocytes in separate cultures using specialized, commercially available kits and protocols.[8]
-
Rationale: Differentiating cells separately before co-culture ensures the generation of pure and well-characterized populations of each cell type, allowing for greater control and reproducibility.
-
-
Neuronal Maturation: Culture the differentiated forebrain neurons in a dedicated maturation medium for at least one week to allow for the development of neurites and synaptic connections.[8]
-
Astrocyte Maturation: Culture the differentiated astrocytes in a serum-free maturation medium for a minimum of three weeks.[8]
-
Quality Control: Before combining, perform immunocytochemistry on subsets of each cell population to verify differentiation efficiency.
-
Co-Culture Seeding: Plate the mature astrocytes onto a suitable matrix-coated culture dish (e.g., Poly-L-ornithine and Laminin). After the astrocytes have attached, seed the mature neurons on top of the astrocyte layer.[8][10]
-
Co-Culture Maintenance: Maintain the co-culture in a shared maturation medium, performing partial media changes every 3-4 days to support the health and interaction of both cell types.
Part 2: Precision Engineering - CRISPR-Cas9 for Mechanistic Studies
While patient-derived iPSCs are powerful, the genetic variability between different individuals can complicate the interpretation of experimental results.[11] The CRISPR-Cas9 gene-editing system provides a solution by enabling the creation of isogenic controls .[12][13] In this paradigm, the disease-causing mutation in a patient's iPSC line can be precisely corrected. Conversely, a specific mutation can be introduced into a healthy control iPSC line.[14]
This creates a perfect experimental comparison: two cell lines that are genetically identical except for the specific disease-related mutation.[13] This approach eliminates the confounding effects of genetic background, allowing researchers to confidently attribute any observed phenotypic differences directly to the mutation under investigation.[11][15]
Workflow: Generating an Isogenic Control iPSC Line
Caption: Workflow for creating a validated isogenic control iPSC line using CRISPR-Cas9.
Part 3: High-Content Phenotypic Screening - From Images to Insights
With robust, disease-relevant cellular models in hand, the next step is to identify potential therapeutics. Phenotypic screening has re-emerged as a powerful drug discovery strategy, particularly for CNS disorders where the underlying molecular targets are often unknown or complex.[16][17][18] This approach focuses on identifying compounds that can reverse a disease-relevant cellular phenotype, regardless of the specific mechanism of action.[19]
High-Content Imaging (HCI) and Analysis (HCA) are the enabling technologies for modern phenotypic screening.[20][21] By combining automated microscopy with sophisticated image analysis software, HCI systems can quantitatively measure hundreds of cellular features—such as neurite length, number of synapses, protein aggregate formation, and cell viability—in a high-throughput manner.[22][23] This allows for the creation of a detailed "fingerprint" of a compound's effect on the cell, providing rich, multi-parametric data that goes far beyond a single endpoint.[21]
Experimental Protocol: HCI Assay for Neuroprotection
This protocol describes a typical assay to screen for compounds that protect neurons from a disease-relevant stressor, such as excitotoxicity induced by excess glutamate.
Step-by-Step Methodology:
-
Cell Plating: Plate iPSC-derived neurons (or neuron-astrocyte co-cultures) in 384-well, imaging-compatible microplates. Allow the cells to mature for 7-14 days to form a stable neuronal network.
-
Compound Treatment: Use an automated liquid handler to add a library of test compounds to the wells at a desired concentration (e.g., 10 µM). Include appropriate controls (vehicle only, positive control neuroprotectant). Incubate for 1-24 hours.
-
Rationale: Automation is key for the reproducibility and throughput required for screening thousands of compounds.
-
-
Induce Stress: Add a neurotoxic stressor (e.g., glutamate or oligomeric Amyloid-β) to all wells except for the "healthy" controls. Incubate for a period determined by a prior kill-curve experiment (typically 24-48 hours).
-
Staining: Fix the cells and stain them with a cocktail of fluorescent dyes. A typical combination includes:
-
Hoechst 33342: To label nuclei (for cell counting).
-
β-III Tubulin Antibody: To label neurons and visualize their morphology (neurites).
-
Active Caspase-3 Antibody: To identify apoptotic cells.
-
-
Automated Imaging: Acquire images from multiple fields within each well using a high-content imaging system.
-
Image Analysis: Use an automated analysis workflow to segment the images and extract quantitative data for each cell.[21] Key parameters to measure include:
-
Total number of surviving neurons.
-
Average neurite length per neuron.
-
Number of branch points per neuron.
-
Percentage of Caspase-3 positive (apoptotic) cells.
-
-
Hit Identification: Identify "hit" compounds that significantly increase neuronal survival and preserve neurite morphology compared to vehicle-treated, stressed controls.
Part 4: The Next Frontier - 3D Brain Organoids for Complex Biology
While 2D cultures are excellent for high-throughput screening, they lack the complex three-dimensional architecture of the human brain.[24] Brain organoids, derived from the self-organization of iPSCs in 3D culture, represent a major leap forward in modeling CNS development and disease.[3] These 3D structures can recapitulate key features of the developing human brain, including cellular diversity, layered organization, and the formation of intricate cell-cell interactions.[25][26]
Brain organoids provide a unique platform to study aspects of neurodevelopment, synaptic plasticity, and network activity that are impossible to model in a monolayer culture.[27] They have been successfully used to model complex disorders like Alzheimer's disease, demonstrating the formation of amyloid plaques and tau pathology in a human-based system.[28]
Data Presentation: 2D Cultures vs. 3D Brain Organoids
| Feature | 2D Monolayer Cultures | 3D Brain Organoids |
| Architecture | Flat, artificial surface | Complex, self-organized 3D structure[29] |
| Cell-Cell Interaction | Limited to lateral connections | Extensive, multi-directional interactions[29] |
| Cellular Diversity | Often limited (e.g., pure neurons) | High diversity (neurons, glia, progenitors)[28] |
| Microenvironment | Lacks native ECM and gradients | Contains cell-secreted ECM and nutrient/oxygen gradients[30] |
| Developmental Modeling | Limited to cellular maturation | Recapitulates aspects of early neurodevelopment[3] |
| Throughput | High (suitable for primary screening) | Lower (better for secondary/validation studies)[4] |
| Physiological Relevance | Moderate | High[24] |
Part 5: An Integrated Workflow for CNS Drug Discovery
The true power of these technologies is realized when they are integrated into a cohesive drug discovery cascade. This workflow leverages the strengths of each platform, moving from high-throughput screening in simpler models to deep validation in more complex, physiologically relevant systems.
Sources
- 1. simbecorion.com [simbecorion.com]
- 2. acs.org [acs.org]
- 3. Modeling neurological disorders using brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Drug Discovery for Neurological Disorders Using iPSC-Derived Neural Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced pluripotent stem cells for neural drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Reshaping Neuroscience Drug Discovery with iPSC-Derived Neuron Models [sartorius.com]
- 8. stemcell.com [stemcell.com]
- 9. Astrocyte Differentiation of Human Pluripotent Stem Cells: New Tools for Neurological Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Genomic Editing Tools to Model Human Diseases with Isogenic Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9 system and its applications in nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genome Editing in iPSC-Based Neural Systems: From Disease Models to Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coriell Blog [coriell.org]
- 15. youtube.com [youtube.com]
- 16. Phenotypic screening strategies for neurodegenerative diseases: a pathway to discover novel drug candidates and potential disease targets or mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 19. Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. High-Content Screening and Imaging [blog.biodock.ai]
- 24. 2D vs 3D Cell Cultures: Key Differences & Benefits [mimetas.com]
- 25. Modeling neurological disorders using brain organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 2D versus 3D human induced pluripotent stem cell-derived cultures for neurodegenerative disease modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. What is the relevance of 3D cell cultures vs 2D cultures? [synapse.patsnap.com]
- 30. pharmanow.live [pharmanow.live]
Methodological & Application
Application Notes and Protocols for the Acidic Boc Deprotection of Piperazine Esters
Introduction: The Critical Role of Piperazine Moieties and the Necessity of Controlled Boc Deprotection
Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Their unique physicochemical properties, including their ability to modulate aqueous solubility and engage in key hydrogen bonding interactions, make them invaluable building blocks in drug design. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask one of the piperazine nitrogens during multi-step syntheses, allowing for selective functionalization of the other. The subsequent removal, or deprotection, of the Boc group is a critical step to unveil the free amine, enabling further chemical transformations or revealing the final active pharmaceutical ingredient (API).
This application note provides a comprehensive guide to the acidic deprotection of Boc-protected piperazine esters. It delves into the underlying reaction mechanisms, offers detailed, field-tested protocols, and provides insights into troubleshooting common challenges. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to perform this transformation efficiently and with high fidelity.
The Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine under acidic conditions proceeds through a well-established E1 elimination mechanism.[1][2][3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2][4] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][4] The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the desired free amine.[2][4] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[2]
A critical aspect of this mechanism is the generation of the reactive tert-butyl cation.[5] This electrophilic species can potentially react with nucleophiles present in the reaction mixture, leading to unwanted side products.[5][6] Understanding and mitigating these side reactions is paramount for achieving a clean and high-yielding deprotection.
Core Protocols for Acidic Boc Deprotection
The choice of acidic reagent and solvent system is crucial and often depends on the overall substrate and the presence of other acid-sensitive functional groups.[7] Here, we present two robust and widely used protocols for the acidic deprotection of Boc-protected piperazine esters.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally effective method for Boc deprotection.[7][8]
Materials:
-
Boc-protected piperazine ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel, etc.)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected piperazine ester (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize potential side reactions.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, often used as a 20-50% solution in DCM) to the stirred solution.[5][8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7][9]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]
-
Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[7] This step neutralizes the excess TFA and converts the piperazine TFA salt to the free base.
-
Extraction: Extract the aqueous layer with DCM or another suitable organic solvent (e.g., ethyl acetate) three times.[7]
-
Washing and Drying: Combine the organic extracts, wash with brine to remove residual water-soluble impurities, and dry over anhydrous Na₂SO₄ or MgSO₄.[7][9]
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude deprotected piperazine ester.
-
Purification: The crude product can be further purified by column chromatography on silica gel, crystallization, or distillation as needed.[7]
Behind the Steps: The use of anhydrous DCM is important to prevent water from interfering with the reaction. Cooling the reaction mixture before adding the strong acid helps to manage the exothermic nature of the protonation step. The basic work-up is essential to isolate the free amine, which is often more soluble in organic solvents than its salt form.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane or Methanol
This method is a common alternative to TFA and is particularly useful when the trifluoroacetate salt of the product is difficult to handle or when TFA-mediated side reactions are a concern.[5][7] The resulting hydrochloride salt often precipitates from the reaction mixture, simplifying its isolation.[7][10]
Materials:
-
Boc-protected piperazine ester
-
4M HCl in 1,4-dioxane or methanol
-
Anhydrous diethyl ether (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected piperazine ester (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[5][7]
-
Acid Addition: Add the 4M HCl solution in dioxane or methanol (typically 3-5 equivalents) to the stirred solution at room temperature.[7][10]
-
Reaction and Precipitation: Stir the reaction for 1-3 hours. Monitor the reaction by TLC or LC-MS.[7] In many cases, the hydrochloride salt of the deprotected piperazine will precipitate from the solution.
-
Isolation of the Salt: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the hydrochloride salt can be precipitated by adding diethyl ether and collected by filtration.[7]
-
Conversion to Free Base (Optional): To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.[7]
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperazine ester.[7]
Behind the Steps: The use of a pre-made solution of HCl in an organic solvent ensures anhydrous conditions. The precipitation of the hydrochloride salt can be a convenient method of purification. If the salt is the desired final product, the basic work-up can be omitted.
Visualizing the Deprotection Workflow
The following diagram illustrates the general workflow for the acidic Boc deprotection of a piperazine ester.
Caption: General workflow for the acidic Boc deprotection of piperazine esters.
Comparative Overview of Acidic Deprotection Conditions
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA in DCM | 20-50% TFA in DCM, 0 °C to RT, 1-4 h[5][8] | Fast, efficient, and widely applicable.[11] | TFA is corrosive and volatile; trifluoroacetate salts can be difficult to handle; potential for side reactions like trifluoroacetylation.[7][12] |
| HCl in Dioxane | 4M HCl in dioxane, RT, 1-3 h[7][10] | Forms a crystalline hydrochloride salt that often precipitates, simplifying isolation.[7] Can be milder than TFA for some substrates. | Dioxane is a suspected carcinogen; preparation of anhydrous HCl solution required. |
| HCl in Methanol | Generated in situ or as a solution, RT, 1-3 h[11][13] | Methanol is a less hazardous solvent than dioxane. | Potential for esterification of carboxylic acids if present in the substrate. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid.[5]- Short reaction time.[5]- Low temperature.[5]- Steric hindrance.[5] | - Increase the equivalents of acid.- Extend the reaction time, monitoring by TLC/LC-MS.- Allow the reaction to proceed at room temperature or with gentle warming (use with caution).[5]- Consider a stronger acid system if steric hindrance is significant. |
| Low Yield | - Product loss during work-up.[7]- Formation of water-soluble salts.[7]- Side reactions.[7] | - Ensure complete extraction from the aqueous phase by performing multiple extractions.- Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[7]- If the product salt is water-soluble, consider using the salt directly in the next step or employing alternative work-up procedures.[14]- Optimize reaction conditions (lower temperature, shorter time) to minimize side reactions. |
| Formation of Side Products (e.g., t-butylation) | The tert-butyl cation intermediate can alkylate nucleophilic sites on the substrate or product.[5][6] | - Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[15]- Use a milder deprotection method if possible. |
| Degradation of Other Acid-Sensitive Groups | The harsh acidic conditions can cleave other protecting groups (e.g., esters, acetals).[7] | - Use milder acidic conditions (e.g., lower concentration of acid, lower temperature).- Consider alternative, milder deprotection methods such as using oxalyl chloride in methanol or certain Lewis acids.[7][16] |
| Difficult Purification | The product may be highly polar or basic, leading to issues with chromatography.[17] | - For normal-phase chromatography, consider adding a small amount of a basic modifier like triethylamine to the eluent.- For reverse-phase HPLC, adding an ion-pairing agent or an acid like TFA to the mobile phase can improve peak shape.[17] |
Safety Precautions
Working with strong acids like TFA and HCl requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All manipulations involving concentrated acids and volatile organic solvents should be performed in a well-ventilated chemical fume hood.
-
Quenching: Be cautious when quenching the reaction with a base, as the neutralization of strong acids is an exothermic process and can cause splashing. Add the base slowly and with cooling.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Conclusion
The acidic deprotection of Boc-protected piperazine esters is a fundamental transformation in organic synthesis and drug development. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and diligent in-process monitoring are key to achieving high yields and purity. The protocols and troubleshooting guide provided in this application note offer a solid foundation for successfully navigating this important chemical step. By applying these principles, researchers can confidently and efficiently advance their synthetic endeavors.
References
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved from [Link]
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
-
Appiagyei, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
-
ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. microsaic.com [microsaic.com]
- 12. reddit.com [reddit.com]
- 13. jgtps.com [jgtps.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Application Note: Strategies for Amide Coupling with (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
Abstract
(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a highly valuable chiral building block in contemporary drug discovery and medicinal chemistry. Its unique scaffold, featuring a stereocenter adjacent to a Boc-protected nitrogen and a reactive secondary amine, allows for the construction of complex molecular architectures with precise three-dimensional orientations. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing efficient amide coupling reactions at the N-4 position of this piperazine derivative. We delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols for both standard and challenging substrates, and offer a comparative analysis of reagent choices to empower chemists to optimize their synthetic routes, maximize yields, and ensure product purity.
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas. The specific stereochemistry and substitution pattern of this compound make it an attractive starting material for generating libraries of novel compounds. The N-4 position provides a nucleophilic handle for amide bond formation, a cornerstone reaction in drug development.
Successful amide coupling to this substrate requires careful consideration of several factors:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group at the N-1 position and the methyl ester at the adjacent C-2 position can sterically encumber the reacting N-4 amine, potentially slowing reaction kinetics.
-
Nucleophilicity: As a secondary amine, the N-4 nitrogen is a competent nucleophile, but its reactivity can be modulated by the choice of solvent and base.
-
Purity of Starting Materials: The success of any coupling reaction is contingent on the quality of the starting materials. Both the piperazine derivative and the carboxylic acid partner must be pure and anhydrous, as moisture can deactivate coupling reagents.[1]
This guide will focus on two of the most robust and widely adopted coupling methodologies: the carbodiimide-based approach using EDC in conjunction with HOBt, and the highly efficient uronium salt-based method employing HATU.
Mechanistic Foundations of Amide Bond Formation
The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. The choice of coupling reagent dictates the nature of the activated intermediate and the overall efficiency of the reaction.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, terminating the reaction pathway.[1]
To mitigate this side reaction and enhance coupling efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable than the O-acylisourea but highly reactive towards amines.[2][3] This two-step activation process minimizes the formation of N-acylurea and can also help suppress racemization if the carboxylic acid partner is chiral.
Uronium Salt-Mediated Coupling (HATU)
For more challenging couplings, particularly those involving sterically hindered amines or acids, uronium/aminium salt-based reagents are often superior.[1] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most effective reagents in this class.[4][5]
In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to generate a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[4][6] The pyridine nitrogen atom within the HOAt moiety is thought to facilitate the subsequent aminolysis step via a hydrogen-bonded transition state, accelerating the rate of amide bond formation.[4]
Diagram 1: General workflow for amide bond formation.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a critical decision that impacts reaction time, yield, purity, and cost. The table below summarizes the key characteristics of the EDC/HOBt and HATU systems.
| Feature | EDC / HOBt System | HATU System |
| Reactivity | Good for general-purpose couplings. | Very high; excellent for sterically hindered or electron-deficient substrates.[1] |
| Cost | Relatively inexpensive. | Significantly more expensive. |
| Byproducts | Water-soluble EDC-urea byproduct, easily removed by aqueous workup.[2] | Tetramethylurea (TMU) and HOAt. TMU can sometimes be difficult to remove.[7] |
| Side Reactions | N-acylurea formation (minimized by HOBt).[1] Potential for racemization. | Guanidinylation of the amine (if reagent is in excess).[1] HOAt is potentially explosive.[8] |
| Activation | Forms an O-acylisourea, then an HOBt-ester.[2] | Forms a highly reactive OAt-active ester.[4] |
| Ideal For | Routine synthesis, large-scale reactions, cost-sensitive projects. | Difficult couplings, rapid synthesis, acid-sensitive substrates, minimizing epimerization.[1][5] |
Detailed Experimental Protocols
General Considerations:
-
Anhydrous Conditions: All glassware should be oven- or flame-dried. Use anhydrous solvents, and handle moisture-sensitive reagents under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Stoichiometry: The amine is often the limiting reagent. A slight excess of the carboxylic acid (1.1-1.2 eq) and coupling reagents (1.1-1.5 eq) is common to drive the reaction to completion.[1]
-
Temperature Control: Reactions are typically initiated at 0 °C to control the initial exothermic activation step and minimize side reactions, then allowed to warm to room temperature.[1][9]
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.[9]
Protocol 1: General Purpose Coupling using EDC/HOBt
This protocol is a robust starting point for coupling a wide variety of carboxylic acids to this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or TEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (e.g., 1N HCl, sat. aq. NaHCO₃, brine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), HOBt (1.2 eq), and this compound (1.0 eq).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.[2]
-
Workup: Once complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic phase sequentially with 1N HCl (or 5% citric acid), saturated aqueous NaHCO₃, and brine.[1][9]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]
Protocol 2: High-Efficiency Coupling for Hindered Substrates using HATU
This protocol is recommended when coupling sterically demanding carboxylic acids or when the EDC/HOBt method provides low yields.
Materials:
-
This compound (1.1 eq)
-
Carboxylic Acid (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes. This "pre-activation" step generates the OAt-active ester.[9]
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 1 to 12 hours, monitoring by TLC or LC-MS. Reactions with HATU are often significantly faster than with EDC.[9]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram 2: A typical experimental workflow for amide coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive coupling reagent (moisture contamination); Poor reactant solubility; Insufficient reagent stoichiometry. | Ensure reagents are fresh and handled under anhydrous conditions.[1] Try a different solvent system.[1] Increase equivalents of coupling reagent and/or base. |
| Steric Hindrance | Substrates are too bulky for the chosen coupling reagent. | Switch from EDC/HOBt to a more powerful reagent like HATU or an alternative such as PyBOP.[1] A moderate increase in temperature may be beneficial, but monitor for side products. |
| Side Product Formation | (N-acylurea with EDC): Incomplete conversion of O-acylisourea. (Guanidinylation with HATU): Excess HATU or slow activation. | (EDC): Ensure sufficient HOBt is present.[1] (HATU): Use phosphonium-based reagents like PyBOP to avoid this side reaction.[1] Use precise stoichiometry. |
| Difficult Purification | Byproduct co-elutes with the product (e.g., TMU from HATU). | Optimize the aqueous workup. For TMU, multiple washes with dilute acid and water can help. Consider alternative purification methods like reverse-phase chromatography. |
Conclusion
The successful acylation of the N-4 amine of this compound is readily achievable with careful selection of reagents and adherence to established protocols. For routine transformations, the cost-effective EDC/HOBt system provides a reliable method. For more challenging substrates where steric hindrance is a concern or higher efficiency is required, HATU is a superior choice, delivering faster reaction times and higher yields. By understanding the mechanistic principles and following the detailed protocols and troubleshooting advice provided in this note, researchers can confidently incorporate this versatile chiral building block into their synthetic programs, accelerating the pace of drug discovery and development.
References
-
HATU - Wikipedia. (Wikipedia) [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. (Common Organic Chemistry) [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (Common Organic Chemistry) [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (National Institutes of Health) [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (Aapptec) [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (YouTube) [Link]
-
4.1.3. General Procedure III: Amide Coupling - Bio-protocol. (Bio-protocol) [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (YouTube) [Link]
-
Coupling Reagents - Aapptec Peptides. (Aapptec) [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. (ResearchGate) [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (HepatoChem) [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (National Institutes of Health) [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. (ACS Publications) [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (ACG Publications) [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (Luxembourg Bio Technologies) [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC - NIH. (National Institutes of Health) [Link]
-
amide coupling help : r/Chempros - Reddit. (Reddit) [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (Technology Networks) [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Advantage of the Piperazine Scaffold
In the landscape of modern drug discovery and peptide science, the pursuit of molecules with enhanced therapeutic profiles—improved stability, greater potency, and refined selectivity—is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a significant stride in this direction. The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently incorporated into drugs targeting a wide array of receptors and enzymes due to its favorable physicochemical and pharmacokinetic properties.[1][2]
(R)-1-N-Boc-piperazine-2-carboxylic acid and its esters are versatile building blocks for introducing conformational constraints into a peptide backbone. This rigidity can lock the peptide into a bioactive conformation, enhancing its binding affinity to biological targets and simultaneously increasing its resistance to enzymatic degradation by proteases.[3] This guide provides a comprehensive overview and detailed protocols for the effective use of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester in solid-phase peptide synthesis (SPPS).
Core Principles and Workflow
The integration of (R)-1-N-Boc-piperazine-2-carboxylic acid into a peptide sequence via Boc-strategy SPPS involves a preparatory step followed by the standard iterative cycle of deprotection and coupling. The methyl ester must first be hydrolyzed to the free carboxylic acid to enable its activation and subsequent amide bond formation with the N-terminal amine of the growing peptide chain on the solid support.
The overall workflow can be visualized as follows:
Caption: General workflow for the incorporation of the piperazine moiety.
Part 1: Preparation of the Carboxylic Acid Building Block
The commercially available methyl ester is a stable precursor. Before it can be used in peptide coupling reactions, the methyl ester must be converted to the free carboxylic acid. This is typically achieved through saponification, a base-catalyzed hydrolysis.
Protocol 1: Saponification of this compound
Causality: Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylate salt.[4] The use of a water/methanol solvent system ensures the solubility of both the ester starting material and the inorganic base. A subsequent acidic workup is necessary to protonate the carboxylate salt, yielding the desired free carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio) in a round-bottom flask.
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-1-N-Boc-piperazine-2-carboxylic acid (Boc-(R)-Pip-OH) as a solid or oil.
Validation: The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry before proceeding to the peptide synthesis stage.
Part 2: Incorporation into Peptides via Boc-SPPS
This section details the manual solid-phase synthesis protocol for incorporating the prepared Boc-(R)-Pip-OH into a peptide sequence. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is employed, which uses a moderately strong acid for the removal of the temporary Nα-Boc group, while more stable benzyl-based side-chain protecting groups are removed at the end of the synthesis.[5][6]
The SPPS Cycle: A Step-by-Step Breakdown
The following protocol is based on a standard Boc-SPPS workflow and can be adapted for automated synthesizers.[5][7]
Caption: The iterative cycle of Boc-SPPS.
Protocol 2: Manual Boc-SPPS for Piperazine Incorporation
Materials:
-
MBHA resin (for C-terminal amides) or Merrifield/PAM resin (for C-terminal acids) with the initial amino acid loaded.[5][7]
-
Boc-(R)-Pip-OH (prepared in Part 1) and other required Boc-protected amino acids.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade.
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[7]
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents: See Table 1 for options. HBTU is a common and effective choice.
Procedure (for one coupling cycle):
Note: This protocol assumes the synthesis starts with a resin-bound peptide where the N-terminal Boc group has just been removed, and the resin has been neutralized and washed, ready for coupling.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-(R)-Pip-OH (3-4 eq. relative to resin loading) and an activating agent like HBTU (3-4 eq.) in a minimal amount of DMF.
-
Add DIEA (6-8 eq.) to the mixture.
-
Allow the activation to proceed for 5-10 minutes at room temperature. The choice of coupling reagent is critical for efficiency and minimizing side reactions.[8]
-
-
Coupling Reaction:
-
Drain the solvent from the peptide-resin in the reaction vessel.
-
Add the activated Boc-(R)-Pip-OH solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. Coupling times may need to be extended for this sterically hindered, non-natural amino acid.
-
Validation: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction (disappearance of free primary amines). If the test is positive, the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3x) followed by DCM (3x) to remove excess reagents and byproducts.
-
-
Boc Deprotection:
-
Treat the peptide-resin with 50% TFA in DCM for 2-5 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[7]
-
Drain the TFA solution and wash the resin with DCM (3x) and IPA (2x).
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (2x, for 2 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin thoroughly with DCM (5x) to remove excess DIEA.
-
The resin is now ready for the next coupling cycle. Repeat these steps until the desired peptide sequence is assembled.
Final Cleavage and Purification
After the final residue is coupled and deprotected, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.
-
Cleavage: For MBHA or PAM resins, this is typically achieved using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[7] This step must be performed with extreme caution in a specialized apparatus.
-
Purification: The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Analysis: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Data Presentation: Choosing Your Coupling Strategy
The efficiency of the amide bond formation is crucial. While many coupling reagents exist, their performance can vary based on the steric hindrance of the amino acids being coupled. For a building block like Boc-(R)-Pip-OH, a robust activating agent is recommended.
Table 1: Comparison of Common Coupling Reagents for N-Boc-piperazine Derivatives
| Coupling Reagent | Acronym | Activating Additive | Base | Key Characteristics & Causality |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | N/A | DIEA | Forms a highly reactive OBt ester. Fast reaction rates and generally high yields. A standard, reliable choice for most couplings, including hindered ones.[5] |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | N/A | DIEA | Similar to HBTU but based on HOAt, which can further accelerate the reaction and reduce racemization. Excellent for difficult couplings.[8] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt | DIEA | A water-soluble carbodiimide. The HOBt additive is crucial to form the active ester, which increases coupling efficiency and suppresses racemization.[8] |
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt / DMAP (cat.) | N/A | A classic, cost-effective reagent. Forms an insoluble dicyclohexylurea (DCU) byproduct, making it unsuitable for SPPS but useful in solution-phase synthesis.[8] |
Field Insight: For incorporating Boc-(R)-Pip-OH in SPPS, HATU or HBTU are highly recommended due to their high efficiency, which is necessary to overcome the potential steric hindrance of the piperazine ring.
Conclusion and Future Perspectives
This compound is a powerful tool for the medicinal chemist, enabling the synthesis of conformationally constrained peptidomimetics with potentially superior pharmacological properties. By following the protocols outlined for hydrolysis and solid-phase synthesis, researchers can effectively integrate this valuable scaffold into novel peptide-based therapeutics. The inherent rigidity and chemical diversity offered by the piperazine core will continue to make it a focal point in the design of next-generation drugs.
References
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 17–36. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Young, J. D., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 177-85. [Link]
-
Kazmierski, W. M. (Ed.). (2002). Peptidomimetics II. Topics in Medicinal Chemistry. [Link]
-
Kotha, S., & Khedkar, P. (2005). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Bioorganic & medicinal chemistry letters, 15(6), 1645–1648. [Link]
-
Głowacka, I. E., & Wujec, M. (2003). Synthesis and antiaggregatory activity of RGD-peptidomimetics based on 4-oxo-4-(piperazine-1-yl)butyric acid as Arg-mimetic. Acta poloniae pharmaceutica, 60(5), 375–381. [Link]
-
MetInfo. (n.d.). How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used? MetInfo. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(127), 104417–104425. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic chemistry, 141, 106916. [Link]
-
O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
-
Papageorgiou, G., et al. (2020). Synthesis of Amide Backbone-Modified Peptides. ResearchGate. [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 141, 106892. [Link]
-
Popik, O., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Processes, 11(8), 2262. [Link]
-
Abadiei, A., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 658-667. [Link]
Sources
- 1. Synthesis and antiaggregatory activity of RGD-peptidomimetics based on 4-oxo-4-(piperazine-1-yl)butyric acid as Arg-mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Electrophilic Reactions of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1] This six-membered heterocycle, containing two nitrogen atoms in a 1,4-relationship, is a key structural component in blockbuster drugs targeting a wide range of conditions, including cancer (Imatinib), viral infections (Indinavir), and central nervous system disorders.[2][3] The strategic placement of nitrogen atoms allows the piperazine moiety to modulate aqueous solubility, lipophilicity, and hydrogen bonding capacity, thereby fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a particularly valuable chiral building block for drug development.[4][5] The molecule is pre-functionalized with three key features that allow for controlled, regioselective derivatization:
-
N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group deactivates the N1 nitrogen, sterically hindering its participation in nucleophilic reactions and directing reactivity towards the unprotected N4 nitrogen.[6][7]
-
N4-Secondary Amine: The free secondary amine at the N4 position is a potent nucleophile, serving as the primary site for reactions with a wide variety of electrophiles.
-
C2-Ester and Chiral Center: The methyl ester at the C2 position provides a handle for further chemical modification (e.g., hydrolysis to the carboxylic acid for amide coupling) and, crucially, establishes a defined stereocenter, which is paramount for achieving target specificity in modern pharmaceuticals.[8]
This guide provides a detailed exploration of the reactivity of this compound with electrophiles, offering both foundational principles and field-tested protocols for researchers in synthetic chemistry and drug development.
Part 1: Selective Functionalization at the N4-Position
The most common and straightforward electrophilic reactions involving this substrate occur at the nucleophilic N4 secondary amine. The Boc group at N1 effectively prevents di-substitution, making this a robust method for synthesizing mono-substituted piperazine derivatives.[7]
N-Alkylation with Alkyl Halides
Direct N-alkylation via nucleophilic substitution is a fundamental transformation for introducing alkyl groups onto the piperazine core. The reaction proceeds via an SN2 mechanism, where the N4 amine attacks the electrophilic carbon of an alkyl halide (or sulfonate), displacing the leaving group.
Causality Behind Experimental Choices:
-
Base: A mild inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its role is to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and the inorganic base without participating in the reaction.
-
Catalyst (Optional): In cases involving less reactive alkyl chlorides or bromides, the addition of a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction rate. The iodide, being a better nucleophile and a better leaving group, participates in a Finkelstein reaction to generate a more reactive alkyl iodide in situ.[10]
dot
Caption: General workflow for N-alkylation of the piperazine core.
Protocol 1: General Procedure for N-Alkylation with an Alkyl Bromide
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) followed by acetonitrile (ACN, ~0.1 M solution).
-
Electrophile Addition: Add the desired alkyl bromide (1.1-1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated piperazine derivative.
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | ACN | 80 | 6 | >90 |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| 1-Bromobutane | Cs₂CO₃ | ACN | 80 | 12 | 75-85 |
| 2-(2-Chloroethyl)pyridine | K₂CO₃ / NaI | ACN | 80 | 16 | 70-80 |
N-Acylation with Acyl Halides and Anhydrides
N-acylation introduces a carbonyl group adjacent to the N4 nitrogen, forming an amide. This reaction is typically very fast and efficient due to the high reactivity of acylating agents like acyl chlorides or anhydrides.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the acid byproduct. Unlike in alkylations, an inorganic base is often too slow and poorly soluble in common organic solvents used for acylation at low temperatures.
-
Temperature: These reactions are highly exothermic and are usually performed at 0 °C to room temperature to minimize side reactions.
Protocol 2: General Procedure for N-Acylation with an Acyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Electrophile Addition: Add the acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.
Part 2: Advanced Functionalization at the α-Carbon (C2)
While reactions at the N4-position are common, functionalization at the carbon alpha to the N1-Boc group represents a more advanced and powerful strategy for creating structural diversity.[2] This is typically achieved through deprotonation with a strong base to form an organometallic intermediate, which is then trapped with an electrophile.
α-Lithiation and Trapping with Electrophiles
Direct C-H functionalization via lithiation is a potent method for forming a C-C or C-heteroatom bond at the C2 position. The Boc group is essential for this transformation, as it acidifies the adjacent C-H protons through an inductive effect and acts as a directed metalation group.[11][12]
Causality Behind Experimental Choices:
-
Base: A strong, sterically hindered organolithium base like sec-butyllithium (s-BuLi) is required to deprotonate the C-H bond. n-BuLi is generally less effective.[12]
-
Solvent and Temperature: The reaction must be conducted in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at cryogenic temperatures (typically -78 °C) to ensure the stability of the highly reactive lithiated intermediate and prevent side reactions like ring fragmentation.[11][13]
-
Ligand (Optional): The addition of a chelating diamine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the deprotonation step by breaking up s-BuLi aggregates and complexing the lithium cation.[12]
dot
Caption: Workflow for α-C–H lithiation and electrophilic trapping.
Protocol 3: General Procedure for α-Lithiation and Trapping
NOTE: This reaction must be performed under strictly anhydrous conditions under an inert atmosphere (Nitrogen or Argon). All glassware should be oven- or flame-dried.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under argon, add a solution of this compound (1.0 eq.) in anhydrous THF (~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add s-BuLi (1.3 eq., solution in cyclohexanes) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour. In situ IR spectroscopy can be used to monitor the formation of the lithiated species for precise timing.[11][14]
-
Electrophilic Trap: Add a solution of the desired electrophile (1.5 eq.) in anhydrous THF dropwise. Stir at -78 °C for an additional 1-2 hours.
-
Quench: Slowly quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Drying and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
| Electrophile | Product Type | Typical Yield (%) | Reference |
| Me₃SiCl (TMSCl) | α-Silyl | 74 | [14] |
| Methyl Iodide (MeI) | α-Methyl | 60 | [14] |
| Methyl Chloroformate | α-Ester | 71 | [14] |
| Benzophenone | α-Hydroxy (after cyclization) | 90 | [14] |
| Aryl Bromides (via Negishi) | α-Aryl | 15-40 | [14] |
Expert Insight & Trustworthiness: The success of α-lithiation is highly dependent on substrate and conditions. The steric bulk of the distal N-substituent (if present instead of H) can significantly impact yields and even side reactions like ring-fragmentation.[13] For instance, N-benzyl and N-cumyl groups have been shown to be effective.[14] Furthermore, enantioselectivity can be induced in racemic or prochiral piperazines by using a chiral ligand like (-)-sparteine in place of TMEDA, although this is beyond the scope of this general protocol.[2][13]
Conclusion
This compound is a versatile and powerful building block for the synthesis of complex, high-value molecules. By understanding the fundamental principles of its reactivity, researchers can selectively functionalize either the N4-nitrogen or the C2-carbon. The protocols outlined in this guide provide a reliable foundation for exploring the vast chemical space accessible from this chiral intermediate, empowering scientists to accelerate their drug discovery and development programs.
References
-
Dalpozzo, R., & Tarsia, G. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6045. [Link]
- The Role of Piperazine Derivatives in Drug Discovery. (n.d.). Tocris Bioscience. Retrieved from a source discussing CAS 171866-36-7.
-
Mancini, F., & Guidi, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 1018. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Rasayan J. Chem.
-
O'Brien, P., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes, 8(5), 577. [Link]
- Opportunities and challenges for direct C–H functionalization of piperazines. (n.d.). Beilstein Journal of Organic Chemistry.
-
O'Brien, P. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
-
Discussion on best conditions to perform monoalkylation in piperazine with a primary alkyl iodide. (2013). ResearchGate. [Link]
-
Firth, J. D., O'Brien, P., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic Letters, 15(1), 162-165. [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018). Chemical Science, 10(3), 788-792. [Link]
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
- Process for the N-monoalkylation of piperazine. (n.d.).
-
O'Brien, P., et al. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 135(44), 16749-16752. [Link]
- How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used?. (n.d.). X-MOL.
-
Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Organic Letters, 12(18), 4232-4235. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 252990-05-9 [smolecule.com]
- 5. CAS 252990-05-9: (R)-N-Boc-piperazine-2-carboxylic acid me… [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Navigating the Polarity Landscape: A Guide to Solvent Selection for Reactions with Boc-Protected Piperazines
Introduction: The Critical Role of the Solvent in Piperazine Chemistry
In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold stands out as a "privileged structure," frequently incorporated to enhance the pharmacokinetic properties of therapeutic agents, such as aqueous solubility and oral bioavailability.[1] The strategic use of tert-butyloxycarbonyl (Boc) protection on one of the piperazine nitrogens is a cornerstone of its synthetic utility. This mono-protection allows for the selective functionalization of the free secondary amine, making N-Boc-piperazine an invaluable building block for complex molecular architectures.[2]
However, the success of any synthetic transformation involving Boc-piperazine hinges critically on the appropriate choice of solvent. The solvent does not merely act as a passive medium but actively influences reaction rates, equilibria, and even the stability of reactants and intermediates. This guide provides a comprehensive overview of solvent selection for the most common and critical reactions of Boc-protected piperazines: N-alkylation, N-acylation, reductive amination, and Boc-deprotection. We will delve into the causality behind solvent choices, present detailed, field-proven protocols, and offer a comparative analysis of solvent properties to empower researchers to make informed decisions in their synthetic endeavors.
Physicochemical Properties of N-Boc-Piperazine
A fundamental understanding of the physicochemical properties of N-Boc-piperazine is essential for rational solvent selection. It is typically a white to off-white crystalline solid or waxy solid.[2] Its solubility profile is a key consideration for achieving homogeneous reaction conditions.
Solubility Profile:
-
High Solubility: Dichloromethane (DCM), Methanol, Ethanol, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[2][3]
-
Lower Solubility: Water[3]
-
Poor Solubility: Diethyl ether[4]
This solubility in a range of common organic solvents provides flexibility in designing reaction conditions.[2]
Solvent Selection for N-Alkylation of Boc-Piperazine
N-alkylation of the free secondary amine of Boc-piperazine is a frequently employed transformation, typically proceeding via a bimolecular nucleophilic substitution (SN2) mechanism with an alkyl halide. The choice of solvent is paramount in facilitating this reaction.
The Rationale Behind Solvent Selection for N-Alkylation
The SN2 reaction is favored by polar aprotic solvents. These solvents possess a moderate to high dielectric constant and a significant dipole moment, which allows them to dissolve charged nucleophiles (like the deprotonated piperazine or the amine itself) and stabilize the charged transition state.[5] Crucially, they lack acidic protons and therefore do not strongly solvate the nucleophilic amine through hydrogen bonding, which would otherwise hinder its reactivity.[5][6]
Conversely, polar protic solvents can slow down SN2 reactions by forming a solvent shell around the nucleophile through hydrogen bonding, thereby lowering its energy and increasing the activation barrier for the reaction.[6]
Diagram 1: Solvent Effects on SN2 N-Alkylation
Caption: Logical flow of solvent choice for N-alkylation reactions.
Comparative Table of Solvents for N-Alkylation
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Rationale for Use/Avoidance |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent choice. High polarity effectively solubilizes reactants and stabilizes the transition state. High boiling point allows for heating to accelerate slow reactions. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 37.5 | Good choice. High polarity and relatively low boiling point make it easy to remove post-reaction. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 8.9 | Suitable for reactive alkyl halides. Lower polarity than DMF or ACN, but often sufficient. Low boiling point is advantageous for workup but may require reflux for less reactive substrates. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Commonly used. Moderate polarity. Must be anhydrous as water content can interfere with the reaction. |
| Acetone | Polar Aprotic | 56 | 20.7 | Viable option. Its polarity is sufficient for many alkylations, and it is easily removed. |
| Ethanol/Methanol | Polar Protic | 78 / 65 | 24.6 / 32.7 | Generally avoided. Can slow the reaction due to hydrogen bonding with the nucleophile. May lead to side reactions (e.g., ether formation with the alkyl halide).[7] |
Detailed Protocol: N-Alkylation of Boc-Piperazine with an Alkyl Halide
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Alkyl halide (1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine (1.0 eq.) and anhydrous DMF.
-
Add the base (K₂CO₃ or DIPEA, 2.0 eq.) to the stirred solution.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Solvent Selection for N-Acylation of Boc-Piperazine
N-acylation of Boc-piperazine is another fundamental transformation, forming a stable amide bond. This is typically achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids using activating agents.
The Rationale Behind Solvent Selection for N-Acylation
For N-acylation with highly reactive acyl chlorides or anhydrides, a relatively non-nucleophilic, aprotic solvent is preferred to avoid side reactions with the solvent itself. The primary role of the solvent is to dissolve the reactants and not interfere with the reaction. A base, such as triethylamine (TEA) or DIPEA, is typically added to neutralize the HCl or carboxylic acid byproduct.
When coupling with carboxylic acids, polar aprotic solvents like DMF or DCM are generally used. These solvents effectively dissolve the coupling reagents (e.g., HATU, EDC, DCC) and the reactants.[8]
Diagram 2: General Workflow for N-Acylation
Caption: Step-by-step process for N-acylation of Boc-piperazine.
Detailed Protocol: N-Acylation with an Acyl Chloride
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Acyl chloride (1.0-1.1 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-piperazine (1.0 eq.) and the base (TEA or DIPEA, 1.5-2.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.0-1.1 eq.) dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC or LC-MS.
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Solvent Selection for Reductive Amination
Reductive amination is a powerful method for N-alkylation that involves the reaction of Boc-piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.
The Rationale Behind Solvent Selection for Reductive Amination
The choice of solvent for reductive amination depends on the reducing agent used. For reductions with sodium triacetoxyborohydride (NaBH(OAc)₃), chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly employed.[9] These aprotic solvents are compatible with the reducing agent and effectively dissolve the reactants.
Protic solvents like methanol can also be used, particularly with reducing agents like sodium borohydride (NaBH₄).[4] In some cases, protic solvents can accelerate the initial imine formation. However, the stability of the reducing agent in the chosen solvent must be considered. For example, NaBH(OAc)₃ is stable in DCM and DCE but can react with protic solvents.
Detailed Protocol: Reductive Amination with an Aldehyde
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Aldehyde (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-piperazine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring for the disappearance of the starting materials by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM or DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Solvent Selection for Boc-Deprotection
The removal of the Boc group is a crucial final step in many synthetic sequences, yielding the free piperazine. This is typically achieved under acidic conditions.
The Rationale Behind Solvent Selection for Boc-Deprotection
The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3] The solvent must be stable to these strong acids and capable of dissolving the Boc-protected substrate.
-
TFA/DCM: A solution of 20-50% TFA in DCM is a widely used and highly effective system for Boc deprotection.[3] DCM is an excellent solvent for a wide range of organic molecules and is inert to TFA.
-
HCl in Dioxane or Methanol: A 4M solution of HCl in 1,4-dioxane is another common choice.[3] Dioxane is a good solvent for many substrates. Methanol can also be used as a solvent or co-solvent, and the deprotection can be efficient in this protic medium.[3][9] The choice between TFA and HCl can depend on the desired salt form of the final product; TFA deprotection yields a trifluoroacetate salt, while HCl gives the hydrochloride salt, which may be easier to isolate as a solid.[3]
Diagram 3: Decision Tree for Boc-Deprotection
Caption: Decision-making process for Boc-deprotection conditions.
Detailed Protocol: Boc-Deprotection with HCl in Dioxane
Materials:
-
N-Boc-protected piperazine derivative (1.0 eq.)
-
4M HCl in 1,4-dioxane solution (3-5 eq.)
-
Methanol or Dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for obtaining the free base)
-
Dichloromethane (DCM) or other suitable extraction solvent (for obtaining the free base)
-
Anhydrous sodium sulfate (Na₂SO₄) (for obtaining the free base)
Procedure:
-
Dissolve the N-Boc-protected piperazine derivative (1.0 eq.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[9]
-
Add the 4M HCl in dioxane solution (3-5 eq.) to the stirred solution at room temperature.[9]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[9]
-
To isolate the hydrochloride salt: Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration, or the solvent can be removed under reduced pressure.[9]
-
To isolate the free base: a. Remove the solvent and excess acid under reduced pressure. b. Dissolve the residue in water and neutralize by adding a base such as saturated aqueous NaHCO₃ solution until the pH is basic (>7).[3] c. Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate.[3] d. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected free piperazine.
Conclusion
The selection of an appropriate solvent is a critical parameter that dictates the efficiency, selectivity, and overall success of reactions involving Boc-protected piperazines. By understanding the interplay between solvent properties and reaction mechanisms, researchers can navigate the complexities of piperazine chemistry with greater confidence. The protocols and comparative data presented in this guide serve as a practical resource for drug development professionals and scientists, enabling the rational design and optimization of synthetic routes to novel piperazine-containing molecules.
References
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). 7.5 SN1 vs SN2. LibreTexts. [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA. [Link]
-
ResearchGate. (2022). Physical properties of some common organic solvents. ResearchGate. [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. KPU Pressbooks. [Link]
-
Wikipedia. (2024). Piperazine. Wikipedia. [Link]
-
Myers, A. (n.d.). Chem 115. Harvard University. [Link]
-
Reddit. (2023). Reductive amination of piperazine. r/OrganicChemistry. [Link]
-
YouTube. (2023). Rate Effects of Bimolecular Nucleophilic Substitutions. Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
ResearchGate. (2021). A remarkable solvent effect on reductive amination of ketones. ResearchGate. [Link]
-
PubMed Central. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. National Institutes of Health. [Link]
-
YouTube. (2014). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. The Organic Chemistry Tutor. [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Solvent Physical Properties [people.chem.umass.edu]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its three-dimensional structure.[1][2][3] Chiral building blocks are fundamental tools in the synthetic chemist's arsenal, enabling the construction of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of the strategic application of chiral building blocks in asymmetric synthesis. We will delve into the foundational concepts of chirality, explore the diverse sources of chiral starting materials, and provide detailed protocols and mechanistic insights for key asymmetric transformations. This document is designed to be a practical resource, offering both the "how" and the "why" behind established methodologies, thereby empowering researchers to design and execute robust and efficient asymmetric syntheses.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in drug design and development.[3][4] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2][4] This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.[2][5] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals.[3] Consequently, regulatory agencies worldwide now mandate rigorous characterization of the stereoisomeric composition of new drug candidates.[1][5]
The drive for enantiomerically pure drugs has spurred the development of sophisticated methods for asymmetric synthesis, which aims to selectively produce a single enantiomer of a chiral compound.[6][7]
Sources of Chirality: The Chiral Pool
The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources.[7][8] Utilizing these natural building blocks is a highly efficient strategy as the initial stereocenters are already defined.[7][9]
Key Classes of Chiral Pool Building Blocks:
| Building Block Class | Examples | Applications in Synthesis |
| Amino Acids | L-Alanine, L-Proline, L-Serine | Synthesis of chiral amines, unnatural amino acids, and as organocatalysts.[7][8] |
| Carbohydrates | D-Glucose, D-Fructose, D-Mannitol | Provide a high density of stereocenters for the synthesis of complex natural products.[8] |
| Hydroxy Acids | (S)-Lactic acid, (R,R)-Tartaric acid | Used as chiral ligands and starting materials for various chiral molecules.[8] |
| Terpenes | (+)-Camphor, (-)-Menthol, Limonene | Serve as chiral auxiliaries and starting points for complex terpene-based natural products.[8] |
| Alkaloids | Quinine, Cinchonidine | Used as chiral ligands and catalysts in asymmetric reactions.[10] |
The following diagram illustrates the concept of leveraging the chiral pool for asymmetric synthesis.
Caption: Leveraging the Chiral Pool in Asymmetric Synthesis.
Chiral Auxiliaries: Temporary Stereochemical Control
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[11] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[11] This strategy is highly reliable and has been instrumental in the synthesis of numerous complex molecules.[11][12]
Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation
David A. Evans developed a class of oxazolidinone-based chiral auxiliaries that are exceptionally effective in controlling the stereochemistry of enolate alkylation reactions.[11][13]
Mechanism of Stereocontrol: The N-acylated oxazolidinone is deprotonated to form a rigid, chelated Z-enolate.[14] The bulky substituent on the oxazolidinone ring sterically shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face, thus leading to a high degree of diastereoselectivity.[11][15]
Caption: Workflow for Evans' Asymmetric Alkylation.
Protocol: Asymmetric Alkylation of an Evans' Oxazolidinone Auxiliary [14]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide (BnBr)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C, add Et3N followed by the dropwise addition of propionyl chloride. Stir the reaction mixture at room temperature for 2 hours.
-
Enolate Formation: Cool a solution of the N-propionyl oxazolidinone in anhydrous THF to -78 °C. Add a freshly prepared solution of LDA in THF dropwise and stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Auxiliary Cleavage: Dissolve the purified product in a mixture of THF and water. Cool to 0 °C and add a solution of LiOH and H2O2. Stir for 4 hours.
-
Isolation: Acidify the reaction mixture with aqueous HCl and extract the chiral carboxylic acid with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis is a highly desirable approach as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.[6][16]
Proline-Catalyzed Asymmetric Aldol Reaction
The use of the simple amino acid (S)-proline as a catalyst for the asymmetric aldol reaction is a landmark in organocatalysis.[17] Proline is inexpensive, readily available in both enantiomeric forms, and environmentally benign.[17]
Mechanism: Proline reacts with a ketone to form an enamine intermediate. The carboxylic acid group of proline then acts as an intramolecular acid catalyst, activating the aldehyde electrophile and directing its approach to one face of the enamine through a hydrogen-bonded, chair-like transition state.[18]
Caption: Key Intermediates in the Proline-Catalyzed Aldol Reaction.
Protocol: (S)-Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde [17][19]
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO) / Acetone (or other suitable solvent)[20]
-
Saturated aqueous ammonium chloride
Procedure:
-
To a stirred solution of (S)-proline (20 mol%) in the chosen solvent, add cyclohexanone (5 equivalents) and 4-nitrobenzaldehyde (1 equivalent).[18]
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.[18]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[18]
-
Extract the product with ethyl acetate.[20]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note on Solvent Choice: While DMSO is commonly used, recent studies have shown that mixtures of water and methanol can be highly effective and more environmentally friendly reaction media.[17][19] Optimization of reaction conditions for different substrates is often necessary.[21]
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation, for which Ryoji Noyori was awarded the Nobel Prize in Chemistry in 2001, is a powerful method for the enantioselective reduction of ketones and olefins.[22] The reaction typically employs a ruthenium catalyst bearing a chiral BINAP ligand.[22][23]
Mechanism: The Ru(II)-BINAP precatalyst is activated by hydrogen. The ketone substrate coordinates to the chiral catalyst, and the hydrogenation proceeds through a six-membered pericyclic transition state. The chirality of the BINAP ligand dictates the facial selectivity of hydride delivery.[23][24]
Protocol: Asymmetric Hydrogenation of a Ketone using a Ru-BINAP Catalyst [23]
Materials:
-
RuCl2[(R)-BINAP]
-
Substrate ketone
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure reactor (Parr hydrogenator)
Procedure:
-
In a glovebox, charge a Schlenk flask or a high-pressure reactor vessel with the ketone and degassed ethanol.
-
Add the RuCl2[(R)-BINAP] catalyst (typically 0.01-1 mol%).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).
-
Stir the reaction at the desired temperature until the reaction is complete (monitored by GC or TLC).
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Purify the resulting chiral alcohol by column chromatography.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation, another Nobel Prize-winning reaction (K. Barry Sharpless, 2001), allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[25][26]
Mechanism: The catalyst is formed in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand.[27][28] This complex coordinates both the tert-butyl hydroperoxide oxidant and the allylic alcohol substrate, positioning them for a stereoselective oxygen transfer to one face of the double bond.[27] The choice of (+)-DET or (-)-DET determines which enantiomer of the epoxide is formed.[25]
Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol [29]
Materials:
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)4]
-
(+)-Diethyl tartrate [(+)-DET] or (-)-Diethyl tartrate [(-)-DET]
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Anhydrous dichloromethane (DCM)
-
Powdered 4 Å molecular sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous DCM and powdered 4 Å molecular sieves. Cool the mixture to -20 °C.
-
Add Ti(O-i-Pr)4 followed by the chiral DET ligand. Stir for 30 minutes.
-
Add the allylic alcohol to the catalyst mixture.
-
Add the TBHP solution dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water and allowing it to warm to room temperature.
-
Filter the mixture through Celite to remove titanium salts.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the epoxy alcohol by flash column chromatography.
Determination of Enantiomeric Excess (ee)
The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee), which is a measure of the purity of the major enantiomer.[30]
Calculation of Enantiomeric Excess:
ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|[30]
or
ee (%) = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100[30]
Analytical Methods for Determining ee: [31][32][33]
| Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation.[31][34] | Widely applicable, high accuracy and precision.[31] | Requires development of specific methods for each compound. |
| Chiral Gas Chromatography (GC) | Similar to HPLC, but for volatile compounds.[31] | High resolution for volatile analytes. | Limited to thermally stable and volatile compounds.[33] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or chiral solvating agents to induce diastereomeric environments, resulting in distinguishable signals for each enantiomer.[32] | Rapid analysis, no separation required. | Can have lower accuracy and sensitivity compared to chromatography. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The observed rotation is proportional to the ee.[32] | Simple and non-destructive. | Requires a pure standard of one enantiomer and can be influenced by impurities.[33] |
Conclusion
The strategic use of chiral building blocks is indispensable for the efficient and reliable synthesis of enantiomerically pure compounds. Whether sourced from the chiral pool, employed as temporary auxiliaries, or utilized in catalytic amounts, these reagents provide the foundation for modern asymmetric synthesis. A thorough understanding of the underlying mechanisms and careful execution of established protocols, as detailed in this guide, are paramount for achieving success in the synthesis of chiral molecules for research, drug discovery, and development.
References
-
Celestino, F., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]
-
Kitchen, D. B., et al. (2004). The Significance of Chirality in Drug Design and Development. PubMed Central. Available at: [Link]
-
Noyori Hydrogenation. NROChemistry. Available at: [Link]
-
Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Preprints.org. Available at: [Link]
-
Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing. Available at: [Link]
-
The importance of chirality in API development. Veranova. Available at: [Link]
-
Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. Available at: [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]
-
Enantiomeric Excess | Formula, Calculation & Example. Study.com. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central. Available at: [Link]
-
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available at: [Link]
-
(PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. Available at: [Link]
-
Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries. Organic & Biomolecular Chemistry. Available at: [Link]
-
Methods of Asymmetric Synthesis using chiral pool 2.pptx. Slideshare. Available at: [Link]
-
Asymmetric catalysis in complex target synthesis. PubMed Central. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
-
Asymmetric Synthesis. University of Eswatini. Available at: [Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. Available at: [Link]
-
Proline-Catalyzed Asymmetric Aldol Reaction. Scribd. Available at: [Link]
-
ASYMMETRIC SYNTHESIS. IIP Series. Available at: [Link]
-
Sharpless Epoxidation: Easy Mechanism. Chemistry Notes. Available at: [Link]
-
Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Organic Chemistry Portal. Available at: [Link]
-
Determination of enantiomeric excess. University of Bath. Available at: [Link]
-
Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications. Available at: [Link]
-
Sharpless Epoxidation. Organic Chemistry Portal. Available at: [Link]
-
Noyori Asymmetric Hydrogenation. YouTube. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Sharpless epoxidation. Wikipedia. Available at: [Link]
-
Sharpless Asymmetric Epoxidation. Dalal Institute. Available at: [Link]
-
Asymmetric Alkylation of Enolates. Harvard University. Available at: [Link]
-
Asymmetric Synthesis The Chiral Carbon Pool And. riomaisseguro.rio.rj.gov.br. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]
-
Noyori asymmetric hydrogenation. Slideshare. Available at: [Link]
-
Sharpless asymmetric epoxidation: Mechanism, stereochemistry and kinetic resolution. YouTube. Available at: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]
-
Chiral-Induced Spin Selectivity in Photocatalysis: Fundamentals and Emerging Opportunities. ACS Catalysis. Available at: [Link]
-
Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. Journal of the American Chemical Society. Available at: [Link]
-
Quinine. Wikipedia. Available at: [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. longdom.org [longdom.org]
- 5. veranova.com [veranova.com]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric catalysis in complex target synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinine - Wikipedia [en.wikipedia.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. iipseries.org [iipseries.org]
- 17. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 18. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 22. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 23. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 24. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. chemistnotes.com [chemistnotes.com]
- 26. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 27. Sharpless Epoxidation [organic-chemistry.org]
- 28. dalalinstitute.com [dalalinstitute.com]
- 29. m.youtube.com [m.youtube.com]
- 30. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 31. benchchem.com [benchchem.com]
- 32. pharmaguru.co [pharmaguru.co]
- 33. Determination of enantiomeric excess [ch.ic.ac.uk]
- 34. uma.es [uma.es]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Piperazine-2-Carboxylic Acid Derivatives
Introduction: The Strategic Importance of Chiral Piperazine-2-Carboxylic Acids in Modern Drug Discovery
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of blockbuster drugs due to its favorable physicochemical properties and versatile binding capabilities.[1][2] However, a critical analysis of piperazine-containing drugs reveals a significant lack of structural diversity, with the vast majority being substituted only at the nitrogen atoms.[1] This leaves a vast and underexplored chemical space for the development of novel therapeutics. Chiral piperazine-2-carboxylic acid and its derivatives represent a key entry point into this untapped potential, offering a stereochemically defined handle for the synthesis of complex and highly functionalized molecules. These building blocks are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including protease inhibitors and central nervous system agents.[3][4][5]
The challenge, particularly on an industrial scale, lies in the efficient and stereocontrolled synthesis of these chiral heterocycles. This guide provides a detailed overview of robust and scalable methodologies for the synthesis of chiral piperazine-2-carboxylic acid derivatives, focusing on asymmetric catalysis, enzymatic resolution, and strategic protecting group manipulations. The protocols outlined herein are designed to be self-validating, with an emphasis on the underlying chemical principles to empower researchers and process chemists to adapt and optimize these methods for their specific needs.
Core Synthetic Strategies for Enantiopure Piperazine-2-Carboxylic Acid Derivatives
The synthesis of chiral piperazine-2-carboxylic acid derivatives on a large scale necessitates a careful selection of the synthetic strategy. The primary considerations include cost-effectiveness, scalability, enantiomeric purity, and overall yield. The following sections detail the most prominent and industrially viable approaches.
Catalytic Asymmetric Synthesis: The Direct Approach to Chirality
Catalytic asymmetric synthesis stands as one of the most elegant and efficient methods for establishing stereocenters. In the context of piperazine-2-carboxylic acid derivatives, several powerful catalytic systems have been developed.
-
Asymmetric Hydrogenation of Pyrazine Precursors: A highly effective strategy involves the asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives. This approach is particularly attractive for large-scale synthesis as it often utilizes readily available starting materials and offers a direct route to the chiral piperazine core. Rhodium and palladium complexes with chiral phosphine ligands have been successfully employed for this transformation.[4][6] A key advantage is the potential for high enantioselectivity and the avoidance of racemic resolutions.[4]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: This method provides access to α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[7][8] The use of palladium catalysts with chiral ligands, such as electron-deficient PHOX ligands, allows for the synthesis of highly enantioenriched piperazin-2-ones.[8] This strategy is particularly valuable for creating piperazines with quaternary stereocenters, which are challenging to access through other means.[7]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines: A facile method for the synthesis of a wide range of chiral piperazines involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides.[9][10] This approach has demonstrated high enantioselectivity (up to 96% ee) and is scalable, making it a practical choice for industrial applications.[9][10]
Workflow for Catalytic Asymmetric Synthesis
Caption: Key catalytic asymmetric routes to chiral piperazine-2-carboxylic acid derivatives.
Enzymatic Resolution: A Green and Highly Selective Alternative
Biocatalysis offers a sustainable and highly enantioselective approach to obtaining chiral molecules.[11] For the synthesis of (S)-piperazine-2-carboxylic acid, enzymatic resolution of a racemic precursor is a well-established and industrially viable method.
-
Kinetic Resolution of Racemic Amides and Esters: This strategy typically involves the use of hydrolases, such as lipases or aminopeptidases, to selectively hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[11] For instance, the enzyme alcalase has been successfully used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to yield enantiomerically pure (S)-piperazine-2-carboxylic acid.[12][13] Similarly, aminopeptidases can be employed for the resolution of racemic piperazine-2-carboxamide.[14]
The primary advantage of enzymatic resolution is the exceptional enantioselectivity often achieved (ee >99%).[15] Furthermore, these reactions are typically performed in aqueous media under mild conditions, aligning with the principles of green chemistry.[14] Recent advancements in enzyme immobilization have further enhanced the industrial applicability of this method by allowing for catalyst reuse and integration into continuous flow processes.[14]
Workflow for Enzymatic Resolution
Caption: General workflow for the enzymatic resolution of racemic piperazine-2-carboxylic acid precursors.
Strategic Use of Protecting Groups
The presence of two nitrogen atoms in the piperazine ring necessitates a robust protecting group strategy to achieve selective functionalization. The most commonly employed protecting groups are the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups due to their orthogonal nature.[3]
-
Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate and is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl).[3]
-
Benzyl Protection: The benzyl group is introduced via benzylation with benzyl bromide or chloride and is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation.[3]
The orthogonal nature of these protecting groups allows for the selective deprotection and subsequent functionalization of either nitrogen atom, providing access to a diverse range of piperazine derivatives.[3]
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired scale.
Protocol 1: Large-Scale Synthesis of (S)-Piperazine-2-carboxylic Acid via Enzymatic Resolution of Racemic Piperazine-2-carboxamide
This protocol is adapted from methodologies demonstrating the use of aminopeptidases for chiral resolution.[14][15]
Materials:
-
Racemic piperazine-2-carboxamide
-
Immobilized Aminopeptidase (e.g., LAP2 from Aspergillus oryzae)
-
Water (deionized)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
Preparation of the Substrate Solution: Prepare a concentrated aqueous solution of racemic piperazine-2-carboxamide (e.g., 20% w/v). Adjust the pH of the solution to the optimal range for the chosen aminopeptidase (typically pH 8-9) using a suitable base.
-
Enzymatic Hydrolysis: Add the immobilized aminopeptidase to the substrate solution. The enzyme loading should be optimized for the desired reaction time and scale. Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the enantiomeric excess of the product and the conversion of the starting material. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both the product and the unreacted starting material.
-
Enzyme Recovery: Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused for subsequent batches.[14]
-
Product Isolation and Purification:
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the unreacted (R)-piperazine-2-carboxamide.
-
Filter to remove the (R)-amide.
-
The filtrate containing the (S)-piperazine-2-carboxylic acid can be further purified by crystallization as its dihydrochloride salt.[15] Adjust the pH and concentrate the solution to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Substrate Concentration | 20% (w/v) | [14] |
| Enzyme | Immobilized LAP2 | [14] |
| pH | 9 | [14] |
| Temperature | 30-40 °C | |
| Conversion | ~50% | [15] |
| Enantiomeric Excess (ee) of (S)-acid | >99% | [15] |
| Isolated Yield of (S)-acid salt | ~40% | [15] |
Protocol 2: Asymmetric Hydrogenation of a Pyrazinecarboxylate Derivative
This protocol is a generalized procedure based on patented industrial processes.[4]
Materials:
-
tert-Butyl pyrazine-2-carboxylate
-
Rhodium catalyst precursor (e.g., [Rh(COD)2]BF4)
-
Chiral phosphine ligand (e.g., a Josiphos-type ligand)
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), dissolve the rhodium precursor and the chiral ligand in degassed methanol to form the active catalyst solution.
-
Hydrogenation Reaction:
-
Charge a high-pressure autoclave with the tert-butyl pyrazine-2-carboxylate and the catalyst solution.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 bar).[4]
-
Heat the reaction mixture to the optimal temperature (e.g., 70 °C) with vigorous stirring.[4]
-
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for substrate conversion (e.g., by NMR or GC).
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The crude product, tert-butyl (S)-piperazine-2-carboxylate, can be purified by crystallization or chromatography.
-
-
Deprotection (if required): The tert-butyl ester can be hydrolyzed to the free carboxylic acid by treatment with a strong acid, such as hydrochloric acid, at elevated temperatures.[4]
Data Presentation:
| Parameter | Example Condition | Reference |
| Substrate | tert-Butyl pyrazine-2-carboxylate | [4] |
| Catalyst | Rhodium complex with chiral ligand | [4] |
| Solvent | Methanol | [4] |
| Hydrogen Pressure | 50 bar | [4] |
| Temperature | 70 °C | [4] |
| Conversion | ~67% | [4] |
| Enantiomeric Excess (ee) | ~78% (in this specific example) | [4] |
Note: Enantiomeric excess can be highly dependent on the specific ligand and reaction conditions used.
Future Outlook: Emerging Technologies for Scalable Synthesis
The field of chiral piperazine synthesis is continually evolving, with new technologies promising even greater efficiency and sustainability.
-
Continuous Flow Chemistry: The transition from batch to continuous flow processing offers significant advantages for large-scale synthesis, including improved heat and mass transfer, enhanced safety, and the potential for process automation.[16] The integration of immobilized enzymes or heterogeneous catalysts into flow reactors is a particularly promising area for the industrial production of chiral piperazines.[14]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, providing novel and mild routes to substituted piperazines.[16] While still in development for large-scale applications, this technology has the potential to streamline synthetic routes and reduce reliance on pre-functionalized starting materials.[16]
Conclusion
The large-scale synthesis of chiral piperazine-2-carboxylic acid derivatives is a critical enabling technology for the discovery and development of new pharmaceuticals. The choice of synthetic route—be it catalytic asymmetric synthesis or enzymatic resolution—will depend on a variety of factors, including the specific target molecule, cost considerations, and available infrastructure. By understanding the fundamental principles behind these methodologies and leveraging emerging technologies, researchers and drug development professionals can efficiently access these valuable building blocks and unlock new frontiers in medicinal chemistry.
References
-
Georgiev, A. G., & Stoilov, P. I. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20837–20853. [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1477–1487. [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed, 26789098. [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179–183. [Link]
-
El-Malah, A. A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 304-323. [Link]
-
Conti, P., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Omega, 8(9), 8645–8654. [Link]
-
Georgiev, A. G., & Stoilov, P. I. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Nakhla, J. S., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1155-1155. [Link]
-
Montgomery, T. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- Felder, E., et al. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S.
-
Reddy, P. G., et al. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Organic Process Research & Development, 5(4), 337-340. [Link]
-
Contente, M. L., et al. (2024). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. ACS Catalysis, 14(7), 4987–4994. [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(21), 6031-6036. [Link]
-
Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-9. [Link]
-
Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6524. [Link]
-
Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(15), 3682–3685. [Link]
- Eichhorn, E., et al. (2022). Process for the preparation of chiral piperazine-2-carboxylic acid.
-
Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(15), 3682–3685. [Link]
-
Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. PubMed, 27479630. [Link]
-
He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6), 168. [Link]
-
Young, D. W., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8756-8761. [Link]
-
Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
El-Malah, A. A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Young, D. W., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8756-8761. [Link]
-
Reddy, P. G., et al. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. NJIT Digital Commons. [Link]
- Vacca, J. P., et al. (2006). Process for preparing 2-piperazine carboxylic acid derivatives.
-
Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
Bhowmick, I., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(41), 14389-14416. [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. "Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carbo" by Guosheng Wu, Hua Zhao et al. [digitalcommons.njit.edu]
- 14. biosynth.com [biosynth.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Mastering the Challenge: Advanced Methods for Coupling Sterically Hindered Amino Acids
Introduction: The Enduring Challenge of Steric Hindrance in Peptide Synthesis
The synthesis of peptides containing sterically hindered amino acids is a significant hurdle in the development of novel therapeutics, peptidomimetics, and biomaterials. Residues such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and those with bulky side chains present unique challenges to standard solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[1][2] The steric bulk surrounding the α-carbon or the amide nitrogen physically obstructs the approach of the activated carboxyl group and the amine nucleophile, leading to dramatically reduced reaction kinetics.[1] This sluggish reactivity often results in incomplete couplings, low yields, deletion sequences, and an increased propensity for racemization, all of which complicate purification and compromise the integrity of the final product.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of advanced and field-proven methods to overcome the challenges of coupling sterically hindered amino acids. We will delve into the mechanistic basis of these techniques and provide detailed protocols to empower you to successfully synthesize even the most challenging peptide sequences.
I. High-Potency Coupling Reagents: The First Line of Defense
Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often insufficient for driving the acylation of sterically demanding amino acids to completion.[4] The key to overcoming this initial barrier lies in the use of more potent in-situ activating reagents, primarily from the aminium/uronium and phosphonium salt classes. These reagents generate highly reactive activated esters that can more effectively overcome the steric barrier.[4]
Aminium/Uronium Salts: HATU, HBTU, HCTU, and COMU
These reagents are among the most widely used for difficult couplings. They react with the carboxylic acid to form highly reactive OAt (in the case of HATU) or OBt (for HBTU and HCTU) esters.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for coupling hindered amino acids due to the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester.[6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, though HATU is generally preferred for its superior performance and lower risk of racemization.[5]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers coupling efficiencies comparable to HATU.[7] Its byproducts are water-soluble, making purification easier, and it is considered a safer alternative to benzotriazole-based reagents.[7]
Phosphonium Salts: PyBOP and PyAOP
Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate) , are also powerful reagents for hindered couplings. PyAOP is particularly effective for coupling N-methylated amino acids.[5]
Comparative Efficacy of Coupling Reagents
The choice of coupling reagent can significantly impact the success of a synthesis. The following table provides a comparative overview of commonly used reagents for sterically hindered couplings.
| Coupling Reagent | Class | Activated Intermediate | Relative Reactivity | Key Advantages | Considerations |
| HATU | Aminium/Uronium | OAt Ester | Very High | Highly effective for most hindered residues, including Aib and N-methylated amino acids.[6][7] | Can be more expensive than other options. |
| HBTU/HCTU | Aminium/Uronium | OBt/O-6-ClBt Ester | High | Widely used and effective for many difficult couplings. | May be less effective than HATU for extremely hindered couplings. |
| COMU | Aminium/Uronium | Oxyma Ester | Very High | Comparable performance to HATU with improved safety and solubility of byproducts.[7] | A newer reagent, so may have less literature precedent for specific applications. |
| PyBOP | Phosphonium | OBt Ester | High | Effective for a wide range of hindered couplings. | |
| PyAOP | Phosphonium | OAt Ester | Very High | Particularly effective for coupling N-methylated amino acids.[5] | |
| DIC/HOBt | Carbodiimide | OBt Ester | Moderate | Standard, cost-effective reagent. | Often insufficient for severely hindered couplings. |
II. Harnessing Energy and Environment: Microwave and Thermal Methods
Increasing the kinetic energy of the reacting molecules can effectively overcome the activation energy barrier imposed by steric hindrance.
Microwave-Assisted Peptide Synthesis (MAPS)
Microwave irradiation has emerged as a powerful tool for accelerating difficult coupling reactions.[2] The rapid and uniform heating provided by microwaves can drive sluggish reactions to completion in minutes, rather than hours.[2] This is particularly beneficial for the incorporation of residues like Aib and N-methylated amino acids.[2]
Figure 1: Generalized workflow for microwave-assisted peptide coupling.
Protocol: Microwave-Assisted Coupling of Fmoc-Aib-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in a microwave-safe vessel with DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Irradiate in a microwave synthesizer for 3-5 minutes at 75°C. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Aib-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Irradiate in the microwave synthesizer for 10-30 minutes at 75-90°C.
-
Washing: Wash the resin with DMF, DCM, and then DMF again to remove excess reagents and byproducts.
-
Monitoring: Perform a chloranil test to confirm the absence of free amine. If the test is positive, a second coupling may be necessary.
Elevated Temperatures in Conventional Synthesis
While microwave synthesis is highly effective, conventional heating can also be employed to improve coupling efficiency.[8] However, prolonged exposure to high temperatures can increase the risk of side reactions, most notably racemization, especially for sensitive amino acids like Cysteine and Histidine.[8] Therefore, a careful balance between temperature and reaction time is crucial.
III. Strategic Modifications: Pseudoprolines and Acyl Fluorides
When even the most potent coupling reagents and energetic methods fall short, strategic modifications to the amino acid backbone or the activated species can provide a solution.
Pseudoproline Dipeptides: Disrupting Secondary Structures
During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the solid support, preventing reagents from accessing the reactive sites.[8] Pseudoproline dipeptides, which are derivatives of Serine, Threonine, or Cysteine, introduce a "kink" in the peptide backbone that disrupts the formation of these secondary structures.[8] This improves the solvation of the peptide chain and enhances coupling efficiency.
Figure 2: The role of pseudoproline dipeptides in facilitating peptide synthesis.
Acyl Fluorides: Highly Reactive Intermediates
For extremely hindered couplings, such as those involving α,α-dialkyl amino acids, converting the carboxylic acid to a highly reactive acyl fluoride can be a powerful strategy.[8][9] Acyl fluorides can be generated in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or generated ex situ using reagents like thionyl fluoride and then used in the coupling reaction.[9][10][11]
Protocol: Coupling of a Sterically Hindered Amino Acid via its Acyl Fluoride
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the Fmoc-protected sterically hindered amino acid (1 eq.) in anhydrous DCM. Add a fluorinating agent (e.g., TFFH, 1 eq.) and a suitable base (e.g., pyridine, 1 eq.). Stir at room temperature for 30 minutes to 2 hours until the formation of the acyl fluoride is complete (monitor by ¹⁹F NMR if possible).[10][11]
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as previously described.
-
Coupling: Add the solution of the acyl fluoride to the deprotected resin. Add one equivalent of a non-nucleophilic base such as DIPEA.[8]
-
Reaction and Monitoring: Allow the reaction to proceed for 20-30 minutes.[8] Monitor the coupling using an appropriate test (e.g., chloranil test).
-
Washing: Wash the resin thoroughly with DMF and DCM.
IV. Solution-Phase Specific Technique: Azeotropic Removal of Water
In solution-phase peptide synthesis, the presence of water can hydrolyze activated intermediates and reduce coupling efficiency. For particularly challenging couplings, the azeotropic removal of water using a Dean-Stark apparatus can be beneficial. This technique is especially useful when coupling large, protected peptide fragments.
Protocol: Solution-Phase Coupling with Azeotropic Water Removal
-
Apparatus Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert atmosphere.[12]
-
Reactant Addition: To the flask, add the N-protected amino acid or peptide fragment, the C-protected amino acid or peptide fragment, the coupling reagent, and a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).[12]
-
Azeotropic Distillation: Heat the reaction mixture to reflux. The water-solvent azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the solvent will overflow back into the reaction flask.[13][14]
-
Reaction Completion: Continue the reflux until no more water is collected in the trap.
-
Workup: Cool the reaction mixture and proceed with the appropriate workup and purification steps.
V. Troubleshooting Common Issues in Hindered Couplings
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Insufficiently potent coupling reagent.- Incomplete Fmoc deprotection.- Peptide aggregation on the resin. | - Switch to a more potent coupling reagent (e.g., HATU, COMU).- Extend deprotection times or use a stronger deprotection cocktail.- Incorporate a pseudoproline dipeptide or use a chaotropic salt. |
| Presence of Deletion Sequences | - Incomplete coupling at a specific residue. | - Perform a double or triple coupling for the problematic residue.- Increase the reaction time and/or temperature for that specific coupling step. |
| Significant Racemization | - Prolonged exposure to high temperatures.- Use of a strong base.- Over-activation of the carboxylic acid. | - Reduce the reaction temperature or coupling time.- Use a weaker base (e.g., N-methylmorpholine) or a sterically hindered base (e.g., 2,4,6-collidine).[15]- Minimize the pre-activation time of the amino acid. |
| False Negative Coupling Test | - The N-terminus is a secondary amine (e.g., after coupling to an N-methylated amino acid). | - Use a chloranil or isatin test instead of the Kaiser test, which is specific for primary amines.[7] |
Conclusion
The successful synthesis of peptides containing sterically hindered amino acids requires a multifaceted approach that goes beyond standard protocols. By carefully selecting high-potency coupling reagents, leveraging the benefits of microwave irradiation or elevated temperatures, and employing strategic modifications such as pseudoproline dipeptides and acyl fluorides, researchers can overcome the formidable challenges posed by steric hindrance. The detailed protocols and troubleshooting guidance provided in this document are intended to serve as a valuable resource for scientists and professionals in the field of peptide chemistry, ultimately enabling the creation of novel and complex peptides for a wide range of applications.
References
- McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919.
- McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
-
Lee, C., Thomson, B. J., & Sammis, G. M. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 12(46), 15496-15502. [Link]
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-N-methyl-PEG3-acid. BenchChem.
- BenchChem. (2025).
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. [Link]
- Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- BenchChem. (2025). Technical Support Center: Synthesis of Peptides Containing Fmoc-N-Me-D-Glu-OH. BenchChem.
- RSC Publishing. (2022). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 20, 2631-2646.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
-
The Royal Society of Chemistry. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 12, 15496-15502. [Link]
-
National Center for Biotechnology Information. (2022). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Nature Communications, 13, 1007. [Link]
- Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Google Patents. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent.
-
National Center for Biotechnology Information. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 45(6), 567-575. [Link]
- Semantic Scholar. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry, 59(10), 2848-2855.
- ResearchGate. (2014). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Chinese Chemical Letters, 25(10), 1383-1386.
- Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3042-3045.
- University of Technology Sydney. (n.d.). Side reactions in peptide synthesis.
- UCI Department of Chemistry. (2020).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Springer Nature Experiments. (2017). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1563, pp. 131-140).
- Reddit. (2023).
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Aapptec. (n.d.). Coupling Reagents. Aapptec.
- Semantic Scholar. (2004). Amide bond formation by using amino acid fluorides. Journal of Peptide Science, 10(1), 1-16.
- RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24, 539-561.
-
Organic Syntheses. (n.d.). A 300-mL, three-necked, flame-dried, round-bottomed flask equipped with a Teflon-coated stir bar (3 cm), two septa (Necks 1 and 3) and a Dean-Stark trap (20 mL, Neck 2) wrapped in aluminum foil and fitted with a reflux condenser (20 cm), and a nitrogen gas inlet adaptor. Organic Syntheses Procedure. [Link]
- LifeTein. (2025).
- ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 22, 2631-2646.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Journal of Pharmaceutical Sciences and Research, 10(8), 2096-2102.
-
ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]
-
National Center for Biotechnology Information. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 42(4), 384-391. [Link]
- ResearchGate. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
- RSC Publishing. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16, 8564-8568.
-
Organic Syntheses. (n.d.). 3. Organic Syntheses Procedure. [Link]
- ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
-
The Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11487-11490. [Link]
-
YouTube. (2016). Lab Equipment: Dean Stark Trap. [Link]
-
YouTube. (2013). A Simple Dean-Stark Apparatus Explained. [Link]
- Springer Nature Experiments. (2011). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. In Methods in Molecular Biology (Vol. 794, pp. 3-26).
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Journal of Visualized Experiments, (65), e4011. [Link]
- Springer Link. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Note & Protocols: Strategic Synthesis of PROTACs and Other Complex Molecules
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), offering a powerful modality to target proteins previously considered "undruggable".[2][3] The synthesis of these complex molecules, however, is a non-trivial endeavor that requires a strategic, modular approach. This guide provides an in-depth exploration of the design principles, synthetic strategies, and detailed protocols for the construction and characterization of PROTACs. The methodologies discussed, rooted in convergent synthesis and late-stage functionalization, are broadly applicable to the assembly of other complex molecular architectures.
The PROTAC Mechanism: A Primer on Induced Protein Degradation
PROTACs are composed of three distinct chemical moieties: a "warhead" ligand that binds a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] By simultaneously engaging both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[5][6] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein.[7][8] The PROTAC molecule, being a catalyst in this process, is then released to engage another target protein molecule.[9]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Architectural Components & Synthetic Strategy
The modular nature of PROTACs lends itself to a convergent synthetic strategy. The molecule is conceptually broken down into its three constituent parts, which are often synthesized separately and coupled in the final stages.
-
Warhead Ligand: This moiety provides specificity for the POI. Warheads are typically derived from known small-molecule inhibitors of the target protein.[2] A key consideration is identifying a solvent-exposed vector on the ligand where the linker can be attached without disrupting binding to the POI.
-
E3 Ligase Ligand (Anchor): This component hijacks the UPS. The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, high-affinity small molecule ligands.[5][10][11]
-
Linker: The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of PROTAC efficacy.[4][12] The linker must orient the POI and E3 ligase in a productive conformation for ubiquitination.[13] Poly(ethylene glycol) (PEG) and alkyl chains are the most common motifs due to their synthetic tractability and ability to modulate physicochemical properties like solubility.[]
Table 1: Common E3 Ligases and their Small Molecule Ligands
| E3 Ligase | Ligand Class | Representative Ligand(s) |
| Cereblon (CRBN) | Glutarimide-based | Thalidomide, Pomalidomide, Lenalidomide[6] |
| von Hippel-Lindau (VHL) | Hypoxia-inducible factor (HIF) mimetics | VH032, VHL-1[5] |
| Mouse double minute 2 (MDM2) | Nutlin-based | Nutlin-3a[3] |
| Inhibitor of Apoptosis Protein (IAP) | Smac mimetics | Bestatin, LCL161[6] |
Retrosynthetic Approach
A typical retrosynthetic analysis involves disconnecting the PROTAC at the linker, usually at stable bonds like amides or triazoles. This approach allows for the parallel synthesis of the warhead and E3 ligase ligand fragments, which are then combined in a final coupling step. This modularity is ideal for creating libraries of PROTACs to optimize linker length and composition.[2]
Caption: General retrosynthetic strategy for PROTAC synthesis.
Key Synthetic Methodologies & Protocols
The synthesis of PROTACs leverages a range of robust and high-yielding chemical reactions. Amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," are particularly prevalent due to their efficiency and compatibility with diverse functional groups.[]
Protocol 1: Synthesis of a CRBN-Recruiting PROTAC via Click Chemistry
This protocol outlines a general, three-stage synthesis of a PROTAC targeting a hypothetical kinase (Kinase X) using pomalidomide as the CRBN E3 ligase ligand. The strategy involves synthesizing an alkyne-functionalized warhead and an azide-functionalized pomalidomide derivative, followed by a final CuAAC coupling.
Stage A: Synthesis of Warhead-Alkyne (W-A)
-
Objective: Introduce a terminal alkyne onto the Kinase X inhibitor (Warhead-NH2) via an amide coupling with 5-hexynoic acid.
-
Reagents & Materials:
-
Warhead-NH2 (1.0 eq)
-
5-hexynoic acid (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Standard glassware, nitrogen atmosphere
-
-
Procedure:
-
Dissolve Warhead-NH2 in anhydrous DMF under a nitrogen atmosphere.
-
Add 5-hexynoic acid, followed by HATU and DIPEA.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-Alkyne (W-A).
-
Stage B: Synthesis of Pomalidomide-Azide (E3-Az)
-
Objective: Functionalize pomalidomide with an azide group for the click reaction.
-
Reagents & Materials:
-
4-aminopomalidomide (1.0 eq)
-
3-azidopropanoic acid (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve 3-azidopropanoic acid in anhydrous DMF.
-
Add EDC and HOBt, and stir for 20 minutes at room temperature to pre-activate the acid.
-
Add 4-aminopomalidomide to the mixture.
-
Stir at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Perform an aqueous workup as described in Stage A, step 4.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield Pomalidomide-Azide (E3-Az).
-
Caption: Synthetic workflow for a PROTAC using click chemistry.
Stage C: Final PROTAC Assembly via CuAAC Reaction
-
Objective: Couple the warhead and E3 ligand fragments.
-
Reagents & Materials:
-
Warhead-Alkyne (W-A) (1.0 eq)
-
Pomalidomide-Azide (E3-Az) (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent system (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve W-A and E3-Az in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water. In another, prepare a solution of CuSO4·5H2O in water.[15]
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours. The formation of the triazole ring can be monitored by LC-MS.[15]
-
Once the reaction is complete, quench by adding water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final crude product by reverse-phase preparative HPLC to obtain the pure PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm identity and purity.[15]
-
Characterization and Biological Evaluation
Successful synthesis must be followed by rigorous characterization to confirm structure and function.
Table 2: Standard Characterization of a Synthesized PROTAC
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm mass and purity | A single major peak with the correct mass-to-charge ratio (m/z) for the final PROTAC.[9] |
| NMR (¹H, ¹³C) | Confirm chemical structure | Peaks corresponding to all protons and carbons in the PROTAC structure, confirming connectivity. |
| Western Blot | Assess protein degradation in cells | Dose-dependent reduction of the target protein (Kinase X) band intensity compared to vehicle control.[7] |
| TR-FRET / AlphaLISA | Measure ternary complex formation | A proximity-based signal indicating the formation of the POI-PROTAC-E3 complex.[16] |
| Proteomics (MS-based) | Assess degradation selectivity | Unbiased identification and quantification of protein levels across the proteome to confirm on-target degradation and identify off-targets.[16] |
Protocol 2: Western Blot for Target Protein Degradation
-
Objective: To quantify the degradation of the target protein in a cellular context.[7]
-
Procedure:
-
Cell Culture & Treatment: Seed cells (e.g., a cancer cell line expressing Kinase X) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC concentrations for a specified time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against the POI (Kinase X).
-
Wash the membrane, then incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin).
-
Wash again and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection & Analysis: Add a chemiluminescent substrate and visualize protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation (DC50 value) at each PROTAC concentration.[7]
-
Caption: Workflow for Western Blot analysis of protein degradation.
Broader Applications in Complex Molecule Synthesis
The strategies honed for PROTAC development are highly relevant to the synthesis of other complex molecules.[17][18] The core principles of:
-
Convergent Synthesis: Building complex structures from smaller, independently synthesized fragments significantly improves efficiency and yield compared to linear approaches.[19]
-
Late-Stage Functionalization: Introducing key functionalities or coupling large fragments at the end of a synthetic route allows for rapid diversification and optimization of molecular properties.
-
Click Chemistry & Bioorthogonal Reactions: The use of highly selective and high-yielding reactions under mild conditions is invaluable for linking complex fragments without affecting sensitive functional groups.[19]
These principles are being applied to create molecular probes, antibody-drug conjugates, and other sophisticated chemical tools where modularity and synthetic efficiency are paramount.
References
- Donovan, K.A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
- Troup, R.I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
-
Hughes, S.J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]
-
Gerry, C.J., & Ciulli, A. (2022). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
Fiveable. (n.d.). 11.1 Synthetic strategies. Organic Chemistry II. [Link]
-
Troup, R.I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
-
Solubility of Things. (n.d.). Synthesis of Complex Organic Molecules. Solubility of Things. [Link]
-
National Center for Biotechnology Information. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. [Link]
-
Tech Explorist. (2024). Researchers synthesize a complex molecule using a novel strategy. Tech Explorist. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
BayAreaScience.org. (2024). Simplifying Complex Molecule Synthesis and Functionalization. BayAreaScience.org. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists. PMC. [Link]
-
National Institutes of Health. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. NIH. [Link]
-
Bondeson, D.P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]
-
ResearchGate. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]
-
Technology Networks. (2023). Overcome Roadblocks to PROTAC Characterization. Technology Networks. [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]
-
ResearchGate. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link]
-
National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. NIH. [Link]
-
CAS. (2024). PROTACs revolutionize small molecule drugs. CAS. [Link]
-
bioRxiv. (2021). Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. fiveable.me [fiveable.me]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Boc Piperazine Coupling Reactions
Introduction
The formation of an amide bond between a carboxylic acid and N-Boc-piperazine is a fundamental transformation in medicinal chemistry and drug development.[1] N-tert-butoxycarbonyl (Boc)-piperazine is a critical building block for synthesizing a vast array of biologically active molecules.[1] However, researchers frequently encounter challenges such as low yields, competing side reactions, and purification difficulties.[2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your N-Boc piperazine coupling reactions and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in N-Boc piperazine coupling reactions?
A1: Low product yields are often due to several factors. N-Boc-piperazine can be a sterically bulky substrate, which can hinder the reaction.[2] Other common issues include inefficient activation of the carboxylic acid, the use of deactivated or moisture-sensitive coupling reagents, incorrect stoichiometry of reactants, and poor solubility of the starting materials in the chosen solvent.[2]
Q2: Which coupling reagents are most effective for forming an amide bond with N-Boc-piperazine?
A2: The choice of coupling reagent is critical. For straightforward couplings, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole), are effective.[2] For more challenging substrates, such as sterically hindered or electron-deficient carboxylic acids, more potent uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are recommended as they generally lead to faster reactions and higher yields.[2][3]
Q3: What is the purpose of adding a base to the reaction, and which one should I use?
A3: A non-nucleophilic organic base is necessary to neutralize the acid that is liberated during the coupling reaction and to facilitate the process.[2] Commonly used bases include diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[2] A hindered base like DIPEA is often preferred to minimize potential side reactions.[2]
Q4: How can I prevent epimerization when coupling a chiral carboxylic acid?
A4: Epimerization, the loss of stereochemical integrity at a chiral center, is a major concern with chiral carboxylic acids like amino acid derivatives.[2] To minimize this, you should:
-
Use additives such as HOBt or HOAt.[2]
-
Employ coupling reagents known for low rates of epimerization, such as HATU or COMU.[2]
-
Maintain a low reaction temperature, for instance, by starting the reaction at 0 °C.[2]
-
Minimize the pre-activation time of the carboxylic acid before introducing the N-Boc-piperazine.[2]
Q5: What are the best methods for purifying the final product?
A5: Purification can be complex due to byproducts from the coupling agent and unreacted starting materials.[2] Standard techniques include:
-
Aqueous workup: Washing the organic layer with dilute acid (like 5% aqueous citric acid), a mild base (such as saturated aqueous sodium bicarbonate), and brine can remove many impurities.[1][2]
-
Crystallization: This can be a very effective method if your product is a solid.[2]
-
Column chromatography: Silica gel chromatography is a widely used method for purifying coupling reaction products. The choice of eluent will depend on the polarity of your compound.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient coupling reagent for the specific substrate. | For sterically hindered or electron-deficient carboxylic acids, switch from standard reagents like EDC/HOBt to more powerful ones such as HATU, HBTU, or PyBOP.[2] |
| Deactivated coupling reagent due to moisture. | Ensure coupling reagents are stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Incorrect stoichiometry. | Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and base relative to the limiting reagent.[2] | |
| Poor solubility of reactants. | Make sure all reactants are fully dissolved. If necessary, switch to a different solvent system (e.g., from DCM to DMF or acetonitrile).[2] | |
| Presence of N-acylurea Byproduct | This is a common side reaction with carbodiimide reagents (e.g., EDC, DCC).[4] | Add HOBt to the reaction mixture. HOBt intercepts the reactive O-acylisourea intermediate, preventing it from rearranging into the more stable N-acylurea.[2][5] |
| Guanidinylation of the Amine | Occurs with uronium/aminium reagents (e.g., HATU, HBTU), especially with excess reagent or slow carboxylic acid activation.[3][6] | Use phosphonium-based reagents like PyBOP to avoid this side reaction.[2] Ensure precise stoichiometry. |
| Epimerization of Chiral Center | The activated carboxylic acid is susceptible to racemization, especially at elevated temperatures or with extended activation times. | Add HOBt or HOAt to suppress racemization.[2] Perform the reaction at 0 °C or lower.[2] Use a coupling reagent known for low racemization, such as COMU.[2][7] |
| Reaction with Solvent | Activated carboxylic acids can sometimes react with DMF. | If a reaction with the solvent is suspected, switch to an alternative like dichloromethane (DCM) or acetonitrile.[2] |
Data Presentation: Comparison of Common Coupling Reagents
While yields are highly substrate-dependent, the following table provides a general overview of the characteristics of commonly used coupling reagents for amide bond formation, which is applicable to N-Boc-piperazine couplings.[1][2]
| Coupling Reagent | Class | Advantages | Disadvantages | Typical Solvents |
| EDC/HOBt | Carbodiimide | Byproduct (EDU) is water-soluble, simplifying workup.[5] Cost-effective. | Can be less effective for hindered substrates.[2] Risk of N-acylurea formation.[2] | DCM, DMF[1] |
| DCC/DMAP | Carbodiimide | Effective for many standard couplings. | Byproduct (DCU) is poorly soluble, often requiring filtration.[8] DMAP can increase racemization.[8] | DCM[1] |
| HATU | Uronium/Aminium | Highly reactive, excellent for difficult couplings.[2][3] Low racemization rates.[2] | More expensive. Can cause guanidinylation of the amine.[2][3] | DMF[1] |
| HBTU | Uronium/Aminium | Similar to HATU, very efficient.[8] | Can cause guanidinylation.[3] | DMF, DCM |
| PyBOP | Phosphonium | High coupling efficiency, avoids guanidinylation side reaction.[2][5] | Can be less reactive than HATU for some substrates. | DMF, DCM |
Experimental Protocols
Protocol 1: General Coupling using EDC/HOBt
This method is suitable for many standard carboxylic acids and is favored for its straightforward purification.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DCM or DMF
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[1]
-
Add N-Boc-piperazine (1.1 eq) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, water, and brine.[1][2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Coupling for Challenging Substrates using HATU
This protocol is recommended for sterically hindered or electronically demanding carboxylic acids.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[1]
-
Add DIPEA (2.0 eq) to the solution at 0 °C.[2]
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Add N-Boc-piperazine (1.1 eq) to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
General Experimental Workflow
Caption: A typical experimental workflow for an N-Boc-piperazine amide coupling reaction.[2]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield N-Boc-piperazine coupling reactions.
References
- Vertex AI Search. Peptide Coupling Reagents: Selection and Use.
- BenchChem. Technical Support Center: Enhancing N-Boc-Piperazine Coupling Reaction Efficiency.
- BenchChem. Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
- BenchChem. Troubleshooting N-Boc-piperazine deprotection side reactions.
- Beilstein Journal of Organic Chemistry.
- ResearchGate.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup.
- Combi-Blocks. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Aapptec Peptides. Coupling Reagents.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- White Rose Research Online.
- BenchChem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
- MDPI.
- Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- ResearchGate.
- Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
-
BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
- NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Hrčak. Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- NIH. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
- ChemBlink.
- NIH. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Biosynth. Protecting Groups in Peptide Synthesis.
- NIH.
- MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 5. bachem.com [bachem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
common side products in the synthesis of piperazine derivatives
Welcome to the Technical Support Center for the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis of these crucial pharmaceutical scaffolds.
Introduction
Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] While various synthetic methods are available, each comes with its own set of challenges, often leading to the formation of undesirable side products that can complicate purification and compromise yield and purity. This guide offers practical, experience-based insights to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of piperazine derivatives.
Q1: What are the most common side products when attempting to synthesize mono-substituted piperazines?
The most prevalent side product is the corresponding symmetrically disubstituted piperazine.[2] This occurs because the initial mono-substituted product still possesses a reactive secondary amine that can compete with the starting piperazine for the alkylating or arylating agent.
Q2: How can I minimize the formation of di-substituted piperazine byproducts?
Several strategies can be employed:
-
Use of a protecting group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[3][4] This ensures that only one nitrogen atom is available for reaction. The protecting group can then be removed in a subsequent step.
-
Stoichiometry control: Using a large excess of piperazine relative to the electrophile can statistically favor mono-substitution.[1] However, this may not be atom-economical and can complicate purification.
-
Protonation: In-situ protonation of piperazine to form a monohydrochloride or monoacetate salt can "protect" one nitrogen atom, reducing the likelihood of a second reaction.[2]
Q3: What are some common impurities other than over-alkylation/arylation products?
Other common impurities can include:
-
N-oxides: Formed by the oxidation of the tertiary nitrogen atoms of the piperazine ring.[5]
-
Dehalogenation products: In cross-coupling reactions like the Buchwald-Hartwig amination, the aryl halide may be dehalogenated.[4]
-
Side products from reactions with solvents: Some solvents can participate in side reactions. For example, prolonged reaction times in DCM can lead to the alkylation of amines.[6]
-
Unreacted starting materials: Incomplete reactions will leave starting materials that need to be removed during purification.
Q4: Which analytical techniques are best for identifying and quantifying side products in piperazine synthesis?
A combination of chromatographic and spectroscopic techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying piperazine derivatives and their impurities. Since the piperazine core lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is often necessary for sensitive UV detection.[2][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable piperazine derivatives and is excellent for identifying unknown impurities by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the desired product and any isolated side products. Broad NMR peaks can sometimes indicate the presence of impurities or conformational exchange.[6]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Issue 1: Low Yield of Mono-Substituted Piperazine in N-Alkylation
Problem: "I am attempting a mono-alkylation of piperazine with an alkyl halide, but I'm getting a low yield of my desired product and a significant amount of the di-alkylated side product."
Causality: The mono-alkylated piperazine is often more nucleophilic than piperazine itself, leading to a faster second alkylation.
Troubleshooting Steps:
-
Protecting Group Strategy (Recommended):
-
Protocol: Use N-Boc-piperazine as your starting material. The Boc group protects one of the nitrogen atoms, preventing di-alkylation.[3] The alkylation can then be performed on the unprotected nitrogen. Subsequent removal of the Boc group with an acid (e.g., TFA in DCM) will yield the desired mono-alkylated product.
-
Why it works: The bulky Boc group sterically and electronically deactivates one nitrogen, ensuring selective alkylation on the other.
-
-
Stoichiometric Control:
-
Protocol: Use a significant excess of piperazine (e.g., 5-10 equivalents) relative to your alkyl halide.[1]
-
Why it works: By increasing the concentration of piperazine, you increase the statistical probability of the alkyl halide reacting with an un-substituted piperazine molecule rather than the mono-substituted product.
-
Caveat: This method requires an efficient purification strategy to remove the large excess of piperazine.
-
-
Reaction Condition Optimization:
-
Protocol: Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as a significant amount of the desired product has formed, before the di-substituted product begins to dominate.
-
Why it works: Lower temperatures can help to control the reaction rate and may improve selectivity.
-
Purification Tip: Separating mono- and di-alkylated piperazines can be challenging. Column chromatography on silica gel is often effective. A gradient elution from a non-polar solvent to a more polar solvent (e.g., dichloromethane with an increasing percentage of methanol) can often resolve these closely related compounds.[8]
Issue 2: Poor Conversion in Reductive Amination
Problem: "My reductive amination of a carbonyl compound with piperazine is showing low conversion, with unreacted starting materials remaining."
Causality: Low conversion in reductive amination can be due to inefficient imine formation, decomposition of the reducing agent, or suboptimal pH.[9]
Troubleshooting Steps:
-
Optimize Imine Formation:
-
Protocol: Ensure your reaction is run under mildly acidic conditions (pH 4-6).[9] This can be achieved by adding a catalytic amount of acetic acid. You can also use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation.
-
Why it works: The acid catalyzes the addition of the amine to the carbonyl and the subsequent dehydration to the imine. Removing water shifts the equilibrium to favor the imine.
-
-
Choice and Handling of Reducing Agent:
-
Protocol: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is milder and more selective for imines over carbonyls.[10] Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Add the reducing agent portion-wise to control the reaction.
-
Why it works: A selective reducing agent will not consume the starting carbonyl before the imine has a chance to form.
-
-
Solvent Considerations:
-
Protocol: While aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, protic solvents like isopropanol (IPA) can sometimes accelerate imine formation.[6] However, be aware that some reducing agents like sodium triacetoxyborohydride can degrade in protic solvents.
-
Why it works: The solvent can influence the rate of both imine formation and reduction.
-
Issue 3: Low Yield and Side Products in Buchwald-Hartwig Amination
Problem: "I'm attempting to synthesize an N-aryl piperazine using a Buchwald-Hartwig amination, but the yield is low and I'm observing a dehalogenated arene byproduct."
Causality: Low yields can result from catalyst deactivation, suboptimal ligand choice, or an inappropriate base. Dehalogenation is a common side reaction, particularly at higher temperatures.[4]
Troubleshooting Steps:
-
Catalyst and Ligand Screening:
-
Protocol: The choice of palladium precatalyst and phosphine ligand is critical. For challenging couplings, consider using more advanced, sterically hindered, and electron-rich ligands like RuPhos or XPhos.[4] Using a pre-catalyst can also lead to cleaner reactions.
-
Why it works: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).
-
-
Base Optimization:
-
Protocol: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. Consider screening weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11]
-
Why it works: The base is crucial for regenerating the active catalyst and deprotonating the amine, but an overly strong base can lead to decomposition of starting materials or the catalyst.
-
-
Temperature Control:
-
Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C). Monitor the reaction progress to avoid prolonged heating after the reaction is complete.
-
Why it works: Higher temperatures can increase the rate of dehalogenation and other side reactions.
-
Part 3: Data and Visualizations
Table 1: Common Side Products in Piperazine Synthesis
| Synthetic Route | Common Side Products | Key Prevention Strategy |
| N-Alkylation | N,N'-dialkylated piperazine | Use of a mono-protected piperazine (e.g., N-Boc-piperazine)[3] |
| Quaternary ammonium salts | Avoid strong alkylating agents and high temperatures[3] | |
| Reductive Amination | Unreacted starting materials | Optimize pH (4-6) and use a selective reducing agent[9] |
| Over-alkylation of the product | Use a mono-protected piperazine if the product amine is reactive | |
| Buchwald-Hartwig Amination | N,N'-diarylated piperazine | Use of a mono-protected piperazine[4] |
| Dehalogenated arene | Optimize ligand, base, and temperature[4] | |
| Phosphine oxide | Use high-purity, degassed solvents and maintain an inert atmosphere |
Diagram 1: Reaction Pathways in N-Alkylation of Piperazine
Caption: Desired vs. side reaction pathways in N-alkylation.
Diagram 2: Troubleshooting Workflow for Low Yield in Piperazine Synthesis
Caption: A general workflow for troubleshooting low-yield reactions.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available at: [Link]
-
Matyáš, R., & Kuneš, J. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Available at: [Link]
-
Joao Paulo dos Santos Fernandes. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
-
Reddit discussion on reductive amination of piperazine. (2023). r/OrganicChemistry. Available at: [Link]
-
Stefan Bienz. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. Available at: [Link]
-
Reddit discussion on BH amination side products and purification. (2022). r/chemistry. Available at: [Link]
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]
- Purification of piperazine. Google Patents.
-
Reddit discussion on troubleshooting a Buchwald-Hartwig amination. (2018). r/chemistry. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]
-
Solvent - Solute interactions in the reaction between piperazine and allylbromide. ResearchGate. Available at: [Link]
-
What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. Available at: [Link]
-
Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. Chemical Communications (RSC Publishing). Available at: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available at: [Link]
-
Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
- Process for the N-monoalkylation of piperazine. Google Patents.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester by Column Chromatography
Welcome to the technical support center for the purification of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the column chromatography of this important pharmaceutical intermediate.[1] The unique combination of a Boc protecting group and a methyl ester functionality makes this chiral piperazine derivative a versatile building block in medicinal chemistry.[2] However, its purification can present specific challenges. This resource aims to provide practical, experience-driven solutions to overcome these hurdles.
I. Core Principles & Initial Considerations
This compound is a moderately polar compound due to the presence of the carbamate and ester functional groups, as well as the piperazine ring itself. Understanding its structural properties is key to developing a successful purification strategy. The tert-butoxycarbonyl (Boc) group is sensitive to strong acids, which can cause its removal.[2][3] Therefore, care must be taken to select appropriate conditions for chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a large-scale column purification?
A1: Always begin with Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[4] TLC is a rapid and inexpensive method to screen various mobile phases and estimate the separation of your desired compound from impurities. Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound to ensure good separation on a silica gel column.[4]
Q2: What are the most common stationary and mobile phases for this compound?
A2: For normal-phase chromatography, silica gel is the most common stationary phase.[5] A typical mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[1][6] The ratio of these solvents is adjusted to achieve the desired separation.
Q3: Is my compound stable on silica gel?
A3: While many Boc-protected compounds are stable on silica gel, some can be sensitive to the acidic nature of standard silica. To test for stability, dissolve a small amount of your crude product, spot it on a TLC plate, and then let the plate sit for an hour or two before developing it. If you observe new spots or significant streaking that wasn't present in an immediately-developed plate, your compound may be degrading.[7] In such cases, consider using deactivated silica gel or an alternative stationary phase like alumina.[7]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
Problem 1: My compound won't move off the baseline, even with 100% ethyl acetate.
This is a common issue for polar compounds.[7]
-
Immediate Action: Try a more polar solvent system. A common solution is to add a small percentage of methanol to your ethyl acetate. For example, start with 1-5% methanol in ethyl acetate.
-
For Very Polar Compounds: If methanol is not sufficient, a solvent system containing ammonia can be effective.[1] Prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to dichloromethane.[7]
-
Alternative Strategy: Consider reverse-phase chromatography. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol mixtures). Polar compounds interact less with the stationary phase and elute earlier.[8]
Problem 2: My compound comes off the column, but the fractions are not pure and show significant tailing.
Peak tailing can be caused by several factors, including interactions with the stationary phase or overloading the column.
-
Solution 1: Add a Modifier to the Mobile Phase. For amine-containing compounds like piperazine derivatives, peak tailing on silica gel is often due to interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can help to mitigate these interactions and improve peak shape.[4]
-
Solution 2: Adjust the Elution Gradient. If you are running an isocratic (constant solvent composition) elution, switch to a gradient elution. Start with a lower polarity mobile phase and gradually increase the polarity. Once your compound begins to elute, a steeper increase in polarity can help to push it off the column more quickly and reduce tailing.[7]
-
Solution 3: Check for Column Overloading. If you have loaded too much crude material onto the column, it can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Problem 3: I can't separate my product from a closely-eluting impurity.
Achieving high resolution between compounds with similar polarities can be challenging.
-
Fine-Tune Your Solvent System: Experiment with different solvent mixtures. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Use a High-Performance Stationary Phase: Consider using high-performance flash chromatography (HPFC) with smaller particle size silica gel. This can provide significantly better resolution than standard flash chromatography.
-
Consider an Alternative Technique: If column chromatography is not providing the desired purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative that offers superior resolving power for difficult separations.[5]
Problem 4: I've run my column, but I can't find my compound in any of the fractions.
This can be a frustrating experience, but there are several logical explanations.
-
Possibility 1: The compound decomposed on the column. As mentioned earlier, test the stability of your compound on silica gel using TLC.[7]
-
Possibility 2: The compound eluted in the solvent front. If your initial solvent system was too polar, your compound may have eluted very quickly with the solvent front. Check the very first fractions collected.[7]
-
Possibility 3: The fractions are too dilute to detect the compound by TLC. Try concentrating a few of the fractions where you expected your compound to elute and re-spot them on a TLC plate.[7]
III. Detailed Experimental Protocol
This section provides a step-by-step guide for the purification of this compound by flash column chromatography.
Materials & Equipment
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Procedure
-
TLC Analysis:
-
Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on the baseline of the TLC plates.
-
Develop the plates in the different solvent systems.
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Select the solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Packing:
-
Securely clamp your chromatography column in a vertical position in a fume hood.
-
Dry pack the column with the appropriate amount of silica gel.
-
Wet the silica gel with the least polar solvent of your mobile phase (hexane) and apply gentle pressure to pack the column bed uniformly.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase. Carefully pipette this solution onto the top of the silica gel bed.[9]
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[9] Carefully add this powder to the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase.
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution process by periodically spotting the collected fractions on a TLC plate.
-
-
Product Isolation:
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for fine-tuning of polarity to achieve optimal separation. |
| Target Rf | 0.2 - 0.3 | Provides a good balance between resolution and elution time. |
| Sample Load | 1-5% of silica gel weight | Prevents column overloading and ensures good separation. |
| Flow Rate | Dependent on column size | Should be adjusted for optimal separation without excessive diffusion. |
IV. Visual Workflow & Logic Diagrams
Experimental Workflow
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree.
V. References
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Achieve Chem. (2024, April 13). Can You Rotovap Ethyl Acetate? Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
ResearchGate. (2019, March 22). Concentration of hexane:ethyl acetate in rotary evaporator? Retrieved from [Link]
-
ResearchGate. (2021, February 4). How do I evaporate hexane and Ethyl acetate extract of bacterial metabolite? Retrieved from [Link]
-
YouTube. (2021, August 24). How to recover volatile solvents and concentrate the reaction mixture. Retrieved from [Link]
-
BioChromato. (2025, September 24). Low- vs. High-Boiling Solvents: Best Evaporation Methods. Retrieved from [Link]
-
PubMed Central. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). A. 2-Bromo-N-Boc-glycine tert-butyl ester. Retrieved from [Link]
-
PubMed. (2024, April 4). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]
-
Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography. Retrieved from
-
Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography. Retrieved from
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 252990-05-9 [smolecule.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. uhplcs.com [uhplcs.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. achievechem.com [achievechem.com]
- 11. youtube.com [youtube.com]
- 12. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
Technical Support Center: A Researcher's Guide to the Stability and Handling of Boc-Protected Piperazines
Welcome to the Technical Support Center for Boc-protected piperazines. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. As a Senior Application Scientist with extensive field experience, I have designed this resource to move beyond simple protocols and provide in-depth, actionable insights into the stability and handling of N-Boc-piperazine. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Essentials of Boc-Piperazine Stability
This section addresses the most common queries we receive regarding the stability of Boc-protected piperazines under various laboratory conditions.
Q1: How stable is the Boc protecting group on a piperazine ring to acidic conditions?
The tert-butoxycarbonyl (Boc) group is fundamentally defined by its lability to acid.[1] This is the cornerstone of its utility as a protecting group. Generally, strong acidic conditions are required for its removal. The most common reagents for Boc deprotection are trifluoroacetic acid (TFA), often in a 20-50% solution with dichloromethane (DCM), and hydrochloric acid (HCl), typically as a 4M solution in an organic solvent like dioxane or methanol.[2] The Boc group is generally stable in the presence of weak acids, but prolonged exposure can lead to slow cleavage.
Q2: What is the stability of Boc-piperazine under basic conditions?
The Boc group is highly stable under basic and nucleophilic conditions.[1][3] This robustness is a key feature that allows for orthogonal protection strategies in multi-step syntheses. For instance, it is compatible with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a common strategy in peptide synthesis.[1] You can confidently perform reactions involving common bases like triethylamine (TEA), diisopropylethylamine (DIPEA), and even stronger bases like sodium hydroxide without significant cleavage of the Boc group.
Q3: Can I perform a Buchwald-Hartwig amination on a Boc-protected piperazine?
Yes, 1-Boc-piperazine is a common coupling partner in Buchwald-Hartwig amination reactions with various aryl halides to create N-aryl piperazines, which are prevalent motifs in medicinal chemistry.[4][5][6] The reaction conditions, which typically involve a palladium catalyst, a phosphine ligand, and a base, are generally compatible with the Boc protecting group.[7]
Q4: What are the recommended storage conditions for Boc-protected piperazines?
To ensure long-term stability and purity, Boc-protected piperazines should be stored in a cool, dry, and well-ventilated place.[8][9] It is often recommended to store them in a refrigerator (2-8°C) under an inert atmosphere.[5][10] The compound can be sensitive to air and moisture, so tightly sealed containers are crucial.[8][11]
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
Even with a thorough understanding of the fundamentals, unexpected issues can arise. This troubleshooting guide provides a systematic approach to diagnosing and resolving common problems encountered during reactions involving Boc-piperazines.
Issue 1: Incomplete Boc Deprotection
Symptom: TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.
Root Causes & Solutions:
-
Insufficient Acid: The stoichiometry of the acid is critical. Ensure you are using a sufficient excess of the acidic reagent. For instance, 4M HCl in dioxane is a common and effective choice.[12]
-
Inadequate Reaction Time or Temperature: Monitor the reaction's progress closely. If it is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-50°C) can be beneficial, but be mindful that this may also promote side reactions.[2][12]
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete. Consider a different solvent system in which your substrate is more soluble.[12]
Issue 2: Formation of Unexpected Side Products During Deprotection
Symptom: LC-MS or NMR analysis reveals unexpected peaks, often corresponding to the addition of a tert-butyl group.
Root Cause & Solution:
The primary cause of this side product formation is the generation of a reactive tert-butyl cation intermediate during the acidic cleavage of the Boc group.[2] This carbocation can then act as an electrophile and alkylate any available nucleophiles in the reaction mixture, including the deprotected piperazine itself.[2]
-
The Power of Scavengers: The most effective way to prevent this t-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your desired product. Common scavengers include triisopropylsilane (TIS) and water.[2]
Caption: Mechanism of Boc deprotection and side product formation.
Issue 3: Difficulty Isolating the Deprotected Piperazine
Symptom: Low yield after work-up, or the product is difficult to handle.
Root Causes & Solutions:
-
Formation of Stable Salts: When using TFA for deprotection, the resulting trifluoroacetate salt of the piperazine can sometimes be oily or difficult to crystallize.[12] Using HCl in dioxane often yields a hydrochloride salt, which is more likely to precipitate as a solid and can be easier to isolate.[12]
-
Incomplete Neutralization: During the work-up, it is crucial to basify the aqueous solution to a pH > 8 to ensure the deprotected piperazine is in its free base form for efficient extraction into an organic solvent.[12]
-
Product Loss During Extraction: Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent.
Section 3: Experimental Protocols - A Practical Guide
This section provides a detailed, step-by-step protocol for the acidic deprotection of a Boc-protected piperazine, a common and critical step in many synthetic routes.
Protocol: N-Boc Deprotection of Piperazine using HCl in Dioxane
This method is a reliable alternative to TFA and often results in the formation of a crystalline hydrochloride salt that is easy to handle.
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane
-
Methanol or other suitable solvent
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration under reduced pressure
Procedure:
-
Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.[12]
-
Acid Addition: To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-5 equivalents).[12]
-
Reaction Monitoring: Stir the reaction for 1-3 hours. The progress of the reaction should be monitored by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[12]
-
Product Isolation: Upon completion, the product can be isolated in one of two ways:
Caption: Workflow for Boc deprotection using HCl in Dioxane.
Section 4: Data Summary - Stability at a Glance
For quick reference, the following table summarizes the stability of the Boc protecting group on piperazine under various common reaction conditions.
| Condition/Reagent | Stability of Boc Group | Notes |
| Strong Acids (TFA, HCl) | Labile | Standard deprotection conditions.[1] |
| Weak Acids (e.g., Acetic Acid) | Generally Stable | Prolonged exposure may cause slow cleavage. |
| Strong Bases (NaOH, KOH) | Stable | The Boc group is robust in basic media.[3] |
| Weak Bases (TEA, DIPEA) | Stable | Commonly used in couplings and other reactions. |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Orthogonal to Cbz group deprotection.[1] |
| Nucleophiles | Stable | Resistant to most common nucleophiles.[3] |
| Buchwald-Hartwig Conditions | Stable | Compatible with Pd-catalyzed aminations.[4][6] |
| Elevated Temperatures | Potentially Labile | Thermal deprotection is possible, often requiring high temperatures (>100°C).[12][13] |
References
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025). Available at: [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. (2020). Available at: [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines | Request PDF. ResearchGate. Available at: [Link]
-
Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. Available at: [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. (2021). Available at: [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. (2024). Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
-
1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. (2024). Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]
-
Deprotection of a Primary Boc Group under Basic Conditions | Request PDF. ResearchGate. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. innospk.com [innospk.com]
- 10. nbinno.com [nbinno.com]
- 11. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization in Chiral Coupling Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stereochemical integrity of your chiral compounds, particularly amino acids, during coupling reactions.
Frequently Asked Questions (FAQs): The Fundamentals of Racemization
Q1: What exactly is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the synthesis process.[1][2] This means a pure L-amino acid can be partially converted into its D-enantiomer, resulting in a diastereomeric impurity in the final peptide.[1] These impurities are often difficult to separate from the target molecule and can dramatically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][3]
Q2: What are the primary chemical mechanisms that cause racemization during coupling?
A2: Racemization during amide bond formation primarily occurs through two pathways, with the oxazolone pathway being the most significant, especially for N-acyl protected amino acids or peptide fragments.[1][4][5]
-
Oxazolone (or Azlactone) Formation: This is the most common mechanism.[1] The activated carboxylic acid of the N-protected amino acid undergoes an intramolecular cyclization to form a planar 5(4H)-oxazolone intermediate.[4][6] The α-proton of this intermediate is highly acidic and can be easily removed by a base. Reprotonation can then occur from either face of the planar ring, leading to a mixture of L and D configurations.[4]
-
Direct Enolization (α-Abstraction): A base can directly abstract the proton from the α-carbon of the activated amino acid to form a planar enolate intermediate.[4][5] Subsequent reprotonation can occur on either side, leading to racemization. This pathway is less common for standard urethane-protected amino acids (like Fmoc and Boc) but can be a factor.[4]
Q3: Which amino acids are most susceptible to racemization?
A3: While any amino acid (except achiral glycine) can racemize under harsh conditions, some are particularly susceptible.
-
Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[2][7]
-
Serine (Ser) and Aspartic Acid (Asp) can also be problematic under certain coupling conditions.[2][8]
-
Phenylglycine (Phg) is extremely prone to losing its chiral integrity upon activation.[9]
The unique properties of the side chains in these amino acids contribute to their increased susceptibility.[2] For histidine, protecting the imidazole nitrogen can significantly reduce racemization.[7]
Q4: What are the key experimental factors that contribute to racemization?
A4: Several experimental variables must be carefully controlled to suppress racemization:[2][10]
-
Coupling Reagents: The choice of coupling reagent is critical. Highly reactive intermediates generated by some reagents can increase the risk.[2]
-
Base: The type, strength, and concentration of the base are paramount. Stronger, less sterically hindered bases (like DIPEA or Triethylamine) accelerate proton abstraction from the α-carbon, promoting racemization.[11][12]
-
Additives: The use of additives like OxymaPure, HOBt, or HOAt is essential when using carbodiimides. They intercept highly reactive intermediates to form more stable active esters, which minimizes the formation of the problematic oxazolone.[4][11]
-
Temperature: Elevated temperatures, often used to drive sluggish reactions, significantly increase the rate of racemization.[2][13]
-
Solvent: The polarity of the solvent can influence the racemization rate, with more polar solvents sometimes favoring the side reaction.[2][11]
-
Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the amine is introduced increases the opportunity for racemization.[12]
Troubleshooting Guides: From Problem to Solution
Issue 1: High levels of racemization are detected in my final product. What are the first things to check?
Observing unexpected diastereomers can be frustrating. This logical workflow helps diagnose the most likely causes.
Issue 2: I'm coupling a Cysteine or Histidine residue and observing significant epimerization. What specific strategies should I employ?
Solution: These residues require special attention.
-
For Histidine (His): The primary cause of racemization is the unprotected imidazole side chain, which can act as a base to facilitate α-proton abstraction.
-
Action: Protect the imidazole nitrogen (e.g., with a Trityl (Trt) or Methoxybenzyl group). This is highly effective at reducing racemization.[7]
-
-
For Cysteine (Cys): Cysteine is particularly prone to racemization, especially when it is the C-terminal residue.[14]
-
Action 1: Use a combination of DIC with a highly effective additive like OxymaPure or HOAt.[4][11]
-
Action 2: Employ a sterically hindered base like 2,4,6-collidine.[11]
-
Action 3: For segment couplings, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization effectively.[7]
-
Issue 3: How do I choose the right combination of coupling reagent, additive, and base to minimize racemization from the start?
Solution: Proactive selection is the best strategy.
-
Start with the Additive: For carbodiimide-mediated couplings, the additive is your most powerful tool against racemization. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a non-explosive and highly effective choice, often outperforming the classic 1-hydroxybenzotriazole (HOBt) and matching or exceeding the performance of 1-hydroxy-7-azabenzotriazole (HOAt).[4][11][15]
-
Select the Coupling Reagent:
-
For standard couplings: N,N'-Diisopropylcarbodiimide (DIC) combined with OxymaPure is an excellent, low-racemization default.[13]
-
For difficult/hindered couplings: Uronium/Aminium salt reagents like HATU or COMU are very effective.[16][17] They form the active esters in situ and are known for rapid coupling kinetics, which helps minimize the time the activated acid is susceptible to racemization.[16]
-
-
Choose the Base Wisely:
-
Default Choice: N-methylmorpholine (NMM) provides a good balance of basicity and steric hindrance.[10][13]
-
For sensitive couplings: 2,4,6-collidine (TMP) is even more sterically hindered and is an excellent choice where racemization is a major concern.[10][12]
-
Use with Caution: N,N-diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base, but its lack of steric hindrance can accelerate racemization compared to NMM or collidine.[11]
-
Data & Reagent Comparison
The choice of additive is one of the most critical factors in controlling racemization when using carbodiimide coupling agents. Modern oxime-based additives have shown superior performance and safety profiles compared to traditional benzotriazoles.
| Additive | Chemical Name | Racemization Suppression | Safety Profile | Key Advantages |
| HOBt | 1-Hydroxybenzotriazole | Good | Explosive Hazard (especially when anhydrous) | The historical standard, effective in many cases.[4] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Excellent | Explosive Hazard | More effective than HOBt at accelerating coupling and suppressing racemization.[4][18] |
| OxymaPure® | Ethyl 2-cyano-2-(hydroxyimino)acetate | Excellent | Non-explosive, High Safety Profile [19] | A highly effective and safe alternative to HOBt/HOAt; shows superior or comparable performance.[15][19] |
| Oxyma-B | 5-(hydroxyimino)-1,3-dimethylpyrimidine-trione | Superior | Not rated as explosive | Reported to be even more effective than OxymaPure and HOAt in suppressing racemization in demanding models.[10][20][21] |
Data compiled from references[4][10][15][18][19][20][21].
Protocols & Methodologies
Protocol 1: Standard Low-Racemization Coupling using DIC/OxymaPure
This protocol is a robust starting point for minimizing racemization during the coupling of a standard N-Fmoc-protected amino acid in solid-phase peptide synthesis (SPPS).
Materials:
-
N-Fmoc-protected amino acid (3 eq)
-
Resin-bound peptide with free N-terminal amine (1 eq)
-
OxymaPure (3 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq)
-
N-methylmorpholine (NMM) (if coupling an amino acid salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the N-Fmoc-amino acid and OxymaPure in a minimal amount of DMF.
-
Add the solution from step 2 to the reaction vessel containing the resin.
-
Add DIC to the reaction vessel.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction completion using a Kaiser test or equivalent.
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Rationale: This in situ activation protocol minimizes pre-activation time.[12] The use of OxymaPure rapidly converts the DIC-activated carboxylic acid into a more stable active ester, significantly reducing the concentration of the oxazolone precursor.[6] NMM is chosen as a mild base to minimize direct α-proton abstraction.[13]
Protocol 2: Quantitative Analysis of Racemization via HPLC
Accurate quantification of racemization is essential for optimizing coupling protocols. This method involves total acid hydrolysis followed by derivatization with Marfey's Reagent (L-FDAA) and analysis by reverse-phase HPLC.[11]
Materials:
-
Peptide sample (approx. 1 mg)
-
6 M Hydrochloric Acid (HCl)
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) solution (1% w/v in acetone)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M HCl
-
HPLC system with a C18 column and UV detector
Procedure:
-
Hydrolysis: a. Place the peptide sample in a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl to dryness. e. Redissolve the amino acid hydrolysate in 50 µL of water.
-
Derivatization: a. To the redissolved hydrolysate, add 100 µL of the 1% L-FDAA solution in acetone.[11] b. Add 20 µL of 1 M NaHCO₃ to make the solution alkaline.[11] c. Incubate the mixture in a heating block at 40°C for 1 hour. d. Stop the reaction by adding 10 µL of 2 M HCl.[11]
-
Sample Preparation and HPLC Analysis: a. Evaporate the solvent to dryness. b. Redissolve the derivatized sample in the HPLC mobile phase (e.g., 50% Acetonitrile/Water with 0.1% TFA). c. Inject the sample onto a C18 column. d. The L-FDAA derivatives of L-amino acids will elute earlier than the L-FDAA derivatives of D-amino acids. e. Quantify the percentage of the D-isomer by integrating the respective peak areas.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Wang, P., & Loo, R. (1998). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science, 36(5), 223–228. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. [Link]
-
Gant, J. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 88–98. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. [Link]
-
Muramatsu, W., et al. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 49(15), 5265-5285. [Link]
-
Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5136. [Link]
-
Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5664–5674. [Link]
-
Subirós-Funosas, L., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
-
Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1039-1051. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. [Link]
-
Abd Halim, N. A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(15), 4616. [Link]
-
Racemization pathways during amide bond formation. (n.d.). ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. (2021). ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(2), 241-263. [Link]
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (2014). ResearchGate. [Link]
-
Bada, J. L. (1972). Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry, 37(21), 3341-3344. [Link]
-
Wang, P., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10461–10470. [Link]
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (2014). Luxembourg Bio Technologies. [Link]
-
Racemization in amino acids? (2017). ResearchGate. [Link]
-
Smith, G. G., & Reddy, G. V. (1985). and Base-Catalyzed Racemization of Free Amino Acids To Determine the Six Constants, One for Each. Journal of Agricultural and Food Chemistry, 33(4), 668-673. [Link]
-
Al-Dhafiri, A. M., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12(42), 8448-8454. [Link]
-
OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. (n.d.). Luxembourg Bio Technologies. [Link]
-
Oxyma-based phosphates for racemization-free peptide segment couplings. (2016). ResearchGate. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2007). Semantic Scholar. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. file.globalso.com [file.globalso.com]
- 17. benchchem.com [benchchem.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. oxymapure.com [oxymapure.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection Reactions
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, I will provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific problems you might encounter during Boc deprotection in a question-and-answer format.
Q1: My Boc deprotection reaction is incomplete, with starting material remaining after the standard reaction time. What are the likely causes and how can I resolve this?
Incomplete Boc deprotection is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for a successful outcome.
Primary Causes and Solutions:
-
Insufficient Acid Strength or Concentration : The rate of Boc cleavage is highly dependent on the acid concentration.[1] Standard conditions may not be sufficient for all substrates.
-
Explanation : The deprotection mechanism is initiated by the protonation of the carbamate oxygen by an acid.[2] If the acid is too weak or its concentration is too low, this initial equilibrium is not favored, leading to a sluggish or incomplete reaction.
-
Solution : Gradually increase the acid concentration. For instance, if you are using 25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50% or even higher.[3] For particularly stubborn substrates, switching to a stronger acid system like 4M HCl in dioxane can be effective.[4][5]
-
-
Inadequate Reaction Time or Temperature : While many deprotections are complete within 30 minutes to 2 hours, some substrates require more forcing conditions.[6][7]
-
Explanation : Sterically hindered amines or electron-deficient systems can slow down the rate of acid-catalyzed cleavage.[1]
-
Solution : Monitor the reaction closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7] If the reaction is proceeding slowly, extend the reaction time. Gentle warming (e.g., to 40°C) can also be considered, but be mindful that this may increase the risk of side reactions.[3][4]
-
-
Steric Hindrance : The bulky nature of the Boc group, combined with a sterically congested environment on the substrate, can physically block the acid's approach.[1]
-
Explanation : The accessibility of the carbamate group to the acid is a critical factor. Large neighboring groups can create a "protective pocket" around the Boc group, hindering the necessary protonation and subsequent cleavage.
-
Solution : For sterically hindered substrates, stronger acidic conditions, longer reaction times, and potentially elevated temperatures may be necessary.[3]
-
-
Poor Solubility : If the Boc-protected compound has poor solubility in the reaction solvent, the deprotection will be inefficient.[1]
-
Explanation : The reaction can only occur in the solution phase. If the substrate is not fully dissolved, the acid cannot effectively interact with the Boc group.
-
Solution : Choose a solvent system that ensures complete solubility of your substrate. While DCM is common, other solvents or solvent mixtures might be necessary.[8]
-
-
Reagent Quality : The purity of your reagents, especially the acid, is paramount.
-
Explanation : For example, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[6]
-
Solution : Use fresh, anhydrous solvents and high-purity acids.
-
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
Accurate monitoring is key to determining the optimal reaction time and avoiding over-exposure to harsh acidic conditions.
Recommended Analytical Techniques:
| Technique | Principle | Key Indicator of Boc Removal | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Disappearance of the starting material spot and appearance of a more polar product spot (lower Rf value).[1][9] | Quick, simple, and cost-effective.[9] | Qualitative; may not be suitable for complex mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation coupled with mass detection. | Disappearance of the starting material's mass peak and appearance of the product's mass peak (mass difference of -100.12 amu).[1][10] | Provides accurate monitoring and confirms the mass of the product.[1] | Requires more specialized equipment. |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically around 1.4-1.5 ppm.[10] | Provides unambiguous and quantitative confirmation.[10] | Requires a relatively pure sample for clear analysis.[10] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the strong C=O stretching band of the Boc carbamate around 1680-1720 cm⁻¹.[10] | Can be a quick check for the presence or absence of the carbamate. | Less precise than NMR or MS for confirming complete reaction. |
Q3: I'm observing unexpected side products in my reaction. What are the common side reactions during Boc deprotection and how can I prevent them?
The primary culprit for side reactions during acidic Boc deprotection is the formation of a reactive tert-butyl cation (tBu⁺).[1] This electrophile can alkylate nucleophilic residues within your molecule.[11]
Commonly Affected Residues and Mitigation Strategies:
-
Tryptophan : Alkylation of the indole ring.[1]
-
Methionine : S-alkylation of the thioether.[4]
-
Cysteine : S-alkylation of the thiol.[4]
-
Tyrosine : C-alkylation of the phenol ring.[4]
The Solution: The Use of Scavengers
Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the reactive tert-butyl cation before it can react with your substrate.[4][5]
| Scavenger | Target Residues/Function | Typical Concentration |
| Triisopropylsilane (TIS) | Highly effective carbocation scavenger, particularly for protecting Tryptophan and Methionine.[3][12] | 1-5% (v/v)[3] |
| Water | Acts as a scavenger for the tert-butyl cation.[3] | 2.5-5% (v/v)[3] |
| 1,2-Ethanedithiol (EDT) | Effective in preventing side reactions with Cysteine.[3] | 2.5% (v/v)[3] |
| Thioanisole | Protects Methionine from tert-butylation.[3] | 2.5-5% (v/v) |
A common and effective general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[12]
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of acid-catalyzed Boc deprotection?
A: The deprotection proceeds through a few key steps. First, the carbamate oxygen is protonated by the acid.[2] This is followed by the fragmentation of this protonated intermediate to form a stable tert-butyl cation and a carbamic acid.[2][13] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[13][14]
Q: Are there milder alternatives to strong acids like TFA and HCl for Boc deprotection?
A: Yes, for substrates with other acid-sensitive functional groups, several milder methods can be employed:
-
Thermal Deprotection : Heating the Boc-protected amine in solvents like boiling water or methanol can effect deprotection.[15][16]
-
Lewis Acids : Lewis acids such as ZnBr₂ or SnCl₄ can be used.[3]
-
Oxalyl Chloride in Methanol : This has been reported as a mild and selective method for deprotection at room temperature.[15][17]
Q: My deprotected amine product is an oil, but I need a solid. What can I do?
A: Often, the trifluoroacetate (TFA) salt of the deprotected amine is an oil. Converting it to the hydrochloride (HCl) salt can often yield a crystalline solid. This can be achieved by dissolving the crude product in a solvent and bubbling HCl gas through it, or by using a solution of HCl in an organic solvent like dioxane or ether.[18]
Q: How do I perform a proper work-up after a TFA-mediated Boc deprotection?
A: After confirming reaction completion, the solvent and excess TFA are typically removed under reduced pressure.[7] To obtain the free amine, the residue can be dissolved in an organic solvent like ethyl acetate or DCM and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7][9] This is followed by a brine wash, drying over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtration, and concentration in vacuo.[7]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol outlines a general procedure for the removal of a Boc group using Trifluoroacetic Acid.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane), if needed
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (a common concentration is 0.1-0.2 M).
-
If required, add the appropriate scavenger (e.g., 2.5-5% v/v TIS).[12]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to the desired final concentration (e.g., 25-50% v/v).[3]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[9]
Protocol 2: Monitoring Reaction Progress with TLC
Materials:
-
TLC plate (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes)
-
Visualization agent (e.g., UV lamp, ninhydrin stain)
Procedure:
-
Prepare a developing chamber with the chosen eluent system.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting material as a reference.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the more polar deprotected amine.[9] For primary or secondary amines, the plate can be stained with ninhydrin, which will produce a colored spot for the product.[9]
Visual Diagrams
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
-
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
-
A Comparative Guide to Boc Deprotection Methodologies. Benchchem.
-
PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Benchchem.
-
Scavengers for Boc deprotection to prevent side product formation. Benchchem.
-
Scavengers for Boc deprotection to prevent side reactions. Benchchem.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Is the protecting group boc of the amino group stable at 37°C?. ResearchGate.
-
A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. Benchchem.
-
The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. Benchchem.
-
A Comparative Guide to Spectroscopic Techniques for Confirming Boc Group Removal. Benchchem.
-
Experimental procedure for deprotection of Boc-protected amines. Benchchem.
-
Boc-guanidine deprotection side reactions and how to avoid them. Benchchem.
-
A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
-
Optimizing reaction conditions for Boc deprotection without side products. Benchchem.
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.
-
How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
Boc Protecting Group for Amines. Chemistry Steps.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
-
Specific solvent issues with BOC deprotection.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
tert-Butyloxycarbonyl protecting group. Wikipedia.
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed.
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
-
Boc De-protection. r/Chempros - Reddit.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing Reactions for Sterically Hindered Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenges associated with sterically hindered substrates in organic synthesis. Instead of a rigid template, this resource is structured as a dynamic troubleshooting hub, addressing the specific issues you are likely to encounter at the bench.
Introduction: The Challenge of Steric Hindrance
Steric hindrance is a pervasive challenge in organic synthesis, where bulky groups on reacting molecules impede the approach of reagents, slowing down or completely inhibiting desired transformations. This phenomenon is a direct consequence of non-bonding interactions that increase the activation energy of a reaction. In drug discovery and materials science, where complex, three-dimensional molecules are the norm, mastering the art of coupling sterically congested fragments is a critical skill.
This guide will provide a framework for rationally troubleshooting and optimizing reactions involving sterically hindered substrates, with a focus on widely used C-C and C-N bond-forming reactions.
Part 1: General Troubleshooting Guide
When a reaction with a sterically hindered substrate fails or provides a low yield, a systematic approach to optimization is crucial. The following guide outlines a logical workflow for troubleshooting.
Initial Diagnosis: Why Did My Reaction Fail?
Before embarking on extensive optimization, it's essential to diagnose the potential root cause of the issue.
-
No Reaction: This often points to a failure in a critical step of the catalytic cycle, such as oxidative addition, or an inability of the nucleophile to approach the electrophile due to overwhelming steric bulk. For instance, S_N2 reactions are notoriously difficult with neopentyl-type halides due to the extreme steric hindrance from the adjacent tert-butyl group, making them practically inert to this pathway.[1][2]
-
Low Yield/Conversion: This suggests the reaction is proceeding but is either too slow under the applied conditions or is being outcompeted by side reactions. Common side reactions include hydrodehalogenation (in cross-coupling), elimination, or substrate/product decomposition at elevated temperatures.
-
Formation of Side Products: The appearance of unexpected products can provide valuable mechanistic clues. For example, in reactions involving carbocation intermediates (like S_N1), rearranged products are a common outcome with substrates like neopentyl halides.[1] In cross-coupling reactions, homocoupling of the starting materials can indicate issues with the transmetalation step.
Optimization Workflow: A Step-by-Step Approach
The following diagram illustrates a systematic approach to optimizing reactions with sterically hindered substrates.
Caption: A logical workflow for troubleshooting challenging reactions.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions
This section addresses specific problems you might encounter during your experiments, providing detailed explanations and actionable solutions.
FAQ 1: My Suzuki-Miyaura coupling with a di-ortho-substituted aryl halide is giving a low yield. What should I try first?
Answer: This is a classic steric hindrance problem. The two ortho substituents on your aryl halide are sterically shielding the carbon atom from the palladium catalyst, making the oxidative addition step difficult. Furthermore, the bulky nature of the coupled product can make the final reductive elimination step challenging.
Core Concept: The Role of the Ligand
In palladium-catalyzed cross-coupling, the ligand's properties are paramount. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often the key to success.[3][4] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step. The steric bulk of the ligand also facilitates reductive elimination.
Troubleshooting Steps:
-
Switch to a Bulky, Electron-Rich Ligand: If you are using a standard ligand like PPh₃, it is likely not sufficient. Consider switching to a biarylphosphine ligand such as RuPhos, XPhos, or SPhos.[5] These ligands have been specifically designed to facilitate couplings with sterically hindered substrates.[5][6][7] For extremely hindered couplings, specialized ligands like BI-DIME or AntPhos have shown exceptional reactivity.[3][7]
-
Optimize the Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome.
-
Base: For hindered couplings, stronger bases like potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvent: Aprotic polar solvents like dioxane, toluene, or THF are commonly used. Dioxane, in particular, has been found to be effective in many challenging Suzuki couplings.[6]
-
-
Increase the Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[8][9] If your reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C. For particularly stubborn couplings, microwave irradiation can be a powerful tool, allowing for rapid heating to temperatures that are difficult to achieve with a standard oil bath.[10][11][12][13]
Table 1: Recommended Ligands for Hindered Suzuki-Miyaura Couplings
| Ligand Name | Key Features | Typical Applications |
| RuPhos | Bulky, electron-rich biarylphosphine | General purpose for hindered substrates |
| XPhos | Highly bulky, promotes fast reductive elimination | Tetra-ortho-substituted biaryls |
| SPhos | Good for electron-rich and -poor substrates | Broad substrate scope |
| BI-DIME | Extremely bulky, developed for hindered couplings | Biaryls with ortho-isopropyl groups[7] |
| AntPhos | Rigid backbone, inhibits side reactions | Aryl-alkyl couplings with secondary alkylboronic acids[3] |
FAQ 2: I'm attempting a Buchwald-Hartwig amination with a bulky secondary amine, and I'm mostly recovering my starting material. What's going wrong?
Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of sterically hindered amines is highly dependent on the catalyst system. The bulky amine can have difficulty coordinating to the palladium center, and the subsequent C-N bond-forming reductive elimination can be slow.
Core Concept: Catalyst Precatalysts and Ligand Choice
The use of well-defined palladium precatalysts can lead to more reproducible results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[14] For hindered primary and secondary amines, specialized ligands are essential to achieve high yields.[15][16]
Troubleshooting Steps:
-
Employ a Modern Catalyst System: Move away from first-generation catalysts.[17] Utilize a palladium precatalyst (e.g., a G3 or G4 precatalyst) in combination with a bulky biarylphosphine ligand like XPhos or RuPhos. These systems are designed to generate the active monoligated palladium species efficiently.[17]
-
Base Selection is Critical: The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile. For hindered secondary amines, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for these transformations.[18]
-
Solvent Considerations: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure your solvent is rigorously dried, as water can interfere with the catalyst and the strong base.
Protocol: General Procedure for Buchwald-Hartwig Amination of a Hindered Secondary Amine
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the XPhos ligand (0.024 mmol, 2.4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Backfill the tube with argon.
-
Add the hindered secondary amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
FAQ 3: My amide coupling between a sterically hindered carboxylic acid and a hindered amine is failing with standard coupling reagents. What are my options?
Answer: The formation of sterically hindered amide bonds is a long-standing challenge in organic synthesis.[19] Standard coupling reagents like HATU or HOBt often fail because the nucleophilic attack of the hindered amine on the activated carboxylic acid is too slow.[19][20]
Core Concept: Minimizing Steric Clash During Activation
The key to forming hindered amides is to use a strategy that minimizes steric hindrance during the coupling step. This can be achieved by using smaller activating groups or by employing alternative reaction pathways.
Troubleshooting Strategies:
-
Acyl Fluoride Method: Converting the carboxylic acid to an acyl fluoride in situ creates a highly reactive electrophile with a small fluorine atom, which is less sterically demanding than the bulky activated esters formed with many coupling reagents.[21][22] Reagents like TFFH or BTFFH can be used for this transformation, followed by the addition of the amine at an elevated temperature.[21] This method has proven effective for coupling hindered substrates where other methods have failed.[21][22][23]
-
Grignard Reagent Addition to Isocyanates: For the synthesis of N-substituted amides, the addition of a Grignard reagent to a sterically hindered isocyanate provides a robust and high-yielding alternative.[19] This method is particularly useful for creating exceptionally hindered amides.[19]
-
High-Temperature/Microwave Conditions: For some challenging couplings, simply increasing the thermal energy can be sufficient to overcome the activation barrier. Microwave synthesis can be particularly effective, allowing for rapid heating to high temperatures and pressures, which can significantly accelerate the reaction.[12][24]
Diagram: Acyl Fluoride Method for Hindered Amide Coupling
Caption: Acyl fluoride activation minimizes steric hindrance.
FAQ 4: Should I be concerned about kinetic vs. thermodynamic control in my reaction?
Answer: Yes, the interplay between kinetic and thermodynamic control is a critical consideration for reactions with sterically hindered substrates.[9][25]
-
Kinetic Product: The product that forms the fastest, via the pathway with the lowest activation energy.[9][26][27]
-
Thermodynamic Product: The most stable product, which may form more slowly via a higher activation energy pathway.[9][26][27]
With sterically hindered substrates, the transition state leading to the thermodynamically more stable product can be highly destabilized by steric strain. In such cases, the reaction may favor the formation of a less stable, but more accessible, kinetic product.
Practical Implications:
-
Low Temperatures Favor the Kinetic Product: Running a reaction at a lower temperature provides less energy for the system to overcome higher activation barriers, thus favoring the kinetic pathway.[8][25]
-
High Temperatures Favor the Thermodynamic Product: At higher temperatures, if the reaction is reversible, the system can equilibrate to the most stable thermodynamic product.[8][25]
Example: Enolate Formation In the deprotonation of an unsymmetrical ketone, using a bulky, non-nucleophilic base like LDA at low temperatures will preferentially form the kinetic enolate by removing the less sterically hindered proton.[25][27] In contrast, a smaller base at a higher temperature might allow for equilibration to the more substituted (and more stable) thermodynamic enolate.[27]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. jackwestin.com [jackwestin.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 19. chimia.ch [chimia.ch]
- 20. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 24. Microwave assisted organic synthesis | PPTX [slideshare.net]
- 25. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 26. reddit.com [reddit.com]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Synthesis of Polysubstituted Piperazines
Welcome to the Technical Support Center for Polysubstituted Piperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate landscape of synthesizing these valuable heterocyclic scaffolds. Piperazine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] However, their synthesis, particularly with multiple substituents, is fraught with challenges that can impede research and development.[2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Part 1: Troubleshooting Guides
This section is organized by common challenges encountered during the synthesis of polysubstituted piperazines. Each issue is presented in a question-and-answer format, offering practical advice and detailed protocols.
Issue 1: Poor Regioselectivity in N-Functionalization - The Mono- versus Di-substitution Dilemma
Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of my desired monosubstituted product. How can I improve the selectivity for mono-N-functionalization?
Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable nucleophilicity of the second nitrogen atom after the initial substitution.[3] The formation of the disubstituted byproduct can be minimized through several strategic approaches:
Causality: The key to favoring mono-substitution is to manipulate the reaction kinetics to favor the reaction of the electrophile with the more abundant and highly nucleophilic unsubstituted piperazine over the less abundant and slightly less nucleophilic monosubstituted intermediate.
Strategies for Enhancing Mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) is a straightforward and often effective method.[4] This statistically favors the reaction of the electrophile with the more abundant starting material.
-
Slow Addition of the Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, helps to maintain a low concentration of the electrophile.[3] This minimizes the chance of the newly formed monosubstituted piperazine reacting again before all the starting piperazine has reacted once.
-
Protecting Group Strategy: For more precise control, a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, is the most reliable approach.[5] The protecting group renders one nitrogen non-nucleophilic, allowing for selective functionalization of the other. The protecting group can then be removed in a subsequent step.
-
Protonation: Utilizing a protonated piperazine salt can effectively "protect" one of the nitrogen atoms, reducing its nucleophilicity and favoring mono-substitution.[5][6]
Experimental Protocol: Mono-N-alkylation of Piperazine using Excess Piperazine [3]
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
Troubleshooting Workflow for Low Mono-substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Lack of Stereocontrol in the Synthesis of Chiral Polysubstituted Piperazines
Question: I am synthesizing a piperazine with multiple stereocenters, but my product is a mixture of diastereomers. How can I achieve better stereocontrol?
Answer: Achieving high stereoselectivity is a significant hurdle in the synthesis of complex polysubstituted piperazines.[7] The stereochemical outcome is often dependent on the chosen synthetic route and the nature of the starting materials.
Causality: The formation of diastereomers arises from the non-selective formation of new stereocenters during the reaction. To control the stereochemistry, the reaction must proceed through a transition state that energetically favors the formation of one diastereomer over the others.
Strategies for Stereoselective Synthesis:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, is a common and effective strategy.[7] The inherent stereochemistry of the starting material is carried through the synthetic sequence to define the stereocenters in the final piperazine product.
-
Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a substrate can direct the stereochemical outcome of a subsequent reaction. For example, the metalation and reaction with electrophiles of chiral 2-oxopiperazines can lead to anti-3,5-disubstituted products with high diastereoselectivity.[7]
-
Catalytic Asymmetric Synthesis: The use of chiral catalysts can induce enantioselectivity or diastereoselectivity in the formation of new stereocenters. For instance, iridium-catalyzed [3+3] cycloadditions of imines have been shown to produce C-substituted piperazines with excellent regio- and diastereoselective control.[8][9]
-
Ring-Opening of Chiral Aziridines: The stereospecific SN2-type ring-opening of N-activated aziridines with amines, followed by cyclization, can provide highly substituted piperazines with excellent stereoselectivity.[10][11]
Conceptual Workflow for Chiral Piperazine Synthesis
Caption: Synthetic strategies for achieving stereocontrol.
Issue 3: Challenges in C-H Functionalization of the Piperazine Ring
Question: I want to introduce substituents directly onto the carbon backbone of the piperazine ring, but traditional methods are not working. What are the challenges and what are the modern approaches?
Answer: Direct C–H functionalization of piperazines is a highly sought-after but challenging transformation.[12] The presence of two basic nitrogen atoms often interferes with many catalytic systems that are effective for other N-heterocycles like piperidines and pyrrolidines.[2][12]
Causality: The Lewis basic nitrogen atoms can coordinate to and deactivate transition metal catalysts. Furthermore, the α-protons of piperazines are less acidic than those of many other amines, making deprotonation for subsequent functionalization difficult.
Modern Approaches to Piperazine C-H Functionalization:
-
Photoredox Catalysis: This has emerged as a powerful tool for the C-H functionalization of piperazines under mild conditions.[13][14] Visible-light photoredox catalysts can generate highly reactive radical intermediates that can undergo a variety of transformations, including arylation, vinylation, and alkylation.[15]
-
Directed α-Lithiation Trapping: While challenging, direct α-lithiation of N-Boc-protected piperazines followed by trapping with an electrophile is a viable method.[15] The use of specific ligands can help to control the regioselectivity and even enantioselectivity of this process.[2][12]
-
Transition-Metal-Catalyzed C-H Functionalization: Despite the challenges, some progress has been made in this area.[12] Careful selection of the catalyst, ligand, and reaction conditions is crucial for success.
Table 1: Comparison of C-H Functionalization Methods for Piperazines
| Method | Advantages | Disadvantages | Key Considerations |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, green chemistry approach.[15] | Can require specialized equipment (e.g., photoreactors). | Choice of photocatalyst and light source are critical. |
| Directed α-Lithiation | Can provide access to a wide range of electrophiles.[15] | Requires strongly basic and cryogenic conditions, potential for side reactions.[12] | N-protection is essential, careful control of stoichiometry and temperature. |
| Transition-Metal Catalysis | Potential for high efficiency and selectivity. | Catalyst deactivation by the piperazine nitrogens is a major issue.[12] | Ligand design is crucial to modulate catalyst reactivity and stability. |
Issue 4: Difficulty in Product Purification
Question: My polysubstituted piperazine product is difficult to purify. It streaks on silica gel columns and is hard to crystallize. What are some effective purification strategies?
Answer: The basic nature and often high polarity of polysubstituted piperazines can make their purification challenging.[3] Standard chromatographic and crystallization techniques may need to be adapted.
Causality: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. The polarity of the molecule can also make it highly soluble in polar solvents, making crystallization difficult.
Purification Strategies for Polysubstituted Piperazines:
-
Column Chromatography with a Basic Modifier: To counteract the acidity of silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent.[3] This will "deactivate" the acidic sites on the silica and improve the peak shape and separation.
-
Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic impurities.[3] The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The basic piperazine will be protonated and move into the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Salt Formation and Recrystallization: Converting the piperazine product to a salt (e.g., hydrochloride, hydrobromide, or diacetate) can often induce crystallization.[16][17] The salt can then be purified by recrystallization from a suitable solvent system. The free base can be regenerated by treatment with a base.
-
Use of Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase for chromatography, such as alumina (neutral or basic).
Experimental Protocol: Purification of a Basic Piperazine Derivative via Acid-Base Extraction [3]
Materials:
-
Crude reaction mixture containing the piperazine product.
-
Organic solvent (e.g., dichloromethane or ethyl acetate).
-
1 M Hydrochloric acid (HCl) solution.
-
1 M Sodium hydroxide (NaOH) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
Procedure:
-
Dissolve the crude mixture in the organic solvent.
-
Transfer the solution to a separatory funnel and extract with 1 M HCl solution (3 x volumes).
-
Combine the acidic aqueous layers. The non-basic impurities will remain in the organic layer.
-
Wash the combined aqueous layers with the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH solution until the pH is >10.
-
Extract the basified aqueous layer with the organic solvent (3 x volumes).
-
Combine the organic layers containing the purified piperazine free base.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the purified product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best protecting groups for piperazine synthesis?
A1: The choice of protecting group depends on the specific reaction conditions you plan to use. The most common and versatile protecting groups for piperazine are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is stable to a wide range of conditions but is easily removed with acid (e.g., TFA or HCl). The Cbz group is also robust and is typically removed by hydrogenolysis. Other protecting groups like acetyl or nitroso have also been reported but are less commonly used.[18]
Q2: My Buchwald-Hartwig amination for the synthesis of an N-aryl piperazine is giving low yields. What should I troubleshoot?
A2: Low yields in Buchwald-Hartwig amination of piperazines can be due to several factors.[3] First, screen different palladium precursors and phosphine ligands, as the optimal combination is highly substrate-dependent. The choice of base is also critical; if strong bases like NaOtBu cause decomposition, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Solvent choice can also impact the reaction; common solvents include toluene, dioxane, and THF. Finally, ensure your reagents are pure and anhydrous, as water and oxygen can deactivate the catalyst.[3]
Q3: Can I perform a one-pot synthesis of a monosubstituted piperazine without using a protecting group?
A3: Yes, one-pot procedures for the synthesis of monosubstituted piperazines without protecting groups have been developed.[5] One common strategy involves the use of a protonated piperazine, where one nitrogen is deactivated by protonation, allowing the other to react selectively.[6] These methods can be more atom-economical and efficient than multi-step approaches involving protecting groups.
Q4: What are some common side reactions to be aware of during piperazine synthesis?
A4: Besides the common issue of di-substitution, other side reactions can occur depending on the synthetic route. These can include elimination reactions with certain alkyl halides, ring-opening of the piperazine under harsh conditions, and over-oxidation if using oxidative methods for C-H functionalization.[3] Careful monitoring of the reaction progress by TLC or LC-MS is crucial to identify and minimize these side reactions.
Q5: How does the conformation of the piperazine ring affect its reactivity?
A5: The piperazine ring typically adopts a chair conformation, which is the most thermodynamically stable.[19] This conformation can influence the accessibility of the nitrogen lone pairs and the substituents on the ring, thereby affecting reactivity and stereoselectivity. In some cases, the formation of a desired product may be hindered by the conformational rigidity of the piperazine ring.[19]
References
- Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b02259]
- Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Useful Building Blocks in Medicinal Chemistry. Current Organic Chemistry. [URL: https://www.ingentaconnect.com/content/ben/coc/2013/00000017/00000010/art00002]
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00522a]
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Technical Support Center: Optimizing Piperazine Synthesis. BenchChem. [URL: https://www.benchchem.com/technical-center/optimizing-piperazine-synthesis]
- Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30362348/]
- Technical Support Center: Large-Scale Piperazine Synthesis. BenchChem. [URL: https://www.benchchem.com/technical-center/large-scale-piperazine-synthesis]
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9939527/]
- Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4830349/]
- Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Sci-Hub. [URL: https://sci-hub.se/10.1021/ja01614a037]
- Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/83]
- Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6423e71ba22c16da33590b1f]
- Piperazine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281488/]
- Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7e2b1b2e2a4073b06e8a4]
- Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27076939/]
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/nj/c4nj00067j]
- Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19662994/]
- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. [URL: https://www.researchgate.net/publication/221927783_A_Practical_Synthesis_of_Differentially_Protected_2-Hydroxymethylpiperazines]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [URL: https://www.mdpi.com/2673-401X/2/4/18]
- Purification of piperazine. Google Patents. [URL: https://patents.google.
- Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/content/12/1/846]
- Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. BenchChem. [URL: https://www.benchchem.com/technical-center/purification-of-products-from-1-2-chloroethyl-piperazine-hydrochloride-syntheses]
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4512211/]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [URL: https://www.mdpi.com/2673-401X/2/4/18/htm]
- Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ma302251y]
- Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. [URL: https://www.researchgate.net/publication/377785535_Synthetic_strategies_for_access_to_14-disubstituted_piperazines_and_piperidines]
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [URL: https://www.mdpi.com/1422-0067/24/14/11794]
- Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem. [URL: https://www.benchchem.com/technical-center/purification-of-piperazine-containing-compounds]
- 1-benzylpiperazine. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0084]
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem. [URL: https://www.benchchem.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [URL: https://www.mdpi.com/1420-3049/25/9/2181]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 7. Stereoselective Synthesis of Polysubstituted Piperazines and Oxop...: Ingenta Connect [ingentaconnect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Difficult Peptide Sequences
<
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with "difficult" peptide sequences. These are sequences prone to aggregation, leading to poor yields and purification challenges. This guide provides in-depth, field-proven insights into troubleshooting and preventing these issues.
Troubleshooting Guide: On-Resin Aggregation
One of the most common and frustrating issues in SPPS is on-resin aggregation. This occurs when growing peptide chains interact with each other, forming secondary structures like β-sheets that hinder subsequent chemical reactions.[1][2]
Q1: My synthesis is sluggish, and I'm observing incomplete coupling and deprotection. How can I confirm if aggregation is the cause?
A1: Sluggish or failed reactions are classic signs of on-resin aggregation.[1] A simple physical indicator is the failure of the peptide-resin to swell properly.[1] You may also notice that traditional monitoring tests like the ninhydrin test become unreliable, sometimes giving false negatives. Stretches of hydrophobic amino acids (e.g., Val, Ile, Leu) or those capable of forming intra-chain hydrogen bonds (e.g., Gln, Ser, Thr) are frequent culprits.
Q2: I suspect aggregation. What are my immediate options to rescue the current synthesis?
A2: If you're in the middle of a synthesis and suspect aggregation, you can try several immediate interventions to improve solvation and disrupt hydrogen bonding:
-
Solvent and Temperature Modification: Switch to more polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your DMF solvent.[1][3] Elevating the temperature, either through conventional heating or microwave irradiation, can also be highly effective at disrupting secondary structures.[4][5][6] Studies have shown that temperatures around 86°C can dramatically improve purity for difficult sequences.[4][5][7]
-
Chaotropic Agents: Introducing chaotropic salts like LiCl or KSCN into your washing or coupling solutions can disrupt the hydrogen-bonding networks that lead to aggregation.[1][8]
-
"Magic Mixture": For severe cases, a solvent system known as "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate) can be used for both coupling and deprotection steps.
Frequently Asked Questions (FAQs): Proactive Strategies to Avoid Difficult Sequences
A proactive approach is always better than a reactive one. Understanding and implementing strategies to prevent aggregation from the start will save significant time and resources.
Q3: How can I predict if my peptide sequence is likely to be "difficult" before starting the synthesis?
A3: While not perfectly predictable, computational tools are available that analyze a peptide's sequence for properties like hydrophobicity and propensity to form secondary structures.[9][10][11][12] Generally, sequences with a high content of hydrophobic residues, particularly β-branched amino acids like Val and Ile, are at high risk for aggregation.[13] Sequences longer than 30 amino acids are also more prone to aggregation issues.[14][15]
Q4: What are the most effective structural modifications to prevent aggregation during synthesis?
A4: Modifying the peptide backbone itself is a powerful strategy to disrupt secondary structure formation. The two most widely adopted and effective methods are the use of Pseudoproline Dipeptides and Backbone Amide Protection (e.g., Dmb or Hmb groups).[1][16]
Pseudoproline Dipeptides
Q5: What are pseudoproline dipeptides and how do they work?
A5: Pseudoproline (ψ-Pro) dipeptides are derivatives of Ser, Thr, or Cys where the side chain is reversibly cyclized onto the backbone nitrogen, forming an oxazolidine or thiazolidine ring.[15][17][18][19] This creates a "kink" in the peptide chain, similar to a natural proline residue, which effectively disrupts the formation of β-sheets and other ordered structures that cause aggregation.[15][19][20] The native amino acid sequence is restored during the final TFA cleavage.[18]
Q6: When should I incorporate pseudoproline dipeptides into my sequence?
A6: You should consider using pseudoproline dipeptides in the following scenarios:
-
Long Peptides: For sequences exceeding 30 amino acids.[15]
-
Hydrophobic Sequences: To improve solubility and synthesis efficiency.[15]
-
Known "Difficult Sequences": For peptides that have previously failed under standard conditions.[15]
-
Cyclic Peptides: The pre-organization of the linear peptide by the pseudoproline kink can facilitate more efficient cyclization.[15]
It is generally recommended to insert a pseudoproline dipeptide for approximately every six residues within a problematic sequence.
Diagram: Mechanism of Aggregation Disruption by Pseudoproline Dipeptides
Caption: Pseudoprolines introduce a structural kink, preventing the linear peptide chains from forming β-sheet aggregates.
Backbone Amide Protection
Q7: What is backbone amide protection and how does it compare to using pseudoprolines?
A7: Backbone amide protection involves temporarily attaching a protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), to the backbone amide nitrogen of an amino acid.[1][14] This modification physically blocks the hydrogen atom required for inter-chain hydrogen bonding, thereby preventing aggregation.[14] Like pseudoprolines, these groups are cleaved during the final TFA treatment.[14]
While pseudoprolines are limited to Ser, Thr, or Cys residues, Dmb/Hmb protection can be applied to other amino acids, most commonly glycine. This makes them particularly useful for hydrophobic sequences that lack Ser or Thr.
Q8: Are there any downsides to using Dmb/Hmb protection?
A8: The main challenge with this approach is the sterically hindered coupling onto the protected secondary amine.[14][21] To circumvent this, it is highly recommended to use pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptides.[14] This strategy incorporates two amino acids at once and avoids the difficult coupling step onto the Dmb-protected residue.
Table 1: Comparison of Anti-Aggregation Strategies
| Strategy | Mechanism | Best For | Key Considerations |
| High Temperature / Microwave | Disrupts H-bonds through thermal energy.[6] | General "difficult sequences," especially hydrophobic ones. | Can increase racemization of sensitive residues like Cys and His.[4][5][6] |
| Chaotropic Agents (e.g., LiCl) | Disrupts water structure and weakens hydrophobic interactions.[1] | Rescuing an ongoing synthesis showing signs of aggregation. | May require optimization of concentration. |
| Special Solvents (e.g., NMP, DMSO) | Improves solvation of the growing peptide-resin complex.[1][3][22] | Hydrophobic peptides; alternative to DMF. | NMP is a more powerful solvent but also more viscous. |
| Pseudoproline Dipeptides | Introduces a backbone "kink," disrupting secondary structures.[15][17][20] | Long peptides, sequences containing Ser, Thr, or Cys. | Limited to specific amino acid residues. |
| Dmb/Hmb Backbone Protection | Sterically blocks backbone amide H-bonding.[1][14] | Glycine-rich and hydrophobic sequences lacking Ser/Thr. | Coupling onto the protected amine is difficult; use of dipeptides is recommended.[14] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide in Automated SPPS
This protocol assumes a standard Fmoc-based automated peptide synthesizer.
-
Dipeptide Selection: Identify a Ser, Thr, or Cys residue in your sequence. Replace this residue and the preceding amino acid with the corresponding commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.
-
Preparation: Dissolve the pseudoproline dipeptide in DMF or NMP at the same concentration as your other standard amino acids.
-
Synthesizer Setup: Place the dipeptide solution in an appropriate position on the synthesizer's amino acid rack.
-
Coupling: Program the synthesizer to perform a standard single coupling cycle for the dipeptide. A standard coupling time of 1-2 hours with an activator like HATU or HBTU is usually sufficient.[14]
-
Continuation: Allow the synthesis to proceed with the standard protocol for subsequent amino acids.
-
Cleavage: The pseudoproline's oxazolidine/thiazolidine ring will be cleaved simultaneously with side-chain protecting groups and resin cleavage during the final TFA cocktail treatment (e.g., TFA/water/TIS 95:2.5:2.5) over 2-3 hours.
Protocol 2: Incorporation of a Dmb-Protected Dipeptide
This protocol is for incorporating a building block like Fmoc-Ala-(Dmb)Gly-OH.
-
Dipeptide Selection: Identify a Gly residue in a problematic region of your sequence. Replace the Gly and the preceding amino acid (e.g., Ala) with the Fmoc-Ala-(Dmb)Gly-OH dipeptide.
-
Preparation: Dissolve the Dmb-dipeptide in DMF at your standard amino acid concentration.
-
Synthesizer Setup: Place the Dmb-dipeptide solution on the synthesizer.
-
Coupling: Program the instrument for a single, extended coupling cycle of at least 2 hours to ensure complete reaction.[14]
-
Continuation: Program the subsequent amino acid coupling cycle as usual.
-
Cleavage: The Dmb group is acid-labile and will be removed during the final TFA cleavage step.[14] Ensure your cleavage cocktail contains a scavenger like Triisopropylsilane (TIS) to prevent side reactions from the cleaved Dmb cation.
Diagram: General SPPS Workflow with Anti-Aggregation Checkpoints
Caption: Key checkpoints for monitoring and mitigating aggregation during a standard SPPS workflow.
By understanding the causes of peptide aggregation and proactively employing these advanced strategies, you can significantly improve the success rate of synthesizing even the most challenging peptide sequences.
References
-
Merck Millipore. Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. [Link]
-
Wikipedia. Pseudoproline. [Link]
-
Bio-Synthesis. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. Introduction to Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
ACS Publications. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. [Link]
-
ACS Publications. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis?. [Link]
-
Acadechem. How to Optimize Peptide Synthesis?. [Link]
-
Biotage. What do you do when your peptide synthesis fails?. [Link]
-
Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
ResearchGate. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | Request PDF. [Link]
-
Polypeptide. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
ResearchGate. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Request PDF. [Link]
-
AAPPTEC. Synthesizing Hydrophobic Peptides. [Link]
-
National Institutes of Health. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. [Link]
- Google Patents. WO2024261157A1 - A solid support for use in solid phase peptide synthesis.
-
Frontiers. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
YouTube. Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. [Link]
-
MDPI. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing. [Link]
-
ACS Publications. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. [Link]
-
Oxford Academic. Computational identification of natural peptides based on analysis of molecular evolution. [Link]
-
National Center for Biotechnology Information. Protecting Groups in Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. A Blind Test of Computational Technique for Predicting the Likelihood of Peptide Sequences to Cyclize. [Link]
-
ACS Publications. A Blind Test of Computational Technique for Predicting the Likelihood of Peptide Sequences to Cyclize. [Link]
-
MDPI. PepFun: Open Source Protocols for Peptide-Related Computational Analysis. [Link]
-
National Institutes of Health. Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. polypeptide.com [polypeptide.com]
- 17. chempep.com [chempep.com]
- 18. Pseudoproline - Wikipedia [en.wikipedia.org]
- 19. bachem.com [bachem.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotage.com [biotage.com]
Technical Support Center: Managing Aggregation in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for managing peptide aggregation during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the common yet challenging issue of on-resin peptide aggregation.
Introduction to Peptide Aggregation in SPPS
During SPPS, the growing peptide chain is anchored to an insoluble resin. Peptide aggregation is the self-association of these elongating chains, primarily through the formation of intermolecular hydrogen bonds that lead to stable secondary structures like β-sheets.[1][2] This phenomenon can physically block the N-terminus of the peptide, rendering it inaccessible to reagents for subsequent deprotection and coupling steps.[1][3] The consequences range from decreased reaction rates and lower yields to complete synthesis failure, particularly for sequences that are hydrophobic, β-branched, or longer than 20 amino acids.[4]
Aggregation is a sequence-dependent issue and can be difficult to predict with complete accuracy.[5][6][7] However, understanding its causes and recognizing its signs are the first steps toward effective management.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation during SPPS?
A1: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets.[1] This is particularly prevalent in sequences rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[4] Additionally, amino acids capable of forming strong hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can contribute to aggregation.
Q2: Which peptide sequences are most susceptible to aggregation?
A2: Sequences containing a high proportion of hydrophobic and β-branched amino acids are highly prone to aggregation.[4][8] Stretches of contiguous hydrophobic residues are often problematic. Aggregation is generally not a significant issue before the fifth or sixth residue but can become a major obstacle as the peptide chain elongates.[5]
Q3: What are the tell-tale signs of on-resin aggregation?
A3: A primary indicator of aggregation is the reduced swelling or shrinking of the peptide-resin.[4][5] In batch synthesis, you might observe the resin bed clumping together.[4] For continuous-flow synthesis, a characteristic sign is the broadening and flattening of the Fmoc-deprotection peak detected by UV monitoring.[9] Critically, common qualitative tests for free amines, like the Kaiser or TNBS tests, can give false negatives in cases of severe aggregation because the N-terminus is inaccessible.[1]
Q4: Is it possible to predict if my peptide sequence will aggregate?
A4: While precise prediction is challenging, several computational tools can analyze a peptide sequence to identify regions with a high propensity for aggregation based on factors like hydrophobicity and secondary structure prediction.[1][10] These tools can help you proactively select a more robust synthesis strategy. For peptides longer than 20 amino acids, it is also highly recommended to perform small test cleavages at intermediate steps to monitor the synthesis progress.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that arise due to peptide aggregation and provides step-by-step solutions.
Issue 1: Incomplete Coupling or Deprotection
Symptoms:
-
Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[4]
-
Low yield of the target peptide after cleavage.[4]
-
Presence of deletion sequences (n-1, n-2, etc.) in the final product, as identified by mass spectrometry.
Workflow for Diagnosing and Resolving Failed Reactions
Caption: Causes and solutions for peptide aggregation in SPPS.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF. Retrieved from [Link]
-
Bedford, J., et al. (1993). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
Hartrampf, N., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Kuchar, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Ede, N. J., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). How to ensure optimal peptide purity & yield in SPPS. Retrieved from [Link]
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
American Peptide Society. (n.d.). Taming Aggregation. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Thompson, R. E., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]
-
Albericio, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 10. mesalabs.com [mesalabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation and stereochemical confirmation of chiral building blocks are non-negotiable. (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is a valuable synthon in medicinal chemistry, and its enantiopurity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of this molecule using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a simple data sheet, this document offers a comparative perspective on alternative analytical methodologies, grounded in experimental data and established scientific principles, to empower researchers in making informed decisions for their analytical workflows.
The Central Role of NMR in Chiral Analysis
While several techniques can assess enantiopurity, NMR spectroscopy offers a unique window into the molecular structure. Unlike chromatographic methods that separate enantiomers, NMR, in a standard achiral solvent, provides a single set of signals for a pair of enantiomers. The power of NMR in chiral analysis is unlocked through the use of chiral auxiliary agents, which interact with the enantiomers to form transient diastereomeric complexes. These diastereomers, being chemically distinct, exhibit separate and quantifiable signals in the NMR spectrum, allowing for the determination of enantiomeric excess (ee).
¹H and ¹³C NMR Spectral Analysis of this compound
The structure of this compound presents a fascinating case for NMR analysis. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group significantly influences the conformational dynamics of the piperazine ring, leading to characteristic chemical shifts and coupling patterns. The chiral center at the C2 position is the key feature for stereochemical investigations.
Below is a detailed breakdown of the expected ¹H and ¹³C NMR spectra, based on data from analogous structures and spectral databases.
Predicted NMR Data
| ¹H NMR | Atom No. | Predicted Chemical Shift (ppm, CDCl₃, 400 MHz) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~1.46 | s | - | tert-butyl (9H) | |
| 2 | ~3.72 | s | - | methyl ester (3H) | |
| 3 | ~4.10 | dd | J = 11.0, 3.5 | H-2 (methine) | |
| 4 | ~2.80 - 3.20 | m | - | H-3, H-5, H-6 (piperazine ring protons, 6H) | |
| 5 | ~2.90 (broad) | s | - | N-H (1H) | |
| ¹³C NMR | Atom No. | Predicted Chemical Shift (ppm, CDCl₃, 100 MHz) | Assignment | ||
| 1 | ~171.5 | C=O (ester) | |||
| 2 | ~154.5 | C=O (Boc) | |||
| 3 | ~80.5 | Quaternary C (Boc) | |||
| 4 | ~55.0 | C-2 (chiral center) | |||
| 5 | ~52.5 | O-CH₃ (methyl ester) | |||
| 6 | ~45.0, ~44.0, ~42.0 | C-3, C-5, C-6 (piperazine ring carbons) | |||
| 7 | ~28.4 | (CH₃)₃ (Boc) |
Experimental Protocols
Standard ¹H and ¹³C NMR Spectroscopy
A robust and reproducible protocol is the bedrock of reliable analytical data. The following procedure outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., Bruker 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
-
Comparative Analysis: Alternative Methods for Chiral Purity Determination
While standard NMR confirms the structure, determining the enantiomeric excess requires a chiral environment. Here, we compare the NMR-based approach with chiral solvating agents to the gold standard of chiral High-Performance Liquid Chromatography (HPLC).
NMR with Chiral Solvating Agents (CSAs)
Principle: Chiral solvating agents, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[1] This interaction induces small, but measurable, differences in the chemical shifts of the corresponding protons in the two enantiomers, allowing for their quantification.
Experimental Protocol (Conceptual):
-
Acquire a standard ¹H NMR spectrum of the racemic or enantiomerically enriched sample.
-
To the same NMR tube, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral solvating agent.
-
Re-acquire the ¹H NMR spectrum and observe the splitting of key signals.
-
Incrementally add more CSA and monitor the spectral changes to optimize the resolution of the diastereomeric signals.
-
Integrate the well-resolved signals to determine the enantiomeric ratio.
Advantages:
-
Rapid Analysis: No derivatization is required, making the method fast.
-
Non-destructive: The sample can be recovered.
-
Direct Observation: Provides a direct measure of the enantiomeric ratio in solution.
Limitations:
-
Signal Overlap: The induced chemical shift differences can be small, leading to signal overlap.
-
CSA Dependence: The choice of CSA is crucial and may require screening for optimal results.
-
Concentration Effects: The degree of signal separation can be dependent on the concentration of both the analyte and the CSA.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. For N-Boc protected amino acids and their derivatives, polysaccharide-based CSPs are often effective.[2]
Typical HPLC Method:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic or basic additive to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm for the amide chromophore).
Advantages:
-
High Resolution: Can often achieve baseline separation of enantiomers.
-
High Sensitivity: Modern HPLC systems offer excellent sensitivity.
-
Established Method: A well-established and validated technique in the pharmaceutical industry.[4]
Limitations:
-
Method Development: Finding the optimal CSP and mobile phase can be time-consuming.
-
Cost: Chiral columns are expensive.
-
Sample Derivatization: In some cases, derivatization may be necessary to improve detection or resolution.
Conclusion
The structural confirmation of this compound is readily achieved through standard ¹H and ¹³C NMR spectroscopy. For the critical determination of its enantiomeric purity, both NMR with chiral solvating agents and chiral HPLC offer robust solutions. The choice between these methods will depend on the specific requirements of the analysis, including the desired speed, sensitivity, and available instrumentation. As senior application scientists, we recommend a multi-faceted approach where NMR provides the foundational structural information, and a validated chiral HPLC method is employed for routine, high-throughput enantiopurity assessment in a drug development setting. This ensures both the structural integrity and the stereochemical purity of this vital chiral building block.
References
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]
-
Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality. Available at: [Link]
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Princeton University. Available at: [Link]
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Available at: [Link]
-
Pirkle's alcohol. Wikipedia. Available at: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]
-
Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
(A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's.... ResearchGate. Available at: [Link]
-
1-(tert-butyl) 2-methyl piperazine-1,2-dicarboxylate. Appretech Scientific Limited. Available at: [Link]
-
tert-Butyl 2-methylpiperazine-1-carboxylate. PubChem. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
Sources
A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Boc-Piperazine Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. The Boc (tert-butoxycarbonyl) protected piperazine moiety is a ubiquitous building block in modern medicinal chemistry, valued for its stability and predictable reactivity. Mass spectrometry (MS) stands as a primary tool for the characterization of these vital compounds. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of various Boc-piperazine derivatives, offering field-proven insights and experimental data to aid in structural elucidation and impurity profiling.
The Fundamental Principles of Fragmentation
Under typical soft ionization techniques such as Electrospray Ionization (ESI), Boc-piperazine derivatives readily form protonated molecules, [M+H]⁺. Subsequent fragmentation, induced by collision-induced dissociation (CID) in the mass spectrometer, is primarily dictated by the lability of the Boc protecting group and the inherent instability of the piperazine ring. The interplay between these two structural motifs, and the influence of further substitutions, gives rise to characteristic fragmentation patterns that serve as a molecular fingerprint.
The Signature Fragmentation of the Boc Group
The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions and readily fragments in the gas phase. This predictable fragmentation provides a set of diagnostic ions and neutral losses that are hallmarks of Boc-protected compounds.
The primary fragmentation pathways of the Boc group involve the loss of:
-
Isobutylene (56 Da): A facile rearrangement leads to the elimination of a neutral isobutylene molecule, leaving behind a carbamic acid intermediate which rapidly decarboxylates.
-
tert-Butanol (74 Da): This loss is also commonly observed, particularly in compounds where the protonated species can readily transfer a proton to the Boc carbonyl oxygen.
-
Carbon Dioxide (44 Da): Following the initial loss of isobutylene, the resulting carbamic acid intermediate is unstable and readily loses CO₂.
-
The Entire Boc Group (100 Da): Cleavage of the N-C(O) bond results in the loss of the entire Boc group as a neutral fragment.
The prevalence of these fragmentation pathways is a key diagnostic feature in the mass spectra of Boc-piperazine derivatives.
The Intrinsic Fragmentation of the Piperazine Ring
The piperazine ring itself is susceptible to fragmentation, typically through ring-opening reactions followed by the cleavage of C-C and C-N bonds. This leads to a series of characteristic low-mass fragment ions. Common fragments observed from the piperazine core include ions at m/z 56, 70, and 84, corresponding to various fragments of the heterocyclic ring. The relative abundance of these fragments can be influenced by the substitution pattern on the ring.
Comparative Fragmentation Analysis of Boc-Piperazine Derivatives
The true utility of understanding these fragmentation principles lies in their application to a diverse range of substituted Boc-piperazine derivatives. The nature and position of substituents on the piperazine ring can significantly influence the charge localization and, consequently, the preferred fragmentation pathways.
| Compound | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Characteristic Neutral Losses (Da) |
| 1. N-Boc-piperazine | 186.25 | 187.14 | 131.10, 87.08, 57.07 | 56 (isobutylene), 100 (Boc group) |
| 2. N-Boc-N'-methylpiperazine | 200.28 | 201.16 | 145.12, 101.11, 57.07 | 56 (isobutylene), 100 (Boc group) |
| 3. tert-Butyl 4-benzoylpiperazine-1-carboxylate | 290.37 | 291.19 | 235.15, 185.12, 105.03, 57.07 | 56 (isobutylene), 106 (benzaldehyde) |
| 4. (R)-4-N-Boc-piperazine-2-carboxylic acid | 230.26 | 231.13 | 175.09, 129.08, 85.06, 57.07 | 56 (isobutylene), 46 (formic acid), 100 (Boc group) |
Causality Behind Experimental Observations:
The fragmentation patterns presented in the table above highlight the interplay between the Boc group and the substituted piperazine ring. For instance, in N-Boc-piperazine (1) , the primary fragmentation is the loss of isobutylene to yield the ion at m/z 131, which then readily loses the remaining carbamoyl group to give the piperazinyl cation at m/z 87. The ubiquitous m/z 57 ion corresponds to the stable tert-butyl cation.
In N-Boc-N'-methylpiperazine (2) , a similar pattern is observed, with the initial loss of isobutylene leading to the fragment at m/z 145. The presence of the electron-donating methyl group can influence the stability of the resulting fragment ions.
For the more complex tert-butyl 4-benzoylpiperazine-1-carboxylate (3) , in addition to the characteristic Boc fragmentation, a prominent fragment at m/z 105 is observed, corresponding to the stable benzoyl cation. This indicates a competing fragmentation pathway involving cleavage of the amide bond.
In the case of (R)-4-N-Boc-piperazine-2-carboxylic acid (4) , the presence of the carboxylic acid group introduces additional fragmentation pathways, such as the loss of formic acid (46 Da), alongside the expected Boc group fragmentations.
Experimental Protocols
To ensure the generation of reliable and reproducible mass spectral data, a well-defined experimental protocol is essential. The following provides a detailed methodology for the LC-MS/MS analysis of Boc-piperazine derivatives.
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the Boc-piperazine derivative in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).
-
Scan Mode: Full scan (MS1) for precursor ion identification and product ion scan (MS/MS) for fragmentation analysis.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) is recommended to obtain a comprehensive fragmentation pattern.
Visualizing Fragmentation Pathways
The logical relationships in the fragmentation of Boc-piperazine derivatives can be effectively visualized using diagrams.
Caption: Experimental workflow for the LC-MS/MS analysis of Boc-piperazine derivatives.
Caption: Primary fragmentation pathways for N-Boc-piperazine in ESI-MS/MS.
Conclusion
The mass spectrometric fragmentation of Boc-piperazine derivatives is a predictable and informative process, governed by the characteristic behavior of the Boc protecting group and the piperazine ring. By understanding these fundamental fragmentation pathways, researchers can confidently identify and characterize these important synthetic intermediates. This guide provides a framework for interpreting the mass spectra of a range of Boc-piperazine derivatives and offers a robust experimental protocol to ensure high-quality, reproducible data. As a self-validating system, the consistent observation of the diagnostic fragment ions and neutral losses described herein provides a high degree of confidence in the structural assignment of these crucial building blocks in drug discovery and development.
References
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
-
PubMed. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. [Link]
-
CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
PubChem. Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. [Link]
-
SpectraBase. 1-Boc-piperazine. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
National Institutes of Health. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]
-
MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
National Institute of Standards and Technology. t-Butyl 1-piperaziencarboxylate. [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]
-
ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]
-
PubChem. (S)-4-N-Boc-piperazine-2-carboxylic acid. [Link]
-
PubChem. 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. [Link]
-
Alichem. (R)-4-N-Boc-piperazine-2-carboxylic acid. [Link]
comparing reactivity of (R)- vs (S)-piperazine-2-carboxylic acid esters
A Comparative Guide to the Reactivity of (R)- and (S)-Piperazine-2-Carboxylic Acid Esters in N-Acylation Reactions
For researchers, medicinal chemists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity, pharmacokinetic profile, and safety. The piperazine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, and the introduction of a chiral center, as in piperazine-2-carboxylic acid, opens up a three-dimensional space that can be exploited for enhanced target binding and selectivity. Consequently, understanding the chemical behavior of each enantiomer is paramount for the efficient synthesis and development of enantiomerically pure active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of the reactivity of (R)- and (S)-piperazine-2-carboxylic acid esters, focusing on the fundamental N-acylation reaction. While it is well-established that enantiomers exhibit identical reactivity with achiral reagents under achiral conditions, this guide will delve into the theoretical and practical aspects of how their reactivity can differ, particularly in the context of chiral environments, and how to experimentally quantify these differences.
The Stereochemical Landscape of Piperazine-2-Carboxylic Acid Esters
The presence of a stereocenter at the C2 position of the piperazine ring in (R)- and (S)-piperazine-2-carboxylic acid esters dictates a specific three-dimensional arrangement of the substituents. This chirality can influence the reactivity of the molecule in several ways:
-
Steric Hindrance: The spatial orientation of the ester group and the substituents on the nitrogen atoms can create a unique steric environment around the reacting secondary amine at the N4 position. This can affect the approach of reagents and influence the energy of the transition state.
-
Conformational Preferences: The piperazine ring typically adopts a chair conformation to minimize steric strain. The position of the carboxylic acid ester group (axial or equatorial) in the most stable conformation of each enantiomer can impact its accessibility and the overall reactivity of the molecule.
-
Diastereomeric Interactions: When reacting with a chiral reagent, the (R)- and (S)-enantiomers will form diastereomeric transition states. These transition states have different energies, leading to different reaction rates. This is the fundamental principle behind kinetic resolution.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Fig. 1: Reaction of enantiomers with an achiral reagent."; fontsize = 10; } enddot Caption: With an achiral reagent, (R)- and (S)-enantiomers react through enantiomeric transition states of equal energy, resulting in identical reaction rates.
A Comparative Study of N-Acylation Reactivity: Experimental Design
To empirically determine if a discernible difference in reactivity exists between (R)- and (S)-piperazine-2-carboxylic acid esters, a carefully designed kinetic study is necessary. The following protocol outlines a method for comparing the N-acylation rates of N-Boc protected (R)- and (S)-piperazine-2-carboxylic acid methyl esters with a simple, achiral acylating agent, acetic anhydride. The use of N-Boc protection on one nitrogen allows for the selective acylation of the other.
Experimental Protocol: Comparative N-Acylation Kinetics
Materials:
-
(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
-
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
-
Acetic Anhydride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for quenching)
-
Internal Standard (e.g., dodecane)
-
Chiral High-Performance Liquid Chromatography (HPLC) column and system
Procedure:
-
Reaction Setup:
-
In two separate, identical, temperature-controlled reaction vessels, prepare solutions of the (R)- and (S)-esters (1.0 eq.) and an internal standard in anhydrous DCM.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C).
-
To each vessel, add triethylamine (1.2 eq.).
-
-
Initiation and Monitoring:
-
Initiate the reactions by adding acetic anhydride (1.1 eq.) to each vessel simultaneously.
-
Start a timer immediately upon addition.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the aliquot with a small volume of methanol to consume any unreacted acetic anhydride.
-
-
Sample Analysis:
-
Dilute the quenched aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze each sample using a chiral HPLC method capable of resolving the (R)- and (S)-enantiomers of the starting material and the acylated product.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Fig. 2: Experimental workflow for comparative kinetic analysis."; fontsize = 10; } enddot Caption: A systematic workflow for comparing the N-acylation kinetics of (R)- and (S)-piperazine-2-carboxylic acid esters.
Data Analysis and Expected Outcomes
The chiral HPLC analysis will provide the peak areas of the remaining starting material and the formed product relative to the internal standard at each time point.
-
Concentration Calculation: Convert the peak area ratios to concentrations using a pre-determined calibration curve.
-
Kinetic Plotting: Plot the concentration of the starting material versus time for both the (R)- and (S)-reactions.
-
Rate Constant Determination: Determine the initial reaction rate for each enantiomer by calculating the slope of the concentration vs. time plot at t=0. For a more detailed analysis, the data can be fitted to an appropriate rate law (e.g., second-order) to determine the rate constant (k) for each reaction.
Hypothetical Data Table:
| Time (min) | [(R)-Ester] (M) | [(S)-Ester] (M) |
| 0 | 0.100 | 0.100 |
| 5 | 0.085 | 0.084 |
| 15 | 0.065 | 0.063 |
| 30 | 0.045 | 0.042 |
| 60 | 0.020 | 0.018 |
| 120 | 0.005 | 0.004 |
Interpretation of Results:
In this idealized experiment with an achiral reagent, the expectation based on fundamental principles of stereochemistry is that the reaction rates for the (R)- and (S)-enantiomers will be identical. The kinetic plots should be superimposable, and the calculated rate constants should be the same within experimental error.
The Impact of a Chiral Environment: Diastereomeric Transition States
The scenario changes dramatically when a chiral acylating agent is introduced. In this case, the reaction of the (R)- and (S)-esters will proceed through diastereomeric transition states, which have different energies.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Fig. 3: Reaction of enantiomers with a chiral reagent."; fontsize = 10; } enddot Caption: With a chiral reagent, (R)- and (S)-enantiomers react through diastereomeric transition states of different energies, leading to different reaction rates.
This difference in reaction rates is the basis for kinetic resolution , a powerful technique for separating enantiomers. One enantiomer will react faster with the chiral reagent, allowing for its separation from the slower-reacting enantiomer. The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants of the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a greater difference in reactivity and a more efficient resolution.
Conclusion
While the intrinsic reactivity of (R)- and (S)-piperazine-2-carboxylic acid esters with achiral reagents is identical, this guide highlights that their chemical behavior can be differentiated in a chiral environment. For process development and the synthesis of enantiopure pharmaceuticals, understanding the potential for stereoselective reactions is crucial. The provided experimental protocol offers a robust framework for quantifying the N-acylation kinetics of these enantiomers. Such studies are not merely academic exercises; they provide essential data for optimizing reaction conditions, developing efficient kinetic resolutions, and ultimately, for the scalable and cost-effective production of single-enantiomer drugs. The principles and methodologies outlined herein empower researchers to make informed decisions in the synthesis and handling of these valuable chiral building blocks.
References
- Chiral Synthesis and Enzymatic Resolution of (S)-(-)-Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Request PDF.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. NJIT Digital Commons.
- Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal.
- Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
- Chiral HPLC Separ
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
- Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. RSC Publishing.
A Senior Application Scientist's Guide to Orthogonal Protection of Piperazine-2-Carboxylic Acid
For the synthetic chemist engaged in the intricate dance of drug discovery and development, the piperazine-2-carboxylic acid scaffold is a familiar and valuable partner. Its constrained cyclic diamine structure is a privileged motif, lending favorable pharmacokinetic properties to a multitude of therapeutic agents. However, the very features that make it attractive—two distinct nitrogen centers and a carboxylic acid—also present a significant synthetic challenge: how to selectively functionalize each position without a cascade of unwanted side reactions. The answer lies in the strategic and nuanced application of protecting groups.
This guide provides an in-depth comparison of alternative protecting group strategies for piperazine-2-carboxylic acid, moving beyond a simple catalog of reagents to a discussion of the causality behind their selection and deployment. We will explore the chemical logic that underpins orthogonal protection schemes and provide the experimental data necessary for you to make informed decisions in your own synthetic endeavors.
The Challenge: Trifunctionality and the Need for Orthogonality
Piperazine-2-carboxylic acid possesses three functional groups with distinct reactivities: a secondary amine at the N1 position, another secondary amine at the N4 position (with differing steric and electronic environments), and a carboxylic acid at the C2 position. To harness the full synthetic potential of this scaffold, one must be able to address each of these sites independently. This is where the concept of orthogonal protection becomes paramount. An orthogonal set of protecting groups is one in which each group can be removed under specific conditions without affecting the others.[1][2]
The ideal protecting group strategy for piperazine-2-carboxylic acid should exhibit the following characteristics:
-
High-yielding introduction: The protecting group should be readily and efficiently installed on the desired nitrogen atom.
-
Robustness: It must be stable to a wide range of reaction conditions that may be required for subsequent transformations at other positions of the molecule.
-
Selective cleavage: The group must be removable in high yield under conditions that leave other protecting groups and the core molecular structure intact.
-
Minimal introduction of new stereocenters: The protecting group should not complicate the stereochemistry of the molecule.
-
Cost-effectiveness and availability: The reagents required for protection and deprotection should be readily available and economically viable.
Below, we will delve into the most common and effective protecting groups for the amine functionalities of piperazine-2-carboxylic acid, with a focus on their application in orthogonal protection schemes.
The Workhorses: A Comparative Analysis of Common Amine Protecting Groups
The most frequently employed protecting groups for the nitrogen atoms of piperazine-2-carboxylic acid are carbamate-based: the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. Each offers a unique set of properties that makes it suitable for different synthetic strategies.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a stalwart in organic synthesis, prized for its stability under a wide array of conditions and its facile removal with acid.[3]
-
Introduction: The Boc group is typically introduced by reacting piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base such as sodium bicarbonate or triethylamine.[3][4]
-
Stability: The Boc group is stable to basic conditions, catalytic hydrogenation, and many nucleophilic reagents.[3]
-
Cleavage: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[5][6] The mechanism involves the formation of a stable tert-butyl cation.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, is another cornerstone of amine protection, particularly in peptide synthesis.[7] Its removal under neutral conditions via catalytic hydrogenolysis makes it an excellent orthogonal partner to the acid-labile Boc group.
-
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base.[7]
-
Stability: It is stable to acidic and basic conditions.[8]
-
Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[5][9] This cleavage is clean and efficient, yielding toluene and carbon dioxide as byproducts.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the protecting group of choice in solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions.[10] This property makes it orthogonal to both Boc and Cbz groups.
-
Introduction: The Fmoc group is introduced using Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu).
-
Stability: It is stable to acidic conditions and catalytic hydrogenolysis.[8]
-
Cleavage: The Fmoc group is cleaved by treatment with a secondary amine, most commonly a solution of 20% piperidine in dimethylformamide (DMF).[8][10]
Alternative Protecting Groups for Specialized Applications
While Boc, Cbz, and Fmoc are the most common, other protecting groups can be advantageous in specific synthetic contexts.
Benzyl (Bn) Group
The benzyl group is a robust protecting group that can be introduced via benzylation with benzyl bromide or chloride.[5] It is stable to both acidic and basic conditions.[5] Like the Cbz group, it is typically removed by catalytic hydrogenolysis.[5][11]
Allyloxycarbonyl (Alloc) Group
The Alloc group is an interesting alternative that is orthogonal to Boc, Cbz, and Fmoc.
-
Introduction: The Alloc group is introduced using allyl chloroformate.
-
Stability: It is stable to both acidic and basic conditions.[10]
-
Cleavage: The Alloc group is selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane or dimethylamine-borane complex.[10][12]
Trifluoroacetyl (Tfa) Group
The trifluoroacetyl group is a base-labile protecting group that is stable to acidic conditions.
-
Introduction: It can be introduced using trifluoroacetic anhydride.
-
Stability: The Tfa group is stable to the acidic conditions used for Boc deprotection.[13]
-
Cleavage: It is removed under basic conditions, for example, with aqueous piperidine.[13]
Quantitative Comparison of Protecting Groups
The following table provides a summary of the key characteristics and typical reaction conditions for the introduction and cleavage of these protecting groups on the piperazine-2-carboxylic acid scaffold.
| Protecting Group | Introduction Reagent | Typical Introduction Conditions | Cleavage Reagent(s) | Typical Cleavage Conditions | Orthogonal To |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, DCM), RT, 1-12 h | TFA, HCl | 20-50% TFA in DCM, RT, 0.5-4 h or 4M HCl in dioxane, RT, 1-4 h | Cbz, Fmoc, Alloc, Bn |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, Et₃N), Solvent (e.g., Dioxane/H₂O), RT, 2-6 h | H₂/Pd-C | 1 atm H₂, 10% Pd/C, Solvent (e.g., MeOH, EtOH), RT, 2-16 h | Boc, Fmoc, Alloc |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), RT, 2-8 h | Piperidine/DMF | 20% Piperidine in DMF, RT, 0.5-2 h | Boc, Cbz, Alloc, Bn |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Base (e.g., K₂CO₃), Solvent (e.g., MeCN), Reflux, 4-12 h | H₂/Pd-C | 1 atm H₂, 10% Pd/C, Solvent (e.g., MeOH, EtOH), RT, 4-24 h | Boc, Fmoc, Alloc |
| Alloc | Allyl chloroformate | Base (e.g., NaOH), Solvent (e.g., Dioxane/H₂O), 0°C to RT, 1-4 h | Pd(PPh₃)₄, Scavenger | Pd(PPh₃)₄, Phenylsilane, DCM, RT, 0.5-3 h | Boc, Cbz, Fmoc, Bn |
| Tfa | Trifluoroacetic anhydride (TFAA) | Base (e.g., Et₃N), Solvent (e.g., DCM), 0°C to RT, 1-3 h | Aqueous Base | 2M aqueous piperidine, RT, 1-2 h | Boc, Cbz, Bn |
Orthogonal Protection Strategies in Action
The true utility of these protecting groups is realized when they are used in combination to achieve selective functionalization.
Strategy 1: The Boc and Cbz Orthogonal Pair
A common and highly effective strategy involves the use of the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[13] This allows for the selective deprotection of either nitrogen atom, enabling the introduction of different substituents at the N1 and N4 positions.
Caption: Orthogonal deprotection of a Boc- and Cbz-protected piperazine.
Strategy 2: The Fmoc and Boc Orthogonal Pair
For applications in solid-phase synthesis or when base-lability is desired, the Fmoc and Boc combination is ideal.[10] The Fmoc group can be removed with piperidine, leaving the Boc group intact for later removal with acid.
Caption: Orthogonal deprotection of a Fmoc- and Boc-protected piperazine.
Experimental Protocols
To provide practical guidance, detailed protocols for the introduction and removal of the Boc and Cbz protecting groups are provided below. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of 1-Boc-4-Cbz-piperazine-2-carboxylic acid
This protocol describes a representative synthesis of an orthogonally protected piperazine-2-carboxylic acid derivative.
Materials:
-
Piperazine-2-carboxylic acid dihydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Triethylamine (Et₃N)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cbz Protection:
-
Dissolve piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (3.0 eq) in portions, ensuring the pH remains basic.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-Cbz-piperazine-2-carboxylic acid.
-
-
Boc Protection:
-
Dissolve the crude 4-Cbz-piperazine-2-carboxylic acid (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-Boc-4-Cbz-piperazine-2-carboxylic acid.
-
Protocol 2: Selective Deprotection of the Cbz Group
Materials:
-
1-Boc-4-Cbz-piperazine-2-carboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve 1-Boc-4-Cbz-piperazine-2-carboxylic acid (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo to yield 1-Boc-piperazine-2-carboxylic acid.
Protocol 3: Selective Deprotection of the Boc Group
Materials:
-
1-Boc-4-Cbz-piperazine-2-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 1-Boc-4-Cbz-piperazine-2-carboxylic acid (1.0 eq) in DCM.
-
Add TFA (10-20 eq, typically a 20-50% v/v solution in DCM).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo. Co-evaporation with toluene can help remove residual TFA.
-
The resulting trifluoroacetate salt of 4-Cbz-piperazine-2-carboxylic acid can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted.
Conclusion
The selective functionalization of piperazine-2-carboxylic acid is a challenge that can be effectively met through the judicious use of orthogonal protecting groups. The Boc, Cbz, and Fmoc groups, along with alternatives like Benzyl and Alloc, provide a versatile toolkit for the synthetic chemist. By understanding the specific conditions required for the introduction and cleavage of each group, and by designing logical orthogonal protection schemes, researchers can unlock the full synthetic potential of this valuable scaffold. The experimental data and protocols provided in this guide are intended to serve as a practical resource for the design and execution of complex syntheses involving piperazine-2-carboxylic acid, ultimately accelerating the discovery and development of new therapeutic agents.
References
-
ResearchGate. (2007, April). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
-
ResearchGate. (2006, August). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. [Link]
- Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
-
CAS号查询. (n.d.). Synthesis of N, N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid. [Link]
-
ResearchGate. (2006, August). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link]
-
RSC Publishing. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
CAS号查询. (n.d.). Synthesis of N, N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]
- Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Protheragen. (n.d.). 4-Boc-piperazine-2-carboxylic acid. [Link]
- Google Patents. (1997).
-
Protheragen. (n.d.). 4-Boc-piperazine-2-carboxylic acid. [Link]
-
ResearchGate. (2006, August). Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]
-
ResearchGate. (2020, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
JoVE. (2011, November 30). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
eScholarship. (2024, January 23). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys. [Link]
Sources
- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. biosynth.com [biosynth.com]
- 3. rsc.org [rsc.org]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. zinc.5z.com [zinc.5z.com]
- 9. 1217738-69-6|1-Fmoc-piperazine-2-(R)-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. diva-portal.org [diva-portal.org]
- 11. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Boc vs. Cbz Protecting Groups
For researchers, scientists, and professionals in drug development and multi-step organic synthesis, the strategic selection of protecting groups is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. The temporary masking of a reactive functional group, such as an amine, prevents unwanted side reactions and allows for the precise, controlled construction of complex molecules.[1] Among the most foundational and widely employed amine protecting groups are the tert-Butoxycarbonyl (Boc) and the Carboxybenzyl (Cbz or Z) groups.[1][2]
This guide provides an in-depth, objective comparison of the Boc and Cbz protecting groups. Moving beyond a simple list of facts, we will explore the mechanistic underpinnings of their application and removal, present field-proven protocols, and offer insights into the strategic advantages and potential pitfalls of each. Our analysis is grounded in experimental data to empower you to make the most informed choice for your specific synthetic challenge.
Core Principles: A Head-to-Head Comparison
The fundamental difference between the Boc and Cbz groups lies in their cleavage chemistry. Boc is renowned for its acid lability, while Cbz is most commonly removed by catalytic hydrogenolysis.[3][4] This distinction is the basis for their "orthogonality," a powerful concept in synthesis that allows for the selective deprotection of one group in the presence of the other.[5][6][7]
| Feature | Boc (tert-butoxycarbonyl) | Cbz (Carboxybenzyl or Z) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[8] | Benzyl chloroformate (Cbz-Cl)[9] |
| Deprotection Condition | Primary: Acid-labile (e.g., TFA, HCl)[3][10] | Primary: Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[5][11] |
| Alternative Deprotection | High temperature[12] | Strong acids (e.g., HBr in Acetic Acid), Lewis acids[13][14] |
| Byproducts of Deprotection | Isobutylene, CO₂, tert-butyl cation[15][16] | Toluene, CO₂[5] |
| Key Advantages | Stable to bases, nucleophiles, and hydrogenation; Orthogonal to Cbz and Fmoc; Mild deprotection possible.[4][15] | Stable to acidic and basic conditions; Orthogonal to Boc and Fmoc; Widely used in solution-phase synthesis.[4][5] |
| Potential Side Reactions | Alkylation of sensitive residues (e.g., Met, Trp) by the tert-butyl cation; requires scavengers.[10][17] | Incompatible with reducible groups (alkenes, alkynes, nitro groups); catalyst poisoning by sulfur compounds.[1][18] |
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the reaction mechanisms for the installation and removal of these protecting groups is crucial for optimizing conditions and troubleshooting unexpected outcomes.
Protection of Amines
The protection of an amine involves its conversion to a carbamate, which significantly reduces the nucleophilicity and basicity of the nitrogen atom.[11][19]
-
Boc Protection: The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride (Boc₂O). The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which then decomposes into gaseous carbon dioxide and a tert-butoxide anion. The tert-butoxide is a strong enough base to deprotonate the resulting ammonium species, yielding the N-Boc protected amine.[3][8]
Caption: Workflow for N-Boc Protection.
-
Cbz Protection: Cbz protection is typically performed with benzyl chloroformate (Cbz-Cl), a highly reactive acyl chloride. The amine nitrogen attacks the electrophilic carbonyl carbon, displacing the chloride leaving group. This reaction liberates HCl, necessitating the use of a base (e.g., NaHCO₃, Et₃N) to neutralize the acid and drive the reaction to completion.[5][9]
Caption: Workflow for N-Cbz Protection.
Deprotection Mechanisms
The distinct deprotection pathways are the essence of the strategic utility of Boc and Cbz.
-
Boc Deprotection (Acidolysis): Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[10] This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[10] The carbamic acid spontaneously decarboxylates to release the free amine (which is protonated by the excess acid) and carbon dioxide gas.[3][11] The bubbling of CO₂ is a satisfying visual confirmation of the reaction's progress.[11]
Caption: Acid-catalyzed deprotection of the Boc group.
-
Cbz Deprotection (Hydrogenolysis): This elegant method uses a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) to cleave the benzylic C-O bond.[5][20] The reaction proceeds on the surface of the catalyst, reducing the Cbz group to yield the unstable carbamic acid, which decarboxylates, and toluene as a benign byproduct.[5] This method is exceptionally clean, often requiring simple filtration to remove the catalyst.
Caption: Hydrogenolysis deprotection of the Cbz group.
Orthogonality in Practice: A Strategic Workflow
The true synthetic power of these groups is realized when they are used in concert. Orthogonality allows for the deprotection of one amine in a molecule while another, differently protected amine, remains untouched.[6] Consider a molecule with two amino groups, one protected with Boc and the other with Cbz.
Caption: Sequential orthogonal deprotection workflow.
This strategy is fundamental in peptide synthesis for protecting the α-amino group of the peptide backbone versus the amino groups on side chains (e.g., Lysine).[4]
Experimental Protocols & Field Insights
The following protocols are generalized procedures. Researchers must always adapt them to the specific solubility, reactivity, and scale of their own substrates.
Protocol 1: General Procedure for N-Boc Protection
-
Dissolution: Dissolve the amine substrate in a suitable solvent (e.g., THF, Dioxane, CH₂Cl₂, or a biphasic mixture with water).[21]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents). If the substrate is an amine salt, add a base like triethylamine (Et₃N) or NaOH to liberate the free amine.[15]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture. If a water-miscible solvent was used, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purification: Purify the product as necessary, typically by silica gel chromatography.
Field Insight: The formation of tert-butyl cation during acidic deprotection can lead to the alkylation of nucleophilic side chains, such as the sulfur in methionine or the indole ring of tryptophan.[17] Including a scavenger like anisole, thioanisole, or triisopropylsilane (TIS) in the deprotection cocktail can trap these cations and prevent unwanted side reactions.[10]
Protocol 2: General Procedure for N-Cbz Protection
-
Dissolution: Dissolve the amine in a suitable solvent system, often a biphasic mixture like Dioxane/water or THF/water.
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the solution (2-3 equivalents).
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.3 equivalents) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine, water, and finally brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify by silica gel chromatography or recrystallization if necessary.
Field Insight: Catalytic hydrogenolysis is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides.[18] Furthermore, sulfur-containing compounds can poison the palladium catalyst, inhibiting the reaction.[18] In such cases, alternative deprotection using strong acids like HBr in acetic acid can be employed, provided the substrate is stable to these harsh conditions.[13][14]
Protocol 3: General Procedure for N-Boc Deprotection with TFA
-
Dissolution: Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent, typically dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add trifluoroacetic acid (TFA). A common practice is to use a mixture of 25-50% TFA in CH₂Cl₂. If scavengers are needed, they are added at this stage (e.g., 2.5% TIS, 2.5% H₂O).[10]
-
Reaction: Stir the solution at room temperature. Deprotection is usually rapid, often completing in 30-60 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is often obtained as a TFA salt. To obtain the free amine, the residue can be dissolved in a suitable solvent and washed with a mild base (e.g., saturated NaHCO₃ solution), but care must be taken as the product may be water-soluble. Alternatively, precipitating the amine salt by adding cold diethyl ether is a common isolation technique.[10]
Protocol 4: General Procedure for N-Cbz Deprotection by Hydrogenolysis
-
Setup: Dissolve the N-Cbz protected substrate in a solvent suitable for hydrogenation (e.g., Methanol, Ethanol, Ethyl Acetate).
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, typically 5-10 mol %) to the solution under an inert atmosphere (N₂ or Argon).
-
Hydrogenation: Seal the reaction vessel, evacuate the atmosphere, and replace it with hydrogen (H₂). This can be done using a balloon of H₂ for atmospheric pressure reactions or a Parr hydrogenator for higher pressures.
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete.
-
Monitoring: Monitor the uptake of H₂ or analyze aliquots by TLC/LC-MS.
-
Workup: Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product is often very pure and may not require further purification.
Conclusion: Making the Right Choice
The choice between Boc and Cbz is not a matter of one being universally superior, but rather a strategic decision based on the overall synthetic plan.
-
Choose Boc when:
-
Your synthesis requires subsequent steps involving catalytic hydrogenation.
-
You need orthogonality with base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups.
-
Mild acidic deprotection is compatible with your substrate.
-
-
Choose Cbz when:
-
Your molecule contains acid-sensitive functional groups.
-
You need a robust protecting group that can withstand a wide range of non-reductive conditions.
-
A clean, non-acidic deprotection is desired, and your substrate is compatible with hydrogenation.
-
By understanding the distinct chemical personalities of the Boc and Cbz protecting groups—from their reaction mechanisms to their practical limitations—researchers can design more elegant, efficient, and successful synthetic routes, accelerating progress in chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Acids - Wordpress [reagents.acsgcipr.org]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. Protective Groups [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. fishersci.co.uk [fishersci.co.uk]
A Senior Application Scientist's Guide to Enzymatic Resolution for Chiral Separation of Piperazine Esters
The Strategic Importance of Chiral Piperazines and the Case for Biocatalysis
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the HIV protease inhibitor Indinavir.[1] The stereochemistry of substituents on this ring is often critical for therapeutic efficacy and safety. Consequently, robust and efficient methods for obtaining single enantiomers are paramount. While asymmetric synthesis offers an elegant route, enzymatic kinetic resolution (EKR) of racemic mixtures presents a highly practical, scalable, and environmentally benign alternative.
EKR leverages the exquisite stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic pair. This results in a mixture of a slower-reacting enantiomer (unreacted substrate) and a product derived from the faster-reacting enantiomer, which can then be separated by standard chromatographic methods. The key advantages of this approach include:
-
High Enantioselectivity: Enzymes often exhibit near-perfect discrimination between enantiomers, leading to products with very high enantiomeric excess (ee).
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, preserving sensitive functional groups.
-
Green Chemistry: Biocatalysis avoids the use of heavy metals and harsh reagents common in traditional chemical resolutions.
This guide will compare the performance of several commercially available enzymes and provide the rationale behind selecting the optimal biocatalyst and reaction conditions.
Comparative Analysis of Biocatalysts for Piperazine Ester Resolution
The success of an enzymatic resolution hinges on the choice of the enzyme. While many hydrolases exist, lipases are the most widely employed for resolving chiral esters and amines due to their operational stability in organic solvents, broad substrate scope, and lack of need for expensive cofactors.[2][3] Below, we compare several leading candidates.
Key Performance Metrics:
-
Enantiomeric Ratio (E-value): This is the most critical measure of an enzyme's selectivity. An E-value >100 is generally considered excellent for preparative-scale resolutions.[4]
-
Substrate: The specific structure of the piperazine ester, including protecting groups, profoundly impacts enzyme performance.
-
Reaction Type: The resolution can be achieved via enzyme-catalyzed hydrolysis of an ester or, more commonly, by acylation of a piperazine nitrogen in an organic solvent.
Enzyme Performance Comparison
| Enzyme | Substrate | Reaction Type | Acyl Donor / Solvent | Key Findings | E-value | Reference |
| Candida antarctica Lipase A (CAL-A) | N-4-Boc-piperazine-2-carboxylic acid methyl ester | N-Acylation | 2,2,2-Trifluoroethyl butanoate / TBME | Exquisite selectivity for the (S)-enantiomer. Activated acyl donor is crucial for efficient reaction. | >200 | [1][5] |
| Candida antarctica Lipase A (CAL-A) | N-1-Boc-piperazine-2-carboxylic acid methyl ester | N-Acylation | 2,2,2-Trifluoroethyl butanoate / TBME | High selectivity, but for the (R)-enantiomer, demonstrating the profound effect of protecting group position. | 200 | [1][5] |
| Candida antarctica Lipase B (CAL-B) | General Chiral Amines/Alcohols | N- or O-Acylation | Isopropyl esters, Vinyl acetate / MTBE, Hexane | A versatile, highly stable biocatalyst. Often used as the immobilized Novozym 435. A reliable starting point for screening. | >100 - >200 | [4][6] |
| Pseudomonas cepacia Lipase (PCL) | N-Boc-3-hydroxymethylpiperidine | O-Esterification | Succinic anhydride | Found to be the most effective enzyme for resolving this piperidine analogue, a close structural relative of piperazines. | Good | [7] |
| Alcalase (Protease) | 4-tert-butoxycarbonylpiperazine-2-carboxylic acid methyl ester | Hydrolysis | Aqueous Buffer | Demonstrates that proteases can also be effective for the hydrolysis of specific piperazine ester derivatives. | N/A | [8][9] |
Expert Insights:
-
CAL-A shows exceptional, but highly specific, activity. The data clearly indicates that CAL-A is a premier choice for the N-acylation of piperazine-2-carboxylic acid esters.[1][5] However, its selectivity is acutely sensitive to the placement of the Boc protecting group, reversing its enantiopreference between the N-1 and N-4 positions.[1] This highlights a critical principle: the enzyme's active site interacts with the entire substrate, and subtle structural changes can lead to dramatic differences in outcomes.
-
CAL-B (Novozym 435) is the workhorse for initial screening. Due to its broad substrate tolerance and exceptional stability, CAL-B is the logical starting point when approaching a novel piperazine ester.[2][4]
-
Pseudomonas Lipases offer a valuable alternative. Enzymes like P. cepacia and P. fluorescens lipases often exhibit complementary selectivity to Candida lipases and should be included in any comprehensive screening.[7][10][11]
Designing the Experiment: The Rationale Behind Protocol Choices
A successful resolution is not just about choosing the right enzyme; it's about creating the optimal environment for it to perform. Here we explain the causality behind key experimental parameters.
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for the enzymatic kinetic resolution of a piperazine ester.
-
Choice of Reaction: Acylation in Organic Media While hydrolysis is possible, acylation in a non-polar organic solvent is generally preferred. Why? Water is a product of esterification but a reactant in hydrolysis. By using an organic solvent, we can minimize water content, suppressing competitive non-enzymatic hydrolysis and pushing the equilibrium towards product formation. This often results in cleaner reactions and higher yields.
-
Choice of Acyl Donor: Irreversibility is Key Simple alkyl esters (e.g., ethyl acetate) can lead to reversible reactions, limiting conversion. Activated acyl donors are used to ensure the reaction is effectively irreversible.
-
Vinyl Esters (e.g., Vinyl Acetate): The reaction produces a vinyl alcohol intermediate that tautomerizes to a stable aldehyde (acetaldehyde), driving the reaction forward.[5] Caution: The resulting aldehyde can potentially form Schiff bases with the amine, so this must be monitored.[5]
-
Trifluoroethyl Esters (e.g., 2,2,2-Trifluoroethyl Butanoate): The electron-withdrawing trifluoroethyl group makes the ester highly activated and an excellent leaving group, resulting in rapid and irreversible acylation.[1][12]
-
-
Choice of Solvent: Preserving Enzyme Structure The solvent is not merely a medium but a critical parameter that modulates enzyme activity and selectivity.[13]
-
Recommended: Aprotic, non-polar solvents like methyl tert-butyl ether (MTBE), toluene, or hexane are ideal.[4][12] Why? These solvents do not strip the essential layer of water required for the enzyme's conformational integrity and catalytic function.
-
Avoid: Polar, protic solvents (e.g., methanol, ethanol) will denature the enzyme, while polar aprotic solvents (e.g., DMSO, DMF) can also strip the essential water layer and inactivate the biocatalyst.
-
Mechanism of Enantioselection
Caption: Simplified model of lipase enantioselectivity in kinetic resolution.
Field-Proven Experimental Protocols
The following protocols provide a robust framework for screening and optimizing the enzymatic resolution of a novel piperazine ester.
Protocol 1: General Procedure for Lipase Screening
This protocol is designed to efficiently screen multiple enzymes under standardized conditions.
-
Preparation: In separate 4 mL glass vials, place 10 mg of the racemic piperazine ester substrate.
-
Solvent & Acyl Donor Addition: To each vial, add 1.0 mL of MTBE and 1.2 equivalents of the acyl donor (e.g., vinyl acetate). Mix briefly to dissolve the substrate.
-
Enzyme Addition: To each vial, add 10 mg of a different immobilized lipase (e.g., Novozym 435, Lipase PS from P. cepacia, CAL-A).
-
Reaction: Seal the vials and place them in an orbital shaker set to 200 rpm and 30°C.
-
Monitoring: At timed intervals (e.g., 1, 4, 8, 24 hours), pause the shaker, and carefully withdraw a small aliquot (~20 µL) of the supernatant.
-
Sample Quenching & Preparation: Dilute the aliquot with 1 mL of mobile phase (e.g., Hexane/Isopropanol) and filter through a 0.22 µm syringe filter into an HPLC vial for analysis. This immediately stops the reaction by dilution and prepares the sample for analysis.
-
Analysis: Analyze the samples by chiral HPLC to determine the enantiomeric excess of the substrate (eeₛ) and product (eeₚ), as well as the conversion (c). The optimal enzyme will show high enantioselectivity (high ee values for both substrate and product) at a conversion close to 50%.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) and Conversion
Accurate analysis is the cornerstone of a successful resolution. Chiral HPLC is the gold standard for this purpose.[14]
-
Column Selection: A cellulose- or amylose-based chiral stationary phase (CSP) is typically effective. Columns like Chiralpak® AD-H or OD-H are excellent starting points.[14][15]
-
Mobile Phase: A typical mobile phase is a mixture of hexane and an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for basic compounds like piperazines.[15]
-
Method Development: Start with an isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min. Adjust the ratio of hexane to alcohol to achieve baseline separation (Resolution > 1.5) of the four relevant peaks: (R)-substrate, (S)-substrate, (R)-product, and (S)-product.
-
Calculations:
-
Enantiomeric Excess (ee): Determined from the peak areas (A) of the enantiomers.
-
ee_substrate (%) = |(A_R_sub - A_S_sub) / (A_R_sub + A_S_sub)| * 100
-
ee_product (%) = |(A_R_prod - A_S_prod) / (A_R_prod + A_S_prod)| * 100
-
-
Conversion (c): Can be calculated from the ee values, which is more accurate than using peak areas directly if response factors differ.
-
c (%) = [ee_s / (ee_s + ee_p)] * 100
-
-
Enantiomeric Ratio (E): Calculated from conversion and ee values.
-
E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_s)]
-
-
Conclusion and Recommendations
The enzymatic kinetic resolution of piperazine esters is a powerful and highly efficient strategy for accessing enantiopure building blocks. A systematic approach, grounded in an understanding of biocatalyst function, is key to success.
Recommendations for Researchers:
-
Start with a Screen: For a novel piperazine ester, begin by screening a panel of lipases, including Candida antarctica Lipase B (Novozym 435), Candida antarctica Lipase A, and a Pseudomonas lipase, using the protocol outlined above.
-
Prioritize CAL-A for Piperazine-2-Carboxylic Acid Esters: Based on existing literature, CAL-A is the prime candidate for this specific substrate class, though careful consideration of the protecting group strategy is required.[1][5]
-
Optimize Conditions Systematically: Once a "hit" is identified, optimize key parameters such as solvent, temperature, and acyl donor to maximize the E-value.[13]
-
Invest in Robust Analytics: A well-developed chiral HPLC method is non-negotiable. It is the only way to accurately determine the success of the resolution and guide optimization efforts.[14][16]
By following the principles and protocols in this guide, researchers can effectively harness the precision of biocatalysis to solve complex chiral separation challenges in drug discovery and development.
References
-
Hietanen, A., Lundell, K., et al. (2012). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. Arkivoc, 2012(5), 60-74. [Link]
-
Hietanen, A., Lundell, K., et al. (2012). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation. ResearchGate. [Link]
-
Request PDF. (n.d.). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
Nagy, J., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5410. [Link]
-
Reddy, G. S., et al. (2015). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Journal of Chromatographic Science, 53(5), 728-732. [Link]
-
Al-Tannak, N. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
de Mattos, M. C., et al. (2016). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 5(5), 465-474. [Link]
-
Gmeiner, P., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(8), 1321-1330. [Link]
-
Manimaran, B. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. New Jersey Institute of Technology Digital Commons. [Link]
-
Patel, R. N. (2017). Biocatalysis: Enzymatic Synthesis for Industrial Applications. ResearchGate. [Link]
-
Pellissier, H. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Catalysts, 10(10), 1198. [Link]
-
Botes, A. L., et al. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Organic Letters, 3(18), 2761-2764. [Link]
-
Ohadi, M., et al. (2021). Optimization of immobilization of Pseudomonas cepacia lipase on multiwalled carbon nanotubes functionalized with glycyrrhizin and Tween 80. Scientific Reports, 11(1), 19586. [Link]
-
Chen, C. S., et al. (1998). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. Journal of Organic Chemistry, 63(16), 5631-5635. [Link]
-
Kordel, M., et al. (1994). Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. Biochimica et Biophysica Acta, 1201(1), 55-60. [Link]
-
Ventura, S. P., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11, 1323380. [Link]
-
Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Wuyts, S., et al. (2006). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 8(4), 382-386. [Link]
-
Bruce, M. A., et al. (1994). Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase. An Application in the Synthesis of the Nucleoside Transport Blocker (-) Draflazine. Synthetic Communications, 24(6), 849-858. [Link]
-
Clayden, J., et al. (2013). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 15(3), 508-511. [Link]
-
Gotor-Fernández, V., et al. (2006). Burkholderia cepacia lipase: a versatile catalyst in synthesis reactions. Bioorganic & Medicinal Chemistry, 14(20), 6727-6733. [Link]
-
Forró, E., et al. (2018). Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols. Catalysts, 8(12), 619. [Link]
-
Elazar, M. (2018). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]
-
Raushel, F. M., et al. (2010). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society, 132(23), 7887-7889. [Link]
-
Gotor-Fernández, V., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules, 26(11), 3326. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 3. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carbo" by Guosheng Wu, Hua Zhao et al. [digitalcommons.njit.edu]
- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Analysis of HATU, HBTU, and DCC
For researchers, scientists, and professionals in drug development, the precise and efficient construction of amide bonds is a cornerstone of synthetic chemistry, particularly in the realm of peptide synthesis. The choice of coupling reagent is a critical parameter that profoundly influences reaction efficiency, product purity, and the stereochemical integrity of the final molecule. This guide provides an in-depth, objective comparison of three widely utilized coupling reagents: HATU, HBTU, and DCC. By delving into their mechanisms, performance metrics, and practical applications, this document aims to equip you with the field-proven insights necessary to make informed decisions for your specific synthetic challenges.
The Central Role of Coupling Reagents in Amide Synthesis
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Coupling reagents are the activators that transform the hydroxyl of the carboxylic acid into a good leaving group, thereby promoting amide bond formation under mild conditions. The ideal coupling reagent should offer high reactivity, minimal side reactions, and crucially, suppression of racemization at the chiral center of the amino acid.
A Mechanistic Dive into HATU, HBTU, and DCC
The efficacy and side-product profile of a coupling reagent are intrinsically linked to its mechanism of action. Understanding these pathways is key to troubleshooting and optimizing your synthetic protocols.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
HATU is a uronium salt-based coupling reagent renowned for its high efficiency and low racemization rates.[1][2] Its mechanism involves the formation of a highly reactive OAt-active ester.[3][4] The presence of the nitrogen atom in the pyridine ring of the 7-azabenzotriazole (HOAt) moiety enhances the reactivity of the active ester through a neighboring group effect, leading to faster and more complete coupling reactions.[2][5]
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
Similar to HATU, HBTU is another popular uronium salt-based coupling reagent. Its mechanism also proceeds through the formation of an active ester, in this case, an OBt-active ester derived from 1-hydroxybenzotriazole (HOBt).[6][7] While highly effective, the OBt-ester is generally less reactive than the OAt-ester formed by HATU, which can result in slower reaction times and a slightly higher propensity for side reactions in challenging couplings.[1][2]
DCC (N,N'-Dicyclohexylcarbodiimide)
DCC is a classical and cost-effective carbodiimide-based coupling reagent.[8][9] Its mechanism involves the reaction with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then attacked by the amine to form the amide bond, with the byproduct being dicyclohexylurea (DCU). A significant drawback of DCC is the potential for racemization, which can be mitigated, but not always eliminated, by the addition of additives like HOBt.[10][11]
Visualizing the Activation Mechanisms
To further elucidate the chemical transformations, the following diagrams illustrate the activation of a carboxylic acid by each of the three coupling reagents.
RCOOH [label="R-COOH"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335"]; HATU [label="HATU", fillcolor="#34A853"]; OAt_ester [label="R-CO-OAt\n(Highly Reactive Ester)", fillcolor="#FBBC05"]; Amine [label="R'-NH2", shape=ellipse, fillcolor="#EA4335"]; Amide [label="R-CONH-R'", fillcolor="#4285F4"]; Byproducts [label="Tetramethylurea + HOAt", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
RCOOH -> OAt_ester [label=" + HATU, Base"]; OAt_ester -> Amide [label=" + R'-NH2"]; OAt_ester -> Byproducts [style=dotted]; }
Caption: Activation of a carboxylic acid by HATU to form a highly reactive OAt-ester.RCOOH [label="R-COOH"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335"]; HBTU [label="HBTU", fillcolor="#34A853"]; OBt_ester [label="R-CO-OBt\n(Active Ester)", fillcolor="#FBBC05"]; Amine [label="R'-NH2", shape=ellipse, fillcolor="#EA4335"]; Amide [label="R-CONH-R'", fillcolor="#4285F4"]; Byproducts [label="Tetramethylurea + HOBt", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
RCOOH -> OBt_ester [label=" + HBTU, Base"]; OBt_ester -> Amide [label=" + R'-NH2"]; OBt_ester -> Byproducts [style=dotted]; }
Caption: Activation of a carboxylic acid by HBTU to form an active OBt-ester.RCOOH [label="R-COOH"]; DCC [label="DCC", fillcolor="#34A853"]; O_acylisourea [label="O-acylisourea\n(Reactive Intermediate)", fillcolor="#FBBC05"]; Amine [label="R'-NH2", shape=ellipse, fillcolor="#EA4335"]; Amide [label="R-CONH-R'", fillcolor="#4285F4"]; DCU [label="Dicyclohexylurea (DCU)\n(Insoluble Byproduct)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
RCOOH -> O_acylisourea [label=" + DCC"]; O_acylisourea -> Amide [label=" + R'-NH2"]; O_acylisourea -> DCU [style=dotted]; }
Caption: Activation of a carboxylic acid by DCC via an O-acylisourea intermediate.Performance Comparison: A Data-Driven Analysis
The choice of coupling reagent often comes down to a trade-off between efficiency, cost, and the acceptable level of side reactions. The following table summarizes key performance indicators for HATU, HBTU, and DCC, with data compiled from various studies. It is important to note that direct head-to-head comparisons under identical conditions are not always available, and performance can be sequence-dependent.
| Feature | HATU | HBTU | DCC |
| Reactivity | Very High[1][2] | High[1] | Moderate |
| Racemization | Very Low (0.5 - 2.0%)[12] | Low (1.5 - 5.0%)[12] | Low to Moderate (with HOBt)[10][13] |
| Yield in "Difficult" Sequences | Higher Purity, fewer deletion products[1][14] | Lower Purity, more deletion products[1] | Variable, often lower[15] |
| Reaction Speed | Faster[1][2] | Slower than HATU[1] | Generally Slower[15] |
| Byproduct Removal | Water-soluble[16] | Water-soluble[16] | Insoluble DCU, requires filtration[9] |
| Cost | Higher | Moderate | Lower |
A noteworthy benchmark for evaluating coupling reagent performance is the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74). Studies have consistently shown that HATU provides a higher purity of the final peptide with fewer deletion byproducts compared to HBTU in this challenging synthesis.[1][14][17]
Experimental Protocols: A Practical Guide
To provide a practical context for the application of these reagents, the following are representative, step-by-step protocols for a standard amide coupling reaction in solution phase.
Protocol 1: Amide Coupling using HATU
This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU to the solution and stir for 1-2 minutes.
-
Add DIPEA to the reaction mixture and stir for an additional 5-10 minutes to allow for pre-activation of the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Amide Coupling using HBTU
This protocol details a general procedure for amide synthesis using HBTU.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HBTU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add HBTU to the solution and stir until dissolved.
-
Add DIPEA to the mixture and stir for 10-15 minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in the HATU protocol (steps 6-9).
Protocol 3: Amide Coupling using DCC
This protocol provides a general method for amide synthesis using DCC, including the use of HOBt to suppress racemization.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
DCC (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a dry flask, dissolve the carboxylic acid and HOBt in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine to the cooled solution.
-
In a separate flask, dissolve DCC in a minimal amount of the same anhydrous solvent.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.
-
Wash the filtrate as described in the HATU protocol (steps 7-8).
-
Purify the crude product by flash column chromatography if necessary.
Concluding Remarks and Expert Recommendations
The selection of an appropriate coupling reagent is a nuanced decision that balances reactivity, the potential for side reactions, and economic considerations.
-
HATU stands out as the reagent of choice for challenging syntheses, including the coupling of sterically hindered amino acids, sequences prone to aggregation, and when the utmost preservation of stereochemical integrity is paramount.[10][15] Its superior performance often justifies its higher cost in the synthesis of high-value molecules.
-
HBTU represents a robust and reliable option for routine peptide synthesis and general amide bond formation.[18] It offers a good balance of reactivity and cost-effectiveness, with a low propensity for racemization.[12]
-
DCC , while a more traditional and economical choice, requires careful consideration of its potential drawbacks.[8] The formation of the insoluble DCU byproduct can complicate purification, and the risk of racemization, even with additives, is a significant concern for sensitive substrates.[9][10]
Ultimately, the optimal coupling reagent is contingent upon the specific requirements of your synthetic target. A thorough understanding of the mechanisms and performance characteristics of HATU, HBTU, and DCC, as outlined in this guide, will empower you to navigate these choices with confidence and achieve your synthetic goals with greater efficiency and precision.
References
-
BenchChem. (2025). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [Link]
-
Wikipedia. HBTU. [Link]
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
YouTube. DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]
-
YouTube. Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. [Link]
-
National Institutes of Health. Epimerisation in Peptide Synthesis. [Link]
-
Wikipedia. N,N'-Dicyclohexylcarbodiimide. [Link]
-
ResearchGate. Synthesis of ACP(65-74). [Link]
-
SciSpace. HATU. [Link]
-
Organic Synthesis. Acid-Amine Coupling using DCC. [Link]
-
Sci-Hub. Rapid Flow-Based Peptide Synthesis. [Link]
-
YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
ResearchGate. Proposed mechanism for amidation using HBTU (9). [Link]
-
Slideshare. Dicyclohexylcarbodiimide [DCC]. [Link]
-
ResearchGate. (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. HBTU - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 9. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. HATU | 223 Publications | 2941 Citations | Top Authors | Related Topics [scispace.com]
- 18. nbinno.com [nbinno.com]
A Technical Guide to Bioisosteres and Analogues of the Piperazine Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisosteres, supported by experimental data and detailed protocols.
The piperazine ring is a cornerstone in medicinal chemistry, gracing the structure of over 100 FDA-approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that serve as versatile handles for functionalization to fine-tune potency, selectivity, and pharmacokinetic profiles.[1] However, the very features that make piperazine attractive can also be a source of metabolic liabilities and off-target effects. This has spurred the exploration of bioisosteres—molecular replacements that retain the desired biological activity while offering opportunities to overcome the parent scaffold's limitations.[1][3]
This guide provides a head-to-head comparison of the piperazine scaffold and its prominent bioisosteres, offering an in-depth analysis of their impact on critical drug discovery parameters. We will delve into the nuances of their physicochemical properties, pharmacokinetic profiles, and pharmacological activities, supported by experimental data and detailed protocols to empower researchers in their quest for superior drug candidates.
The Piperazine Predicament: Why Seek Alternatives?
While the piperazine motif is a powerful tool, its use can present several challenges in drug development:
-
Metabolic Instability: The piperazine ring is susceptible to metabolism by cytochrome P450 enzymes, primarily through N-dealkylation and oxidation of the carbon atoms alpha to the nitrogens. This can lead to rapid clearance and the formation of potentially reactive metabolites.
-
hERG Liability: The basic nitrogens of the piperazine ring can contribute to binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical off-target interaction that can lead to cardiac arrhythmias.[4]
-
Physicochemical Properties: While generally conferring good solubility, the high basicity of the piperazine ring may not always be optimal for traversing the blood-brain barrier or for achieving the desired lipophilicity for a specific target.
-
Limited Chemical Space: The relatively rigid and symmetrical nature of the piperazine ring can limit the exploration of three-dimensional chemical space.
The strategic replacement of the piperazine scaffold with a suitable bioisostere can address these challenges, leading to compounds with improved developability profiles.
A Comparative Analysis of Key Piperazine Bioisosteres
The selection of a bioisostere is a nuanced decision that depends on the specific goals of the drug discovery program. Here, we compare several key classes of piperazine bioisosteres, highlighting their defining characteristics.
Physicochemical Properties: A Foundation for Drug Action
The physicochemical properties of a scaffold are fundamental to its behavior in a biological system. The following table summarizes key parameters for piperazine and some of its common bioisosteres.
| Scaffold | Structure | pKa1 | pKa2 | clogP | Key Physicochemical Features |
| Piperazine | ~9.8 | ~5.7 | -1.1 | High aqueous solubility, two basic centers for modulation.[5] | |
| Homopiperazine (1,4-Diazepane) | ~10.0 | ~6.2 | -0.48 | Increased flexibility and lipophilicity compared to piperazine.[6][7] | |
| 4-Aminopiperidine | ~10.5 (amine) | ~9.5 (ring N) | -0.2 | Asymmetrical structure with distinct basicities, offering different vector orientations for substituents.[8] | |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ~8.8 | ~3.0 | -0.5 | Rigid, bicyclic structure reduces conformational flexibility and can improve metabolic stability. | |
| 3,9-Diazaspiro[5.5]undecane | - | - | 0.5 | Spirocyclic nature introduces three-dimensionality, potentially improving solubility and metabolic stability.[9] |
Note: pKa and clogP values are approximate and can vary based on substitution.
Impact on ADME Properties: Navigating the Biological Maze
The journey of a drug through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Bioisosteric replacement of piperazine can have a profound impact on this profile.
| ADME Parameter | Piperazine | Homopiperazine (1,4-Diazepane) | 4-Aminopiperidine | DABCO | 3,9-Diazaspiro[5.5]undecane |
| Metabolic Stability (HLM) | Often susceptible to N-dealkylation and ring oxidation. | Can exhibit improved stability due to altered ring size and conformation. | Can offer improved metabolic stability by removing one of the susceptible nitrogen atoms.[10] | Generally shows higher metabolic stability due to its rigid, bicyclic structure which sterically hinders enzymatic attack. | Spirocyclic structure can disrupt planarity and hinder access of metabolic enzymes, often leading to increased stability.[1] |
| hERG Inhibition | Can be a significant liability due to the presence of two basic nitrogens.[4] | May offer a slight reduction in hERG liability compared to piperazine, but still a concern. | The altered geometry and basicity profile can lead to reduced hERG binding. | The rigid structure and altered pKa can significantly reduce hERG affinity. | The three-dimensional structure can disrupt the key interactions required for hERG binding, often leading to a better safety profile. |
| Blood-Brain Barrier (BBB) Permeability | Can be challenging due to high polarity and basicity. | Increased lipophilicity can sometimes improve BBB penetration, but this is highly context-dependent. | The single ring nitrogen and exocyclic amine offer different opportunities to modulate lipophilicity and pKa for optimizing CNS penetration. | The rigid structure can sometimes be beneficial for BBB permeability, but this is not a universal rule. | The increased sp3 character and unique 3D shape can be leveraged to improve brain penetration. |
Pharmacological Activity: A Case Study Approach
The ultimate test of a bioisosteric replacement is its impact on pharmacological activity. The effect is highly dependent on the specific target and the role of the piperazine moiety in ligand-receptor interactions.
Case Study: Olaparib (PARP Inhibitor)
In the development of the PARP inhibitor Olaparib, the replacement of a piperazine ring with a spirodiamine analogue was shown to be beneficial. This modification not only maintained potent enzymatic activity but also led to reduced cytotoxicity.[11][12] This case highlights how a bioisosteric switch can lead to a superior overall profile.
Case Study: Cognition Enhancers
In a study on nootropic agents, the "extrusion" of one of the nitrogen atoms from a piperazine ring to create 4-aminopiperidine analogues resulted in compounds that maintained high cognition-enhancing activity.[8] This demonstrates that in some contexts, the full piperazine scaffold is not essential for activity and a simpler analogue can be equally or even more effective.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
Synthesis of Key Bioisosteres
Caption: Reductive Amination Workflow
-
To a solution of the N-substituted 4-piperidone (1.0 eq) and the desired amine (1.2 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portionwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopiperidine derivative.
Caption: Diazepine Synthesis Workflow
-
Prepare the ketimine intermediate in situ or separately.
-
To a solution of the ketimine (1.0 eq) and the appropriate aldehyde (1.0 eq) in ethanol, add a catalytic amount of a heteropolyacid (e.g., H5PMo10V2O40).
-
Reflux the reaction mixture for the required time (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 1,4-diazepine derivative.
In Vitro ADME and Safety Assays
Caption: Microsomal Stability Assay
-
Prepare a reaction mixture containing the test compound (1 µM final concentration) and human liver microsomes (0.5 mg/mL final concentration) in phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Caption: hERG Binding Assay Workflow
-
Prepare a reaction mixture containing cell membranes from a stable cell line expressing the hERG channel (e.g., HEK293 cells), a radiolabeled hERG channel ligand (e.g., [3H]-dofetilide), and the test compound at various concentrations.
-
Incubate the mixture at room temperature for a specified time to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) to assess its hERG binding affinity.
Conclusion: A Strategic Choice in Drug Design
The decision to retain or replace a piperazine scaffold is a critical juncture in the optimization of a lead compound. This guide has illuminated the multifaceted considerations that underpin this decision, from fundamental physicochemical properties to complex ADME and pharmacological outcomes. While piperazine remains an invaluable building block, a thorough understanding of its potential liabilities and the array of available bioisosteric replacements is essential for the modern medicinal chemist. The judicious application of bioisosterism, guided by the comparative data and experimental protocols presented herein, can unlock novel chemical space and pave the way for the discovery of safer and more effective medicines. The continued exploration and characterization of novel piperazine analogues will undoubtedly further enrich the drug discovery toolbox, providing researchers with an ever-expanding palette of scaffolds to address the challenges of modern drug design.
References
- Meanwell NA. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. J Agric Food Chem. 2022 Sep 14;70(36):10942-10971. doi: 10.1021/acs.jafc.2c00726. Epub 2022 Jun 8. PMID: 35675051.
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available from: [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health. Available from: [Link]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available from: [Link]
- Ahmed, M. G., Romman, U., Akhter, K., Islam, M. M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
-
Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available from: [Link]
- Manetti D, Martini E, Ghelardini C, Dei S, Galeotti N, Guandalini L, Romanelli MN, Scapecchi S, Teodori E, Bartolini A, Gualtieri F. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorg Med Chem Lett. 2003 Jul 21;13(14):2303-6. doi: 10.1016/s0960-894x(03)00437-2. PMID: 12824022.
- Meanwell NA. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J Med Chem. 2011 Nov 10;54(21):7583-615. doi: 10.1021/jm2008213. Epub 2011 Oct 11. PMID: 21988220; PMCID: PMC3210086.
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. National Institutes of Health. Available from: [Link]
-
In Vitro ADME Properties of Some Analogues a. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available from: [Link]
- Hanessian S, et al. Design and synthesis of bridged piperidine and piperazine isosteres. Bioorg Med Chem Lett. 2018 Aug 15;28(15):2627-2630. doi: 10.1016/j.bmcl.2018.06.038. Epub 2018 Jun 19.
-
3,9-Diazaspiro[5.5]undecane. PubChem. Available from: [Link]
- James T, et al. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Org Biomol Chem. 2014 Apr 28;12(16):2584-91. doi: 10.1039/c3ob42512f.
-
Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Drug Hunter. Available from: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available from: [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. National Institutes of Health. Available from: [Link]
-
Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. PubMed. Available from: [Link]
-
Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. Available from: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available from: [Link]
-
Piperazine bioisosteres for drug design. Morressier. Available from: [Link]
- Meanwell NA, Loiseleur O. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. J Agric Food Chem. 2022 Sep 14;70(36):10942-10971. doi: 10.1021/acs.jafc.2c00726. Epub 2022 Jun 8. PMID: 35675051.
-
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate. Available from: [Link]
-
New Insights into Ion Channels: Predicting hERG-Drug Interactions. National Institutes of Health. Available from: [Link]
-
4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. Available from: [Link]
-
High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. PubMed. Available from: [Link]
-
Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. National Institutes of Health. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid | C10H18N2O2 | CID 66701088 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Assessing Enantiomeric Purity
In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety. The two enantiomers of a chiral drug, while chemically identical, can interact with the chiral environment of the human body in profoundly different ways. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, the precise measurement of enantiomeric purity is a cornerstone of pharmaceutical quality control and regulatory compliance.[2]
This guide provides an in-depth comparison of the analytical methods used to determine enantiomeric excess (% ee), with a primary focus on the gold standard technique, Chiral High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices in chiral HPLC, present its performance in the context of powerful alternatives, and offer data-driven insights to guide your method selection.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for enantiomeric purity analysis, lauded for its robustness, versatility, and the vast array of available Chiral Stationary Phases (CSPs).[3] The fundamental principle lies in creating a chiral environment within the HPLC column, forcing the enantiomers of an analyte to interact differently and thus separate in time.
The Principle of Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard HPLC columns (like C18).[4] Chiral recognition is achieved by using a CSP, which is a stationary phase where a chiral selector is immobilized onto the support material (typically silica). The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[5][6]
For successful separation, there must be a sufficient difference in the stability or energy of these two diastereomeric complexes. This is often explained by the "three-point interaction model," which posits that one enantiomer will have at least three points of simultaneous interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, while the other enantiomer can only interact at two points at any given time.[1] This difference in binding affinity leads to differential retention times, allowing for their separation and quantification.[7]
The Chiral HPLC Workflow: A Systematic Approach
The process of determining enantiomeric purity via chiral HPLC is a systematic workflow, ensuring that the resulting data is both accurate and reproducible. Each step is critical for the development of a robust, self-validating method.
Caption: General workflow for a chiral HPLC method to determine enantiomeric purity.[8]
Expert Insights into Method Development
The success of a chiral separation hinges on methodical method development. A trial-and-error approach can be time-consuming; a strategic screening process is far more efficient.[9]
-
Choosing the Chiral Stationary Phase (CSP): This is the most critical decision.[9] CSPs are broadly categorized, with polysaccharide-based (cellulose and amylose derivatives) being the most versatile and widely used.[10] They can be operated in multiple modes—normal phase, reversed-phase, and polar organic—offering a wide range of selectivities.[11] Screening a set of 3-5 columns with diverse selectivities (e.g., a cellulose carbamate, an amylose carbamate, and a macrocyclic glycopeptide) is a highly effective initial strategy.[5]
-
Mobile Phase Selection: The choice of mobile phase is dictated by the CSP and the analyte's properties.
-
Normal Phase (NP): Typically mixtures of alkanes (like hexane) and alcohols (isopropanol, ethanol). NP often provides better selectivity but can have issues with sample solubility.
-
Reversed-Phase (RP): Aqueous buffers with acetonitrile or methanol. RP is suitable for polar compounds and is compatible with mass spectrometry (MS) detection.
-
Polar Organic Mode: A mixture of a polar aprotic solvent (like acetonitrile) and an alcohol (methanol or ethanol). This mode is an excellent alternative when solubility is an issue in NP and selectivity is poor in RP.
-
-
Optimization: Once initial separation is achieved, it can be fine-tuned.
-
Temperature: Decreasing the temperature often increases chiral selectivity by enhancing the weaker bonding forces that govern chiral recognition.[11]
-
Flow Rate: Chiral separations typically benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column), which can improve resolution.[11]
-
Additives: For ionizable analytes, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase is crucial to suppress ionization and achieve sharp, symmetrical peaks.
-
Powerful Alternatives: A Comparative Overview
While chiral HPLC is the workhorse, other techniques offer distinct advantages for specific applications. The choice of method depends on factors like required sensitivity, speed, sample availability, and the need for structural information.[3]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC.[3] It uses supercritical carbon dioxide as the primary mobile phase component, often mixed with a small amount of an organic modifier like methanol.[]
-
Key Advantages: SFC offers significantly faster analysis times (often 3-5 times faster than HPLC), rapid column equilibration, and reduced organic solvent consumption.[3][] This makes it ideal for high-throughput screening and preparative-scale purifications.[13]
-
Performance: Studies have shown that SFC can provide comparable or even superior resolution and peak shapes compared to HPLC for many compounds.[3][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both quantification and structural elucidation. For chiral analysis, it requires the use of a Chiral Solvating Agent (CSA).[15] The CSA interacts with the enantiomers to form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[16]
-
Key Advantages: NMR is a primary analytical method that can provide absolute quantification without the need for a reference standard for each enantiomer. It also provides invaluable structural information.[3]
-
Limitations: The primary drawback of NMR is its relatively low sensitivity compared to chromatographic methods.[3] It is often best suited for analyzing bulk materials rather than trace impurities.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.
-
Key Advantages: CD is an extremely fast technique, with measurements often taking less than a minute.[17] This makes it suitable for high-throughput screening applications.
-
Limitations: CD is not a separative technique. It requires that the analyte possesses a chromophore and that a calibration curve be generated using standards of known enantiomeric purity.[18] The combination of HPLC with a CD detector can be a powerful tool, providing both separation and chiroptical information.[19][20]
Head-to-Head Comparison: A Data-Driven Analysis
The selection of an analytical method should be guided by objective performance data. The table below summarizes the typical performance characteristics of each technique.
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR (with CSA) | Circular Dichroism (CD) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP)[3] | Differential interaction with a CSP using a supercritical fluid mobile phase[21] | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA)[22] | Differential absorption of circularly polarized light[18] |
| Resolution (Rs) | > 1.5 for baseline separation is the target[3] | Often comparable or superior to HPLC[3] | Not applicable (measures spectral separation, not chromatographic) | Not a separative technique |
| Analysis Time | 10 - 30 minutes[3] | 3 - 10 minutes[3] | 5 - 15 minutes per sample | < 1 minute per sample[17] |
| Sensitivity (LOQ) | ng/mL to µg/mL range[3] | Similar to HPLC, MS coupling is common[23] | mg range; less sensitive than chromatography[3] | µg/mL to mg/mL range, analyte-dependent |
| Solvent Consumption | High (e.g., 10-30 mL per run) | Low (significantly reduced organic solvent use)[] | Low (typically <1 mL of deuterated solvent) | Very low (sample in cuvette) |
| Key Advantage | Versatility, robustness, vast library of established methods[3] | Speed, "green" chemistry, ideal for high-throughput and preparative scale[13] | Absolute quantification, structural information, no separation needed[3] | Extremely high speed, suitable for HTS[17] |
| Key Limitation | Slower analysis times, high solvent consumption | Requires specialized instrumentation | Low sensitivity, potential for complex spectra | Not a separative method, requires a chromophore |
Decision-Making Guide: Selecting the Right Tool for the Job
Choosing the optimal technique requires a logical assessment of the analytical problem. This decision tree provides a framework for selecting the most appropriate method based on common research and development needs.
Caption: A decision tree to guide the selection of the appropriate analytical technique.
Experimental Protocols: A Practical Application
To ensure trustworthiness, every protocol must be a self-validating system. This includes system suitability checks, such as verifying the resolution of a racemic standard before sample analysis, and adhering to validation guidelines set by bodies like the International Council for Harmonisation (ICH).[24][25]
Protocol 1: Chiral HPLC Separation of Warfarin Enantiomers
This protocol describes a typical method for separating the enantiomers of the anticoagulant drug warfarin using a polysaccharide-based CSP.
-
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Lux® 5 µm Cellulose-1 column (or equivalent amylose/cellulose-based CSP)
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Racemic Warfarin Standard (1 mg/mL in mobile phase)
-
Warfarin Sample (1 mg/mL in mobile phase)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Methodology:
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[8]
-
System Suitability: Inject the racemic warfarin standard. The two enantiomer peaks should be baseline resolved (Resolution, Rs > 1.5). This confirms the system is performing correctly.[10]
-
Sample Analysis: Inject the warfarin sample to be analyzed.
-
Data Analysis: Identify and integrate the peak areas corresponding to the two enantiomers.
-
Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Protocol 2: Chiral SFC Separation of a Primary Amine
This protocol outlines a rapid screening method for a primary amine using SFC, demonstrating its speed advantage.
-
Instrumentation & Materials:
-
SFC system with UV or MS detector
-
Chiral Stationary Phase: Cyclofructan-based CSP (e.g., LARIHC™ CF6-P)
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol with 0.2% Isopropylamine
-
Racemic Amine Standard (1 mg/mL in Methanol)
-
Amine Sample (1 mg/mL in Methanol)
-
-
Chromatographic Conditions:
-
Gradient: 5% to 50% B over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm or appropriate MS settings
-
-
Methodology:
-
System Equilibration: Equilibrate the column at initial conditions for 2-3 minutes.
-
System Suitability: Inject the racemic amine standard to confirm separation and determine retention times.
-
Sample Analysis: Inject the amine sample.
-
Data Analysis & Calculation: Integrate peak areas and calculate % ee as described in the HPLC protocol. The entire analysis, including equilibration, can often be completed in under 10 minutes.[26]
-
Conclusion
Chiral HPLC remains the cornerstone of enantiomeric purity assessment due to its unparalleled versatility and a rich history of successful applications.[3] However, a modern analytical laboratory must leverage a suite of techniques to tackle diverse challenges effectively. Chiral SFC offers a compelling advantage in speed and sustainability, making it the method of choice for high-throughput and preparative applications.[3] NMR and CD spectroscopy provide unique capabilities for absolute quantification and rapid screening, respectively, serving as powerful complementary tools.
By understanding the fundamental principles, performance characteristics, and practical workflows of each of these techniques, researchers, scientists, and drug development professionals can make informed, data-driven decisions. This ensures not only compliance with stringent regulatory standards set by bodies like the FDA and ICH but also contributes to the development of safer and more effective pharmaceuticals.[27][28]
References
- A Comparative Guide to Analytical Methods for Chiral Purity Determination. (n.d.). Benchchem.
- A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess... (n.d.). RSC Publishing.
- Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex.
- Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. (n.d.). PubMed.
- Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods. (n.d.). Optica Publishing Group.
- Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Chiral Separation Using SFC and HPLC. (2016). Shimadzu.
- Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. (n.d.). Benchchem.
- Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy... (n.d.). Analytical Chemistry.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). ACS Central Science.
- Chiral HPLC column selection and method development guide. (2015). Sigma-Aldrich.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy... (2022). ARPI - UNIPI.
- Rapid Determination of Enantiomeric Excess of α-Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. (2011). Organic Letters.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC - NIH.
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). PMC - PubMed Central.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy... (2022). The Journal of Organic Chemistry.
- Getting Started with Chiral Method Development. (2022). Regis Technologies.
- Chiral HPLC Column. (n.d.). Phenomenex.
- What Is Chiral Purity And How To Perform. (2025). PharmaGuru.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (n.d.). PMC - NIH.
- A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH. (n.d.). Benchchem.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed.
- Finding the Best Separation for Enantiomeric Mixtures. (n.d.). LCGC International.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central.
- Development of New Stereoisomeric Drugs. (1992). FDA.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- ICH guideline Q14 on analytical procedure development. (2022). EMA.
- New Techniques for Chiral Separations. (2008). DiVA portal.
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2025). ResearchGate.
- Chiral Method Development. (n.d.). AMRI.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2025). ResearchGate.
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 13. selvita.com [selvita.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods [opg.optica.org]
- 21. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 22. arpi.unipi.it [arpi.unipi.it]
- 23. researchgate.net [researchgate.net]
- 24. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. shimadzu.com [shimadzu.com]
- 27. fda.gov [fda.gov]
- 28. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Stability of Benzylpiperazines versus Phenylpiperazines for Drug Development Professionals
In the landscape of modern drug discovery, the piperazine moiety is a ubiquitous scaffold, prized for its favorable pharmacokinetic properties and synthetic tractability. Among the vast family of piperazine-containing compounds, benzylpiperazines (BZPs) and phenylpiperazines (PPs) represent two critical subclasses, each with a distinct profile of biological activity and, importantly, chemical and metabolic stability. A comprehensive understanding of their relative stability is paramount for researchers and drug development professionals, as it directly impacts a candidate's developability, shelf-life, and in vivo performance.
This guide provides an in-depth, objective comparison of the stability profiles of benzylpiperazines and phenylpiperazines, supported by experimental data from the scientific literature. We will delve into the structural nuances that govern their stability and explore their comparative performance under metabolic, chemical, and photolytic stress conditions.
Core Structural Differences: The Benzyl Bridge as a Key Determinant
The fundamental distinction between these two classes lies in the linker between the piperazine ring and the aromatic system. Phenylpiperazines feature a direct connection between a nitrogen atom of the piperazine ring and the phenyl group. In contrast, benzylpiperazines possess a methylene (-CH2-) bridge connecting the piperazine nitrogen to the phenyl ring. This seemingly minor structural variance has profound implications for the molecule's electronic properties, conformation, and, consequently, its susceptibility to various degradation pathways.
Metabolic Stability: A Clear Advantage for the Benzyl Moiety
Metabolic stability is a critical parameter in drug design, determining the half-life and bioavailability of a compound. In vitro and in vivo studies consistently demonstrate that benzylpiperazines exhibit greater metabolic stability compared to their phenylpiperazine counterparts.
A key study directly comparing the stability of eight synthetic piperazines in human whole blood under various storage conditions found that benzylpiperazines were demonstrably more stable than phenylpiperazines[1]. For instance, 1-(4-methylbenzyl)piperazine (MBZP) showed more than 70% of the initial concentration remaining after 12 months, whereas 1-(4-methoxyphenyl)piperazine (MeOPP) was undetectable after 6 months under the same conditions[1].
The primary metabolic pathways for both classes involve cytochrome P450 (CYP) mediated oxidation. For benzylpiperazine (BZP), the major routes are hydroxylation of the aromatic ring and N-dealkylation[2][3][4][5][6]. Similarly, phenylpiperazines like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) also undergo aromatic hydroxylation[3][6].
The increased metabolic lability of phenylpiperazines can be attributed to the direct attachment of the electron-rich piperazine nitrogen to the aromatic ring. This configuration makes the aromatic ring more susceptible to oxidative metabolism by CYP enzymes. The methylene spacer in benzylpiperazines effectively insulates the phenyl ring from the activating effect of the piperazine nitrogen, thus reducing its susceptibility to metabolic attack.
Experimental Protocol: In Vitro Microsomal Stability Assay
To assess metabolic stability, a common and effective method is the in vitro microsomal stability assay. This protocol provides a standardized workflow for such an experiment.
Objective: To determine the rate of metabolism of a test compound (benzylpiperazine or phenylpiperazine derivative) by liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Control compounds (high and low clearance)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Data Presentation: Comparative Metabolic Stability
| Compound Class | Representative Compound | In Vitro Half-life (t½) | Key Metabolic Pathways | Reference |
| Benzylpiperazines | 1-Benzylpiperazine (BZP) | Generally Longer | Aromatic Hydroxylation, N-dealkylation | [2][3][4][5] |
| Phenylpiperazines | 1-(m-chlorophenyl)piperazine (mCPP) | Generally Shorter | Aromatic Hydroxylation, Piperazine Ring Degradation | [7] |
Chemical Stability: Navigating Hydrolytic and Oxidative Degradation
Chemical stability under various stress conditions is a cornerstone of drug development, ensuring that a drug substance maintains its integrity and purity throughout its shelf life. While direct comparative forced degradation studies between benzyl- and phenylpiperazines are scarce in the public domain, an analysis of their inherent chemical properties and available data on individual compounds allows for a reasoned comparison.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals, particularly in acidic or alkaline environments. A study on a novel oxazolopyridonyl derivative of phenylpiperazine demonstrated that its degradation is pH-dependent, accelerating in both strongly acidic (pH < 3) and alkaline (pH > 9) conditions[2]. This susceptibility is likely due to the presence of functionalities on the phenylpiperazine core that are prone to hydrolysis.
The piperazine ring itself is generally stable to hydrolysis. However, the nature of the substituents on the aromatic ring and the overall molecular structure can influence the susceptibility of the entire molecule to hydrolytic degradation. The direct linkage of the piperazine to the phenyl ring in phenylpiperazines can influence the electronic distribution and potentially make adjacent bonds more susceptible to cleavage under harsh pH conditions. The methylene spacer in benzylpiperazines may offer some protection against such effects.
Experimental Protocol: Forced Hydrolysis Study
Objective: To evaluate the stability of a test compound under acidic and alkaline hydrolytic conditions.
Materials:
-
Test compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or water bath
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare solutions of the test compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media at a known concentration. Also, prepare a solution in neutral water as a control.
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Neutralization: After the specified time, cool the samples to room temperature and neutralize the acidic and basic solutions.
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
-
Data Evaluation: Quantify the amount of the parent drug remaining and identify and quantify any degradation products formed.
Oxidative Stability
Oxidation is another critical degradation pathway, often mediated by atmospheric oxygen or reactive oxygen species. The piperazine ring, with its two nitrogen atoms, can be susceptible to oxidation, potentially leading to the formation of N-oxides and other degradation products.
Studies on the oxidative degradation of piperazine itself indicate the formation of various products, including ethylenediamine and formylpiperazine[1]. The presence of the aromatic ring in both benzyl- and phenylpiperazines can influence their susceptibility to oxidation. The electron-donating nature of the piperazine ring can activate the attached aromatic system, making it more prone to oxidative degradation. As with metabolic stability, the direct attachment in phenylpiperazines may render the aromatic ring more susceptible to oxidation compared to the more electronically isolated ring in benzylpiperazines.
Photostability: The Impact of Light Exposure
Photostability is a crucial consideration for drug substances and products, as exposure to light can induce degradation and the formation of potentially toxic photoproducts. The aromatic rings in both benzyl- and phenylpiperazines are chromophores that can absorb UV radiation, initiating photochemical reactions.
While specific comparative photostability data is limited, general principles suggest that the electronic properties of the aromatic ring play a key role. Phenylpiperazines, with their more activated aromatic system due to the direct N-aryl linkage, may be more prone to photodegradation than benzylpiperazines. The specific substituents on the phenyl ring will also significantly influence the photostability of both classes of compounds.
Experimental Protocol: Photostability Testing
Objective: To assess the stability of a test compound upon exposure to light.
Materials:
-
Test compound (solid and in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (providing both UV-A and visible light)[8]
-
Quartz cuvettes or other suitable transparent containers
-
Dark control samples wrapped in aluminum foil
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare samples of the drug substance in both solid form and in solution.
-
Exposure: Place the samples in the photostability chamber. A corresponding set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Irradiation: Expose the samples to a controlled light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter)[8].
-
Analysis: After the exposure period, analyze the light-exposed samples and the dark controls using a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples to determine the extent of degradation and to identify any photoproducts.
Conclusion and Future Perspectives
The available evidence strongly suggests that benzylpiperazines generally exhibit superior metabolic stability compared to phenylpiperazines. This is primarily attributed to the presence of the methylene bridge, which electronically insulates the aromatic ring from the activating influence of the piperazine moiety, thereby reducing its susceptibility to CYP-mediated metabolism.
Regarding chemical and photostability, while direct comparative data is less abundant, the fundamental structural differences suggest that phenylpiperazines may be more prone to degradation under certain hydrolytic, oxidative, and photolytic conditions due to the more activated nature of their N-aryl system.
For drug development professionals, these stability profiles have significant practical implications. The enhanced metabolic stability of the benzylpiperazine scaffold may translate to improved pharmacokinetic properties, such as longer half-life and higher bioavailability, making it an attractive starting point for the design of new therapeutic agents. However, a comprehensive evaluation of the chemical and photostability of any new piperazine derivative, regardless of its subclass, remains an indispensable component of the drug development process. Further head-to-head forced degradation and photostability studies on a range of structurally diverse benzyl- and phenylpiperazines would be invaluable to the scientific community, providing a more complete and nuanced understanding of their comparative stability.
Visualizations
Logical Relationship: Structural Difference and Stability
Caption: Impact of the linker on the stability of piperazine derivatives.
Experimental Workflow: Forced Degradation Study
Caption: A typical workflow for conducting forced degradation studies.
References
- Antia, U. E., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(8), 1005-1013.
- Tsutsumi, H., Katagi, M., Miki, A., Shima, N., Kamata, T., Nakajima, K., ... & Tsuchihashi, H. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of analytical toxicology, 30(1), 38-43.
- Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current drug metabolism, 6(3), 259-274.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
- Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
- Wong, C., & Abiedalla, Y. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 122-128.
- Wong, C. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Boston University.
- Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical toxicology, 49(3), 131-141.
- Castillo-Hernández, J. C., Velázquez-Moyado, J. A., Reyes-Ramírez, A., Ramírez-López, E. G., González-Andrade, M., & Navarrete, A. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N, N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 74(1), 30-40.
- Mazari, S. A., Ali, B. S., Jan, B. M., & Saeed, M. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 173-187.
-
Abiedalla, Y., & Wong, C. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]
- Tarsa, M., Starek, M., Dąbrowska, M., Baran, M., Czarny, A., & Cegła, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-13.
- Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
- Antia, U. E., Tingle, M. D., & Russell, B. R. (2009). In vitro metabolic interactions of benzylpiperazine, trifluoromethylphenylpiperazine, and methoxyphenylpiperazine. Drug metabolism and disposition, 37(7), 1465-1472.
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Trazodone. Retrieved from [Link]
- Dias da Silva, D., Valente, M. J., Silva, R., Félix, L. M., de Pinho, P. G., Bastos, M. L., ... & Carmo, H. (2017). In vitro hepatotoxicity of ‘Legal X’: the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl) piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of toxicology, 91(3), 1413-1430.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
- Roy, S., & Chakrabarty, J. (2013). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & medicinal chemistry letters, 23(21), 5894-5897.
- Kanthale, P., Thonte, S., & Rao, J. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 141-149.
- Antia, U. E., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38241-38246.
-
Tarsa, M., Starek, M., Dąbrowska, M., Baran, M., Czarny, A., & Cegła, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]
- Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Sources
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. isaacpub.org [isaacpub.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester proper disposal procedures
An In-Depth Guide to the Safe Disposal of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
This document provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound. As a valued professional in research and drug development, ensuring your safety and maintaining environmental compliance is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to manage chemical waste with confidence and integrity.
Part 1: Hazard Assessment and Core Safety Principles
Before handling any chemical, a thorough understanding of its potential hazards is essential. Based on analogous compounds, this compound should be treated with caution.
Key Principles:
-
Assume Hazard: In the absence of specific data, treat the compound as hazardous. This aligns with the precautionary principle fundamental to laboratory safety.
-
Minimize Exposure: Employ engineering controls (like fume hoods) and appropriate Personal Protective Equipment (PPE) to prevent contact.
-
Prevent Release: Under no circumstances should this chemical be disposed of down the drain or in general waste, as this can harm aquatic ecosystems and violate federal regulations[3][4].
The following table summarizes the anticipated hazard profile and the necessary protective measures.
| Parameter | Guideline & Rationale |
| Anticipated Hazards | Skin Irritation/Corrosion: Piperazine derivatives can cause severe skin burns[1][2]. Serious Eye Damage: Direct contact can lead to serious, potentially irreversible eye damage[1][5]. Respiratory Irritation/Sensitization: Inhalation of dust or aerosols may cause respiratory irritation or allergic reactions[2][5]. |
| Required PPE | Eye Protection: ANSI-rated safety goggles and a face shield are mandatory. Hand Protection: Chemical-resistant nitrile gloves are required. Always inspect gloves for integrity before use. Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. |
| Handling Location | All manipulations involving this compound, including weighing and transfers, should be conducted within a certified chemical fume hood to minimize inhalation exposure[3]. |
| Regulatory Oversight | Disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and laboratory operations by the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450)[6][7][8]. |
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance from the point of generation to final disposal.
Step 1: Waste Characterization & Segregation
All items contaminated with this compound are classified as hazardous waste. This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing paper, gloves).
-
Action: Segregate this waste stream immediately at the point of generation.
-
Causality: Proper segregation is crucial to prevent dangerous chemical reactions. This compound should not be mixed with incompatible materials, particularly strong oxidizing agents or strong acids, which are known incompatibilities for piperazine derivatives[2][9]. Mixing incompatible wastes can lead to violent reactions, the generation of toxic fumes, or fire[10].
Step 2: Container Selection and Labeling
The integrity of your waste management system begins with the container.
-
Action (Container Selection): Choose a dedicated hazardous waste container that is leak-proof, has a secure screw-on cap, and is chemically compatible. High-density polyethylene (HDPE) containers are a suitable choice. Avoid metal containers for any waste streams that may be acidic[11][12].
-
Action (Labeling): The container must be labeled clearly and accurately before any waste is added. The label must include:
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations provide specific guidelines for the temporary storage of hazardous waste in laboratories.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel[10][15][16].
-
Causality: The SAA ensures that hazardous waste is managed safely in a controlled location, minimizing the risk of spills and unauthorized access. The SAA must have secondary containment (such as a spill tray) capable of holding the contents of the largest container to prevent environmental release in case of a leak[10][17]. Regulations limit accumulation to 55 gallons of hazardous waste per SAA[15][16].
Step 4: Spill Management
Accidents can happen, and a prepared response is critical.
-
Evacuate & Alert: Immediately clear the area and inform personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow[1][9].
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container[1].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[1].
Step 5: Final Disposal
-
Action: Once the waste container is full or has been accumulating for the maximum allowed time (typically up to one year, check institutional policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[3][15].
-
Causality: Final disposal must be handled by a licensed hazardous waste contractor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[3][12]. The most probable disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the hazardous components[17].
Part 3: Visualization of the Disposal Workflow
To clarify the decision-making process, the following diagram outlines the logical flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of chemical waste.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
-
Best Practices for Laboratory Waste Management. ACTenviro.
-
A BetterGuide to minimizing waste in laboratories. American Chemical Society.
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC.
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog.
-
Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Benchchem.
-
Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Piperazine, anhydrous SAFETY DATA SHEET. Fisher Scientific.
-
Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet. Carl ROTH.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
-
(+/-)-Piperazine-2-carboxylic acid SAFETY DATA SHEET. Fisher Scientific.
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.ie [fishersci.ie]
- 6. danielshealth.com [danielshealth.com]
- 7. osha.gov [osha.gov]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. epa.gov [epa.gov]
- 17. actenviro.com [actenviro.com]
Safeguarding Your Research: A Practical Guide to Handling (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of novel chemical entities. (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester, a key building block in medicinal chemistry, is one such compound. However, to innovate responsibly, we must ground our work in a culture of safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each precaution is necessary.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with Boc-protected piperazine derivatives are skin and eye irritation, and potential respiratory tract irritation if inhaled as a dust or aerosol[1][2][3]. The Boc protecting group and the piperazine core, while common in medicinal chemistry, necessitate a comprehensive PPE strategy to prevent inadvertent exposure.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact, preventing potential irritation[1][2]. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or safety goggles | Essential for preventing contact with the eyes, which can cause serious irritation[1][2][3]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation and subsequent respiratory irritation[1]. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills and contamination[1][2]. |
II. Operational Workflow for Safe Handling
A systematic approach to handling this compound is critical to minimizing exposure risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a Handling Area: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood[1][2].
-
Don Appropriate PPE: Before handling, put on all personal protective equipment as outlined in Table 1.
-
Gather Materials: Ensure all necessary equipment, including a chemical spill kit, is readily accessible.
-
-
Handling:
-
Weighing: If working with the solid form, weigh the required amount in a fume hood to prevent the inhalation of any fine powder[1].
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Keep all reaction vessels containing this compound clearly labeled and within the designated handling area.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and disposable labware, in a designated hazardous waste container in accordance with your institution's and local regulations[1][2]. Do not dispose of this chemical down the drain[2].
-
Doffing PPE: Remove your PPE in the reverse order you put it on, with gloves being the last item to be removed to prevent re-contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling is complete[1][2].
-
III. Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice[1][2].
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
By integrating these safety protocols into your laboratory practices, you can confidently and safely advance your research with this compound.
IV. References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
